Product packaging for Peficitinib hydrochloride(Cat. No.:)

Peficitinib hydrochloride

Cat. No.: B14757596
M. Wt: 362.9 g/mol
InChI Key: UQAIDWNFPWQLOC-OGTXJUTESA-N
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Description

Peficitinib hydrochloride is a useful research compound. Its molecular formula is C18H23ClN4O2 and its molecular weight is 362.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23ClN4O2 B14757596 Peficitinib hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H23ClN4O2

Molecular Weight

362.9 g/mol

IUPAC Name

4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrochloride

InChI

InChI=1S/C18H22N4O2.ClH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H/t9?,10-,11+,14?,18?;

InChI Key

UQAIDWNFPWQLOC-OGTXJUTESA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O.Cl

Canonical SMILES

C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Cl

Origin of Product

United States

Foundational & Exploratory

Peficitinib Hydrochloride: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib hydrochloride, an orally bioavailable adamantane-derived compound, is a targeted synthetic disease-modifying antirheumatic drug (tsDMARD).[1] Approved for the treatment of rheumatoid arthritis (RA) in several countries, peficitinib represents a significant advancement in the management of autoimmune diseases.[1] This technical guide provides a comprehensive overview of the core mechanism of action of peficitinib, focusing on its molecular interactions, signaling pathway modulation, and the experimental evidence that underpins our understanding of its therapeutic effects.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The therapeutic efficacy of peficitinib is rooted in its potent inhibition of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases.[2] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade for a wide array of cytokines and growth factors that are pivotal in immune response and inflammation.[2][3]

The canonical JAK-STAT pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.[2] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[3] Once recruited, STATs are themselves phosphorylated by the JAKs.[3] These phosphorylated STATs then dissociate from the receptor, form homo- or heterodimers, and translocate to the cell nucleus.[2][3] Inside the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, many of which are involved in inflammatory and immune responses.[3]

Peficitinib exerts its immunomodulatory effects by acting as an ATP-competitive inhibitor at the catalytic site of JAKs. By blocking the phosphorylation activity of these enzymes, peficitinib effectively halts the downstream signaling cascade.[3] This blockade prevents the phosphorylation and activation of STAT proteins, thereby inhibiting their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[3][4] The ultimate result is a reduction in the production and activity of inflammatory mediators, alleviating the symptoms of autoimmune conditions like rheumatoid arthritis.[3][5]

Visualizing the Mechanism: The JAK-STAT Pathway and Peficitinib Inhibition

The following diagram illustrates the JAK-STAT signaling pathway and the specific point of intervention by peficitinib.

JAK_STAT_Peficitinib cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_B Cytokine Receptor Cytokine->Receptor_B Receptor_A Cytokine Receptor JAK_A JAK Receptor_A->JAK_A JAK_B JAK Receptor_B->JAK_B pJAK_A pJAK JAK_A->pJAK_A 2. Activation (Phosphorylation) pJAK_B pJAK JAK_B->pJAK_B STAT_A STAT pJAK_A->STAT_A 3. STAT Phosphorylation STAT_B STAT pJAK_B->STAT_B pSTAT_A pSTAT STAT_A->pSTAT_A pSTAT_B pSTAT STAT_B->pSTAT_B STAT_Dimer pSTAT Dimer pSTAT_A->STAT_Dimer 4. Dimerization pSTAT_B->STAT_Dimer DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Peficitinib Peficitinib Peficitinib->pJAK_B Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription 6. Transcription

Caption: Peficitinib inhibits JAK phosphorylation, blocking downstream STAT signaling.

Selectivity Profile and Potency

Peficitinib is characterized as a pan-JAK inhibitor, meaning it targets multiple members of the JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[6] However, enzymatic assays reveal a moderate selectivity for JAK3.[7][8] This broad-spectrum inhibition allows peficitinib to block signaling from a wide range of cytokines implicated in RA pathogenesis.[2] The milder inhibition of JAK2 may mitigate some hematological side effects, such as impacts on red blood cells and platelets, which are reportedly linked to more potent JAK2 inhibition.[7]

Target Kinase IC₅₀ (nmol/L)
JAK13.9[7][9]
JAK25.0[7][9]
JAK30.71[7]
Tyk24.8[7][9]
Caption: In vitro inhibitory concentrations (IC₅₀) of peficitinib against JAK family kinases.

Experimental Protocols and Evidence

The mechanism of action of peficitinib has been elucidated through a series of in vitro and in vivo experiments.

In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of peficitinib against each JAK family enzyme.

  • Methodology:

    • Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes were used.

    • The kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a similar kinase activity assay format.

    • Enzymes were incubated with a specific peptide substrate and ATP in the presence of varying concentrations of peficitinib.

    • The reaction was allowed to proceed for a defined period, after which it was stopped, and the amount of phosphorylated substrate was quantified.

    • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

  • Results: These assays demonstrated that peficitinib potently inhibits all four JAK isoforms at low nanomolar concentrations, with the highest potency observed against JAK3.[7][9]

Cellular Phospho-STAT Inhibition Assay

  • Objective: To confirm that peficitinib inhibits JAK activity within a cellular context by measuring the phosphorylation of downstream STAT proteins.

  • Methodology:

    • Human cell lines (e.g., T cells, rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS)) were cultured.[9][10]

    • Cells were pre-incubated with various concentrations of peficitinib before being stimulated with a relevant cytokine (e.g., IL-2 for T cells, IL-6 for FLS) to activate a specific JAK-STAT pathway.[9]

    • Following stimulation, cells were lysed, and protein extracts were collected.

    • Western blotting was performed using antibodies specific to the phosphorylated forms of STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5).[9]

    • The intensity of the bands corresponding to phosphorylated STATs was quantified to determine the extent of inhibition.

  • Results: Peficitinib was shown to inhibit the phosphorylation of STAT1, STAT3, and STAT5 in a concentration-dependent manner in RA-FLS.[10] It also inhibited IL-2-induced STAT5 phosphorylation in human lymphocytes and rat whole blood.[9]

In Vivo Efficacy in Animal Models

  • Objective: To evaluate the therapeutic efficacy of peficitinib in a preclinical model of rheumatoid arthritis.

  • Methodology:

    • An adjuvant-induced arthritis (AIA) model in rats was utilized, which mimics many features of human RA.

    • Peficitinib was administered orally once daily at various doses (e.g., 1-30 mg/kg) in both prophylactic and therapeutic regimens.[9]

    • Disease progression was monitored by measuring paw volume (swelling) and clinical arthritis scores.

    • At the end of the study, histological analysis of the joints was performed to assess inflammation, pannus formation, and bone erosion.

  • Results: Peficitinib demonstrated dose-dependent efficacy, significantly inhibiting the increase in paw volume and improving clinical scores in the rat AIA model.[9]

Workflow for Mechanism of Action Elucidation

The logical flow from initial discovery to clinical validation is depicted below.

MOA_Workflow A Target Identification (JAK-STAT Pathway) B In Vitro Kinase Assays (Determine IC50) A->B Potency C Cell-Based Assays (Confirm pSTAT Inhibition) B->C Cellular Activity D In Vivo Animal Models (Evaluate Efficacy) C->D Preclinical Proof-of-Concept E Clinical Trials (Phase I-III) D->E Human Efficacy & Safety

Caption: Experimental workflow for characterizing peficitinib's mechanism of action.

Clinical Significance

The mechanism of peficitinib translates directly to its clinical efficacy. Phase III clinical trials (e.g., RAJ3, RAJ4) have demonstrated that peficitinib, at doses of 100 mg and 150 mg, is significantly superior to placebo in reducing the signs and symptoms of rheumatoid arthritis and suppressing joint destruction in patients with an inadequate response to conventional DMARDs or methotrexate.[11][12] The safety profile, including an increased incidence of herpes zoster, is consistent with that of other JAK inhibitors, reflecting its mechanism-based immunosuppressive effects.[1][11]

This compound is a potent, orally administered pan-JAK inhibitor with moderate selectivity for JAK3. Its core mechanism of action is the comprehensive inhibition of the JAK-STAT signaling pathway, a central node for inflammatory cytokine signaling. By blocking the phosphorylation and activation of STAT proteins, peficitinib effectively downregulates the transcription of genes involved in the inflammatory cascade that drives rheumatoid arthritis. This mechanism, validated through extensive preclinical and clinical research, establishes peficitinib as an important therapeutic option for the management of autoimmune disease.

References

Peficitinib Hydrochloride: A Comprehensive Technical Review of its JAK Inhibitor Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib hydrochloride, an orally bioavailable Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune disorders, particularly rheumatoid arthritis. Its mechanism of action lies in the modulation of the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated immune responses. This technical guide provides an in-depth analysis of the selectivity profile of Peficitinib against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Understanding this selectivity is paramount for predicting both the efficacy and the potential side-effect profile of the drug. This document presents quantitative inhibitory data, detailed experimental methodologies, and visual representations of the relevant biological and experimental workflows.

Data Presentation: Peficitinib Kinase Inhibitory Activity

The inhibitory potency of this compound against the individual JAK isoforms is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the enzyme's activity. The following table summarizes the reported IC50 values for Peficitinib against JAK1, JAK2, JAK3, and TYK2 in biochemical assays.

Kinase TargetPeficitinib IC50 (nM)
JAK13.9[1]
JAK25.0[1]
JAK30.7[1]
TYK24.8[1]

Note: These values are derived from in vitro enzyme assays and may vary depending on the specific experimental conditions.

Experimental Protocols

The determination of the JAK inhibitor selectivity profile of Peficitinib involves rigorous in vitro biochemical and cell-based assays. Below are detailed methodologies representative of those used in the characterization of JAK inhibitors.

In Vitro Biochemical Kinase Inhibition Assay

This assay directly measures the ability of Peficitinib to inhibit the enzymatic activity of purified recombinant JAK enzymes.

1. Reagents and Materials:

  • JAK Enzymes: Purified, recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.

  • Substrate: A synthetic peptide substrate, such as a poly(Glu, Tyr) peptide or a specific peptide sequence recognized by the JAK kinase (e.g., IRS-1tide for JAK1)[2].

  • ATP: Adenosine triphosphate, the phosphate donor for the kinase reaction.

  • Assay Buffer: Typically contains a buffering agent (e.g., HEPES), divalent cations (e.g., MgCl2, MnCl2), a reducing agent (e.g., DTT), and a carrier protein (e.g., BSA) to maintain enzyme stability and activity[3].

  • This compound: A dilution series of the compound in a suitable solvent (e.g., DMSO).

  • Detection Reagent: A system to measure kinase activity, such as:

    • ADP-Glo™ Kinase Assay (Promega): Measures the amount of ADP produced in the kinase reaction through a luminescent signal.

    • Transcreener® ADP² FP Assay (BellBrook Labs): A fluorescence polarization-based assay that detects ADP production[4].

    • Phospho-specific antibody-based detection (e.g., DELFIA®): Utilizes antibodies that specifically recognize the phosphorylated substrate[3].

  • Microplates: 96-well or 384-well plates suitable for the chosen detection method.

2. Assay Procedure:

  • Compound Plating: A serial dilution of this compound is prepared and dispensed into the wells of the microplate. Control wells containing DMSO vehicle are included for determining maximal enzyme activity.

  • Enzyme and Substrate Preparation: The JAK enzyme and the peptide substrate are diluted to their final concentrations in the assay buffer.

  • Kinase Reaction Initiation: The kinase reaction is initiated by adding ATP to the wells containing the enzyme, substrate, and inhibitor. A typical ATP concentration used is close to the Km value for each kinase to ensure competitive inhibition can be accurately measured[4].

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation[3][4].

  • Reaction Termination and Detection: The kinase reaction is stopped, and the detection reagent is added according to the manufacturer's instructions.

  • Data Acquisition: The signal (luminescence, fluorescence polarization, etc.) is measured using a microplate reader.

3. Data Analysis:

  • The raw data is converted to percent inhibition relative to the DMSO control.

  • The IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve.

Cell-Based STAT Phosphorylation Assay

This assay assesses the ability of Peficitinib to inhibit JAK activity within a cellular context by measuring the phosphorylation of downstream STAT proteins.

1. Reagents and Materials:

  • Cells: A cell line that expresses the relevant cytokine receptors and JAKs (e.g., human peripheral blood mononuclear cells (PBMCs), or specific cell lines like TF-1 or HEL cells).

  • Cytokines: Specific cytokines are used to activate different JAK-STAT pathways (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2, GM-CSF for JAK2)[5].

  • This compound: A dilution series of the compound.

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Fixation and Permeabilization Buffers: To fix the cells and allow intracellular staining.

  • Phospho-specific STAT Antibodies: Fluorescently labeled antibodies that specifically recognize the phosphorylated forms of STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).

  • Flow Cytometer: For analyzing the fluorescently stained cells.

2. Assay Procedure:

  • Cell Plating and Inhibitor Treatment: Cells are plated in a 96-well plate and pre-incubated with a serial dilution of this compound for a defined period.

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine to activate the JAK-STAT pathway.

  • Fixation and Permeabilization: After a short incubation period with the cytokine, the cells are fixed and permeabilized to allow for intracellular antibody staining.

  • Staining: The cells are stained with a fluorescently labeled phospho-specific STAT antibody.

  • Flow Cytometry Analysis: The level of STAT phosphorylation in each sample is quantified by measuring the mean fluorescence intensity (MFI) of the stained cells using a flow cytometer.

3. Data Analysis:

  • The MFI values are used to calculate the percent inhibition of STAT phosphorylation for each Peficitinib concentration.

  • IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of Peficitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive 4. STAT Phosphorylation STAT_active pSTAT (active dimer) STAT_inactive->STAT_active 5. Dimerization Nucleus Nucleus STAT_active->Nucleus 6. Nuclear Translocation Peficitinib Peficitinib Peficitinib->JAK Inhibition Gene Gene Transcription Nucleus->Gene 7. Gene Expression Modulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Peficitinib.

Experimental Workflow for In Vitro Kinase Assay

This diagram outlines the key steps involved in a typical in vitro biochemical assay to determine the inhibitory activity of Peficitinib.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Peficitinib Serial Dilutions D Dispense Peficitinib into Microplate Wells A->D B Prepare Recombinant JAK Enzyme Solution E Add JAK Enzyme to Wells B->E C Prepare Substrate and ATP Solution F Initiate Reaction by Adding Substrate/ATP C->F D->E E->F G Incubate at Controlled Temperature F->G H Stop Reaction & Add Detection Reagent G->H I Measure Signal (e.g., Luminescence) H->I J Calculate % Inhibition and Determine IC50 I->J

Caption: A generalized workflow for an in vitro JAK kinase inhibition assay.

References

The Discovery and Synthesis of Peficitinib Hydrochloride: A Pan-Janus Kinase Inhibitor for Autoimmune Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Peficitinib hydrochloride, a novel small molecule inhibitor of the Janus kinase (JAK) family, represents a significant advancement in the oral treatment of autoimmune diseases, particularly rheumatoid arthritis (RA). Developed by Astellas Pharma under the code ASP015K, peficitinib is a pan-JAK inhibitor, potently targeting JAK1, JAK2, JAK3, and TYK2, thereby modulating the signaling of a broad spectrum of cytokines implicated in the pathophysiology of inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction and disability. The pathogenesis of RA is complex, involving a cascade of inflammatory cytokines that signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][2] The development of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs) that inhibit JAK enzymes has revolutionized the management of RA.[2] Peficitinib (formerly known as ASP015K) is an orally bioavailable pan-JAK inhibitor that has demonstrated efficacy and a manageable safety profile in clinical trials, leading to its approval for the treatment of RA in Japan.[3][4] This guide will delve into the technical aspects of peficitinib's discovery, its chemical synthesis, and the key experimental data that underpin its therapeutic potential.

Mechanism of Action: Pan-JAK Inhibition

Peficitinib exerts its therapeutic effects by inhibiting the family of Janus kinases, which are intracellular tyrosine kinases that play a pivotal role in the signal transduction of numerous cytokines and growth factors involved in immunity and inflammation.[2][5] Upon cytokine binding to their receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][5] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammatory responses.[2][5]

Peficitinib is characterized as a pan-JAK inhibitor, demonstrating potent inhibition across the JAK family.[4] This broad-spectrum inhibition allows for the modulation of a wide array of cytokine signaling pathways that are crucial in the pathogenesis of autoimmune diseases.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription (Inflammatory Mediators) pSTAT->Gene Nuclear Translocation Peficitinib Peficitinib Peficitinib->JAK Inhibition Cytokine Cytokine Cytokine->CytokineReceptor Binding

Figure 1: Peficitinib's Mechanism of Action on the JAK-STAT Pathway.

In Vitro Inhibitory Activity

The inhibitory potency of peficitinib against the individual JAK enzymes has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) demonstrate its activity across the JAK family, with moderate selectivity for JAK3.[6][7]

EnzymeIC50 (nM)
JAK13.9
JAK25.0
JAK30.71
TYK24.8
Table 1: Peficitinib In Vitro Inhibitory Activity against JAK Enzymes [6][7]

Chemical Synthesis of this compound

The synthesis of peficitinib is accomplished through a seven-step linear sequence.[5][6] The process commences with the commercially available starting material, 4-chloro-7-azaindole.

Start 4-chloro-7-azaindole Step1 N-protection (TIPSCl) Start->Step1 Step2 Directed lithiation (sec-BuLi) and ethyl chloroformate quench Step1->Step2 Step3 Deprotection (TBAF) Step2->Step3 Step4 Basic hydrolysis and amidation (CDI/aq. NH4OH) Step3->Step4 Step5 Preparation of trans-4-aminoadamantan-1-ol Step4->Step5 Step6 Nucleophilic substitution Step5->Step6 Step7 Salt formation (HBr or HCl) Step6->Step7 End This compound Step7->End

Figure 2: Synthetic Workflow for this compound.

Detailed Experimental Protocol for Synthesis

Step 1: N-protection of 4-chloro-7-azaindole

  • Reactants: 4-chloro-7-azaindole, triisopropylsilyl chloride (TIPSCl).

  • Procedure: The starting material is reacted with TIPSCl to protect the nitrogen atom of the azaindole ring. This protection is crucial for directing the subsequent lithiation to the desired position.[5][6]

Step 2: Directed lithiation and ethyl chloroformate quench

  • Reactants: N-protected 4-chloro-7-azaindole, sec-butyllithium (sec-BuLi), ethyl chloroformate.

  • Procedure: The TIPS-protected intermediate is treated with sec-BuLi, which directs the lithiation to the C-5 position. The resulting lithiated species is then quenched with ethyl chloroformate to introduce an ethyl ester group at the C-5 position.[5][6]

Step 3: Deprotection

  • Reactant: Tetrabutylammonium fluoride (TBAF).

  • Procedure: The TIPS protecting group is removed using TBAF to yield the C-5 substituted ethyl ester of 7-azaindole.[5][6]

Step 4: Basic hydrolysis and amidation

  • Reactants: C-5 substituted ethyl ester, a base for hydrolysis, 1,1'-Carbonyldiimidazole (CDI), aqueous ammonium hydroxide.

  • Procedure: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid under basic conditions. The carboxylic acid is then activated with CDI and subsequently reacted with aqueous ammonium hydroxide to form the primary amide.[5][6]

Step 5: Preparation of trans-4-aminoadamantan-1-ol

  • Procedure: This key intermediate is obtained from a diastereomeric mixture of 4-aminoadamantan-1-ol. The synthesis involves the protection of the amine group, chromatographic separation of the diastereomers, and subsequent deprotection to yield the desired trans isomer.[5][6]

Step 6: Nucleophilic Aromatic Substitution

  • Reactants: The C-5 amide of 4-chloro-7-azaindole and trans-4-aminoadamantan-1-ol.

  • Procedure: The two key fragments are coupled via a nucleophilic aromatic substitution reaction under forcing temperature conditions (e.g., 200°C) to furnish the peficitinib free base.[5][6]

Step 7: Salt Formation

  • Reactant: Hydrobromic acid or Hydrochloric acid.

  • Procedure: The peficitinib free base is treated with either hydrobromic acid or hydrochloric acid to form the corresponding salt, which facilitates its isolation and purification in a crystalline form.[5][6]

Preclinical and Clinical Evaluation

In Vitro and In Vivo Preclinical Studies

STAT Phosphorylation Assay

  • Methodology: The inhibitory effect of peficitinib on cytokine-induced STAT phosphorylation is a key measure of its cellular activity. Peripheral blood mononuclear cells (PBMCs) or fibroblast-like synoviocytes (FLS) are stimulated with cytokines such as IL-6 and its soluble receptor (IL-6R).[1][8] Following stimulation in the presence of varying concentrations of peficitinib, the phosphorylation status of STAT1, STAT3, and STAT5 is assessed by Western blotting using phospho-specific antibodies.[1]

  • Results: Peficitinib has been shown to inhibit the phosphorylation of STAT1, STAT3, and STAT5 in a concentration-dependent manner in RA FLS.[1]

In Vivo Animal Model

  • Model: The efficacy of peficitinib has been evaluated in a rat adjuvant-induced arthritis (AIA) model, a well-established model of human rheumatoid arthritis.[4]

  • Methodology: Arthritis is induced in rats by immunization with an adjuvant. Peficitinib is administered orally, and the effects on paw swelling, bone destruction, and inflammatory markers are assessed.[4]

  • Results: Peficitinib demonstrated dose-dependent efficacy in both prophylactic and therapeutic dosing regimens in the rat AIA model, significantly reducing paw swelling and bone destruction.[4]

Clinical Trials in Rheumatoid Arthritis

Peficitinib has undergone extensive clinical evaluation in patients with moderate to severe RA. The pivotal Phase III clinical trial program included two major studies, RAJ3 and RAJ4, conducted primarily in Asian patient populations.[9][10]

cluster_RAJ3 RAJ3 Study (NCT02308163) cluster_RAJ4 RAJ4 Study (NCT02305849) RAJ3_Patients Patients with inadequate response to DMARDs RAJ3_P100 Peficitinib 100 mg/day RAJ3_Patients->RAJ3_P100 Randomization RAJ3_P150 Peficitinib 150 mg/day RAJ3_Patients->RAJ3_P150 Randomization RAJ3_Placebo Placebo RAJ3_Patients->RAJ3_Placebo Randomization Endpoint Primary Endpoint: ACR20 Response at Week 12 RAJ3_P100->Endpoint RAJ3_P150->Endpoint RAJ3_Placebo->Endpoint RAJ4_Patients Patients with inadequate response to Methotrexate RAJ4_P100 Peficitinib 100 mg/day + MTX RAJ4_Patients->RAJ4_P100 Randomization RAJ4_P150 Peficitinib 150 mg/day + MTX RAJ4_Patients->RAJ4_P150 Randomization RAJ4_Placebo Placebo + MTX RAJ4_Patients->RAJ4_Placebo Randomization RAJ4_P100->Endpoint RAJ4_P150->Endpoint RAJ4_Placebo->Endpoint

Figure 3: Logical Relationship of the RAJ3 and RAJ4 Phase III Clinical Trials.

RAJ3 Study (NCT02308163)

  • Patient Population: Patients with an inadequate response to conventional DMARDs.[9]

  • Design: A multinational, randomized, placebo-controlled, double-blind study. Patients received peficitinib (100 mg/day or 150 mg/day) or placebo, with or without concomitant DMARDs.[9]

  • Primary Endpoint: American College of Rheumatology 20% improvement (ACR20) response rate at Week 12.[9]

RAJ4 Study (NCT02305849)

  • Patient Population: Patients with an inadequate response to methotrexate (MTX).[9]

  • Design: A randomized, placebo-controlled, double-blind study. Patients received peficitinib (100 mg/day or 150 mg/day) in combination with MTX, or placebo in combination with MTX.[9]

  • Co-Primary Endpoints: ACR20 response rate at Week 12 and suppression of joint destruction (change in modified Total Sharp Score from baseline) at Week 28.[9]

Clinical Efficacy and Safety Both the RAJ3 and RAJ4 studies met their primary endpoints, demonstrating the superiority of both 100 mg and 150 mg doses of peficitinib over placebo in achieving a significant clinical response.[9] The safety profile of peficitinib was found to be consistent with that of other JAK inhibitors, with no new safety signals identified.[9]

OutcomeRAJ3 StudyRAJ4 Study
ACR20 Response at Week 12
Peficitinib 100 mgSignificantly higher than placeboSignificantly higher than placebo
Peficitinib 150 mgSignificantly higher than placeboSignificantly higher than placebo
Change in modified Total Sharp Score at Week 28 Not a primary endpointSignificantly less progression than placebo
Common Treatment-Emergent Adverse Events (TEAEs) Nasopharyngitis, Herpes ZosterNasopharyngitis, Herpes Zoster
Table 2: Summary of Key Efficacy and Safety Outcomes from Phase III RAJ3 and RAJ4 Studies [9][10]
Patient-Reported Outcome (Proportion Achieving MCID at Week 12/ET)RAJ3 Study (Peficitinib 150 mg vs. Placebo)RAJ4 Study (Peficitinib 150 mg vs. Placebo)
Health Assessment Questionnaire – Disability Index (HAQ-DI)58.4% vs. 29.3% (p<0.001)61.4% vs. 31.5% (p<0.001)
Subject's Global Assessment of Pain (SGAP)78.2% vs. 41.4% (p<0.001)72.5% vs. 41.1% (p<0.001)
Physician's Global Assessment of disease activity (PGA)90.1% vs. 53.5% (p<0.001)84.2% vs. 48.8% (p<0.001)
Table 3: Patient-Reported Outcomes from RAJ3 and RAJ4 Studies [10]

Conclusion

This compound is a potent, orally administered pan-JAK inhibitor that has emerged as a valuable therapeutic option for patients with rheumatoid arthritis. Its discovery and development have been guided by a thorough understanding of the role of the JAK-STAT signaling pathway in autoimmune diseases. The chemical synthesis of peficitinib is a well-defined, multi-step process that provides access to this novel therapeutic agent. Preclinical and extensive clinical studies have established its efficacy in reducing the signs and symptoms of RA and inhibiting structural joint damage, with a safety profile comparable to other drugs in its class. For researchers and drug development professionals, peficitinib serves as a compelling example of the successful translation of a targeted molecular mechanism into a clinically effective therapy for autoimmune disorders. Further research may explore its potential in other inflammatory conditions where the JAK-STAT pathway plays a central role.

References

Peficitinib Hydrochloride: A Deep Dive into its Modulation of Cytokine Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peficitinib hydrochloride (brand name Smyraf®) is an orally administered Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis in Japan.[1] As a pan-JAK inhibitor, it potently and competitively binds to the ATP-binding site of JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), key enzymes in the signal transduction pathways of numerous cytokines and growth factors implicated in inflammatory and autoimmune diseases.[2][3] This technical guide provides an in-depth analysis of the mechanism of action of peficitinib, with a focus on its inhibitory effects on cytokine signaling pathways. It includes a comprehensive summary of its inhibitory concentrations, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The therapeutic effects of peficitinib are primarily mediated through the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[4][5] This pathway is a critical cascade for a multitude of cytokines and growth factors involved in immunity and inflammation.[1]

Upon cytokine binding to their cognate receptors, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of genes involved in inflammatory responses.[1]

Peficitinib, by inhibiting the catalytic activity of JAKs, effectively blocks this entire downstream signaling cascade. This leads to a reduction in the phosphorylation and activation of STATs, thereby preventing the transcription of pro-inflammatory genes and ultimately suppressing the inflammatory response.[5][6]

Quantitative Data: Inhibitory Activity of Peficitinib

Peficitinib has demonstrated potent inhibitory activity against all four members of the JAK family. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target IC50 (nM)
JAK13.9
JAK25.0
JAK30.7
TYK24.8

Table 1: In vitro inhibitory activity of peficitinib against JAK kinases.

The inhibitory effect of peficitinib extends to the signaling of various cytokines. The following table summarizes the IC50 values for the inhibition of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) from healthy subjects.

Cytokine STAT Pathway IC50 (nM) in Healthy PBMCs
IL-2STAT578.8[4]
IL-4STAT621.2[4]
IL-6STAT3213[4]
IL-13STAT632.2[4]
IFN-αSTAT1163[4]

Table 2: Peficitinib's inhibitory concentration (IC50) on cytokine-induced STAT phosphorylation in healthy peripheral blood mononuclear cells (PBMCs).[4]

Experimental Protocols

In Vitro Kinase Assay for JAK Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of peficitinib against JAK1, JAK2, JAK3, and TYK2.

Methodology:

  • Recombinant human JAK enzymes are incubated with a peptide substrate and ATP in a reaction buffer.

  • Peficitinib is added to the reaction mixture at various concentrations.

  • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or a luminescence-based assay.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the peficitinib concentration and fitting the data to a sigmoidal dose-response curve.

Cytokine-Induced STAT Phosphorylation Assay in PBMCs by Flow Cytometry

Objective: To measure the inhibitory effect of peficitinib on cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).[4]

Methodology:

  • PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.[4]

  • Cell Culture and Peficitinib Treatment: PBMCs are cultured in appropriate media and pre-incubated with varying concentrations of peficitinib for a specified duration.[4]

  • Cytokine Stimulation: Cells are then stimulated with a specific cytokine (e.g., IL-2, IL-6, IFN-α) to induce STAT phosphorylation.[4]

  • Fixation and Permeabilization: The cells are fixed to preserve the phosphorylation state of the proteins and then permeabilized to allow intracellular antibody staining.[4]

  • Intracellular Staining: Cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).[4]

  • Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The geometric mean fluorescence intensity (gMFI) is used to quantify the level of STAT phosphorylation.[4]

  • Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each peficitinib concentration, and IC50 values are determined by non-linear regression analysis.[4]

Western Blot Analysis of STAT Phosphorylation in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS)

Objective: To assess the effect of peficitinib on IL-6-induced STAT phosphorylation in RA FLS.[6]

Methodology:

  • Cell Culture: RA FLS are cultured in appropriate media until they reach a suitable confluency.[6]

  • Peficitinib Treatment and Cytokine Stimulation: The cells are pre-treated with different concentrations of peficitinib for 24 hours, followed by stimulation with IL-6 and soluble IL-6 receptor (sIL-6R) for 10 minutes.[6]

  • Cell Lysis: The cells are washed and then lysed to extract total cellular proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STATs (pSTAT1, pSTAT3, pSTAT5) and total STATs. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the bands corresponding to the phosphorylated STATs is quantified and normalized to the intensity of the total STAT bands to determine the relative level of phosphorylation.[6]

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT Peficitinib Peficitinib Peficitinib->JAK Inhibition STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Gene Expression Modulation

Caption: The JAK-STAT signaling pathway and the point of inhibition by peficitinib.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Isolate_Cells Isolate PBMCs or Culture RA FLS Preincubate Pre-incubate with Peficitinib (various concentrations) Isolate_Cells->Preincubate Stimulate Stimulate with Cytokine (e.g., IL-6, IFN-γ) Preincubate->Stimulate Flow_Cytometry Flow Cytometry (pSTAT Staining) Stimulate->Flow_Cytometry Western_Blot Western Blot (pSTAT Detection) Stimulate->Western_Blot Calculate_IC50 Calculate IC50 Values Flow_Cytometry->Calculate_IC50 Western_Blot->Calculate_IC50

Caption: A generalized experimental workflow for assessing peficitinib's effect on cytokine signaling.

References

In-vitro Characterization of Peficitinib Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peficitinib hydrochloride (formerly ASP015K) is an orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] As a pan-JAK inhibitor, it demonstrates inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), which are crucial components of intracellular signaling pathways for numerous cytokines involved in inflammation and immune responses.[2][3] This technical guide provides a comprehensive overview of the in-vitro characterization of Peficitinib, detailing its mechanism of action, enzymatic and cellular activity, and selectivity profile. The experimental protocols for key assays are described, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its pharmacological properties.

Mechanism of Action

Peficitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway.[4] This pathway is integral to the signal transduction of a wide array of cytokines and growth factors that are pivotal in immune cell development, activation, and function.[5] Upon cytokine binding to their cognate receptors, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammatory and immune responses.[4][5] Peficitinib, by binding to the ATP-binding site of JAK enzymes, competitively inhibits their kinase activity, thereby blocking this entire signaling cascade.[6]

Quantitative Data Summary

The in-vitro activity of this compound has been quantified through various enzymatic and cellular assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: Enzymatic Inhibition of JAK Isoforms by Peficitinib

Janus Kinase IsoformIC50 (nM)
JAK13.9[2][7]
JAK25.0[2][7]
JAK30.7[7][8]
Tyk24.8[2][7]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of Peficitinib required to inhibit 50% of the enzymatic activity of the respective JAK isoform.

Table 2: Cellular Activity of Peficitinib

AssayCell TypeStimulusMeasured EndpointIC50 (nM)
T-cell ProliferationHuman T-cellsIL-2[3H]-Thymidine incorporation10[7][8]
STAT5 PhosphorylationRat Whole BloodIL-2pSTAT5 levels124[7][8]
STAT5 PhosphorylationHuman LymphocytesIL-2pSTAT5 levels127[7][8]
STAT1, STAT3, STAT5 PhosphorylationRheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)IL-6 and IL-6RpSTAT1, pSTAT3, pSTAT5 levelsConcentration-dependent inhibition observed[2]
Cytokine ProductionPeripheral Blood Mononuclear Cells (PBMCs)TCR stimulationIL-4, IL-13, IFN-γ, TNF-αDose-dependent suppression[9]

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

JAK Enzymatic Assay

This assay determines the direct inhibitory effect of Peficitinib on the kinase activity of isolated JAK enzymes.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes

  • Substrate peptide (e.g., IRS1-tide)

  • ATP (Adenosine triphosphate)

  • 5x Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • This compound dissolved in DMSO

  • Kinase-Glo® Max reagent or similar ADP-Glo™ Kinase Assay system

  • 96-well white plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute further in 1x kinase assay buffer.

  • In a 96-well plate, add the diluted Peficitinib or vehicle control (DMSO in kinase buffer).

  • Prepare a master mix containing 5x kinase assay buffer, ATP, and the substrate peptide in distilled water. Add this master mix to each well.

  • Initiate the kinase reaction by adding the diluted JAK enzyme to each well, except for the "blank" control wells.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and measure the remaining ATP (or ADP produced) by adding the Kinase-Glo® Max reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each Peficitinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-STAT Assay (Flow Cytometry)

This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell lines

  • Cytokine stimulus (e.g., IL-2, IL-6, IFN-α)

  • This compound dissolved in DMSO

  • Cell culture medium

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol)

  • Fluorophore-conjugated antibodies against phosphorylated STATs (e.g., anti-pSTAT5 Alexa Fluor 647)

  • Flow cytometer

Procedure:

  • Isolate and prepare the cells of interest. For primary cells, it may be necessary to culture them in cytokine-free media for a period to reduce baseline signaling.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.

  • Immediately stop the stimulation by fixing the cells with fixation buffer.

  • Permeabilize the cells with permeabilization buffer.

  • Stain the cells with the fluorophore-conjugated anti-phospho-STAT antibody.

  • Analyze the samples on a flow cytometer, gating on the cell population of interest.

  • Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition.

  • Calculate the percent inhibition of STAT phosphorylation at each Peficitinib concentration and determine the IC50 value.

T-Cell Proliferation Assay

This assay assesses the effect of Peficitinib on the proliferation of T-cells following stimulation.

Materials:

  • Human T-cells (e.g., isolated from PBMCs)

  • T-cell activator (e.g., anti-CD3/anti-CD28 antibodies, or Phytohemagglutinin (PHA))

  • IL-2

  • This compound dissolved in DMSO

  • Complete RPMI-1640 medium

  • [3H]-Thymidine

  • 96-well flat-bottom plates

  • Cell harvester and scintillation counter

Procedure:

  • Plate the T-cells in a 96-well plate in the presence of a T-cell activator.

  • Add serial dilutions of this compound or vehicle control to the wells.

  • Add IL-2 to the appropriate wells to stimulate proliferation.

  • Incubate the plate for a period of 2-3 days at 37°C in a CO2 incubator.

  • Pulse the cells with [3H]-Thymidine for the final 6-18 hours of incubation.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporation of [3H]-Thymidine using a scintillation counter.

  • Calculate the percent inhibition of T-cell proliferation for each Peficitinib concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation Peficitinib Peficitinib Peficitinib->JAK Inhibition STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA Target Gene STAT_active->DNA 5. Nuclear Translocation Transcription Transcription DNA->Transcription 6. Gene Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of Peficitinib.

Experimental Workflow Diagram

Peficitinib_Characterization_Workflow cluster_enzymatic Enzymatic Assays cluster_cellular Cell-Based Assays JAK_Kinase_Assay JAK Kinase Inhibition Assay (IC50 Determination) Kinase_Selectivity Kinase Selectivity Profiling JAK_Kinase_Assay->Kinase_Selectivity Data_Analysis Data Analysis & Pharmacological Profile Kinase_Selectivity->Data_Analysis pSTAT_Assay Phospho-STAT Assay (Cellular Potency) Proliferation_Assay T-Cell Proliferation Assay (Functional Outcome) pSTAT_Assay->Proliferation_Assay Cytokine_Assay Cytokine Production Assay (Downstream Effects) Proliferation_Assay->Cytokine_Assay Cytokine_Assay->Data_Analysis Start In-vitro Characterization of Peficitinib Start->JAK_Kinase_Assay Start->pSTAT_Assay

Caption: A typical experimental workflow for the in-vitro characterization of Peficitinib.

Logical Relationship Diagram

Peficitinib_Logic_Diagram Peficitinib Peficitinib JAK_Enzyme JAK Kinase Activity Peficitinib->JAK_Enzyme Inhibits STAT_Phosphorylation STAT Phosphorylation JAK_Enzyme->STAT_Phosphorylation Enables Cytokine_Signaling Cytokine-Mediated Signaling Cytokine_Signaling->JAK_Enzyme Activates Gene_Transcription Inflammatory Gene Transcription STAT_Phosphorylation->Gene_Transcription Leads to Cellular_Response Cellular Responses (e.g., Proliferation, Cytokine Release) Gene_Transcription->Cellular_Response Drives

References

Peficitinib Hydrochloride: A Deep Dive into its Role in the JAK-STAT Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib hydrochloride, a novel oral Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune diseases, particularly rheumatoid arthritis (RA).[1][2] Its mechanism of action centers on the inhibition of the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors involved in inflammation and immune responses.[1][3] This technical guide provides an in-depth exploration of peficitinib's interaction with the JAK-STAT pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

The JAK-STAT pathway is a principal signaling cascade that transduces extracellular signals from cytokines and growth factors into transcriptional regulation of target genes. This pathway plays a pivotal role in mediating immune cell development, activation, and function. The process is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to modulate gene expression, often promoting inflammation.[3]

Peficitinib functions as a pan-JAK inhibitor, targeting multiple members of the JAK family.[2] By binding to the ATP-binding site of JAKs, peficitinib competitively inhibits their kinase activity, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the JAK-STAT cascade leads to a reduction in the production of pro-inflammatory cytokines and other mediators, ultimately dampening the inflammatory response characteristic of autoimmune diseases like rheumatoid arthritis.[4]

Quantitative Analysis of Peficitinib's Inhibitory Activity

Peficitinib exhibits potent inhibitory activity against several JAK isoforms. The following tables summarize the key quantitative data from in vitro studies, providing insights into its selectivity and potency.

TargetIC50 (nM)Reference
JAK13.9[5]
JAK25.0[5]
JAK30.71[5]
Tyk24.8[5]
Table 1: In vitro inhibitory activity of peficitinib against JAK family kinases.
Cellular TargetParameterIC50 (nM)Reference
Human LymphocytesSTAT5 Phosphorylation127[6]
Table 2: Cellular inhibitory activity of peficitinib.

Experimental Protocols

To provide a practical understanding of how the inhibitory activity of peficitinib is assessed, this section outlines the methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Illustrative Protocol)

This protocol describes a general method for determining the in vitro kinase activity of JAK enzymes in the presence of an inhibitor like peficitinib.

Objective: To determine the half-maximal inhibitory concentration (IC50) of peficitinib against JAK1, JAK2, JAK3, and Tyk2.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • This compound

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in the kinase reaction buffer.

  • In a 96-well plate, add the kinase reaction buffer, the specific JAK enzyme, and the peptide substrate.

  • Add the serially diluted peficitinib or vehicle control (DMSO) to the respective wells.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • The percentage of inhibition is calculated for each peficitinib concentration relative to the vehicle control.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Intracellular STAT Phosphorylation Assay using Flow Cytometry

This protocol outlines a method to assess the inhibitory effect of peficitinib on cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Objective: To measure the inhibition of cytokine-induced STAT5 phosphorylation by peficitinib in human lymphocytes.

Materials:

  • Fresh human whole blood or isolated PBMCs

  • Cytokine stimulant (e.g., IL-2 for STAT5 phosphorylation)

  • This compound

  • Fixation buffer (e.g., paraformaldehyde-based)

  • Permeabilization buffer (e.g., saponin- or methanol-based)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and phosphorylated STAT5 (pSTAT5)

  • Flow cytometer

Procedure:

  • Pre-incubate whole blood or PBMCs with various concentrations of peficitinib or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15 minutes) at 37°C. An unstimulated control should also be included.

  • Fix the cells immediately by adding a fixation buffer. Incubate for 10-15 minutes at room temperature.

  • Lyse red blood cells (if using whole blood) using a lysis buffer.

  • Permeabilize the cells by adding a permeabilization buffer. Incubate for a specified time on ice or at room temperature, depending on the buffer.

  • Wash the cells with a wash buffer (e.g., PBS with BSA).

  • Stain the cells with fluorochrome-conjugated antibodies against cell surface markers and pSTAT5. Incubate for 30-60 minutes at room temperature in the dark.

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in a suitable buffer for flow cytometry analysis.

  • Acquire the data on a flow cytometer, gating on the lymphocyte population of interest (e.g., CD4+ T cells).

  • Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal in the stimulated and unstimulated samples at different peficitinib concentrations.

  • Calculate the percentage of inhibition of STAT phosphorylation and determine the IC50 value.

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Peficitinib Peficitinib Peficitinib->JAK Inhibition pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerization DNA DNA Dimer->DNA Translocation & Binding Gene Gene Transcription (e.g., Pro-inflammatory Cytokines) DNA->Gene Initiation

Figure 1: Peficitinib's inhibition of the JAK-STAT signaling pathway.

Experimental_Workflow cluster_kinase_assay Biochemical Kinase Assay cluster_cellular_assay Cellular STAT Phosphorylation Assay Start_Kinase Start Reaction (JAK, Substrate, ATP) Incubate_Kinase Incubate with Peficitinib Start_Kinase->Incubate_Kinase Measure_Kinase Measure Kinase Activity (e.g., Radiometric Assay) Incubate_Kinase->Measure_Kinase IC50_Kinase Determine IC50 Measure_Kinase->IC50_Kinase Start_Cellular Isolate Cells (e.g., PBMCs) Treat_Cellular Treat with Peficitinib Start_Cellular->Treat_Cellular Stimulate_Cellular Stimulate with Cytokine Treat_Cellular->Stimulate_Cellular Fix_Perm_Cellular Fix & Permeabilize Stimulate_Cellular->Fix_Perm_Cellular Stain_Cellular Stain with Antibodies (pSTAT, Cell Markers) Fix_Perm_Cellular->Stain_Cellular Analyze_Cellular Analyze via Flow Cytometry Stain_Cellular->Analyze_Cellular IC50_Cellular Determine IC50 Analyze_Cellular->IC50_Cellular

Figure 2: Workflow for assessing Peficitinib's inhibitory activity.

Downstream Effects of JAK-STAT Inhibition by Peficitinib

The inhibition of the JAK-STAT pathway by peficitinib has significant downstream consequences on the inflammatory milieu, particularly within the synovial environment of rheumatoid arthritis patients.

Suppression of Pro-inflammatory Cytokine and Chemokine Production

Studies on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) have demonstrated that peficitinib effectively suppresses the production of key inflammatory mediators. Specifically, peficitinib has been shown to reduce the secretion of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) and Vascular Endothelial Growth Factor (VEGF).[7][8] MCP-1 is a potent chemokine responsible for recruiting monocytes to sites of inflammation, while VEGF is a key driver of angiogenesis, a process that contributes to the pannus formation and joint destruction in RA. By inhibiting the production of these molecules, peficitinib can disrupt the positive feedback loops that perpetuate chronic inflammation.

Modulation of Gene Expression

The ultimate outcome of JAK-STAT signaling is the regulation of gene transcription. By blocking this pathway, peficitinib alters the expression profile of genes involved in inflammation, immune cell proliferation, and matrix degradation. While comprehensive gene expression analyses specific to peficitinib are still emerging, studies with other JAK inhibitors in RA have shown downregulation of genes encoding for various cytokines, chemokines, and matrix metalloproteinases (MMPs) in synovial tissue. It is highly probable that peficitinib induces a similar transcriptional reprogramming, contributing to its therapeutic efficacy.

Downstream_Effects Peficitinib Peficitinib JAK_STAT JAK-STAT Pathway Peficitinib->JAK_STAT Inhibits Gene_Expression Altered Gene Transcription JAK_STAT->Gene_Expression Regulates Cytokine_Production Decreased Pro-inflammatory Cytokine & Chemokine Production (e.g., MCP-1/CCL2) Gene_Expression->Cytokine_Production VEGF_Production Decreased VEGF Production Gene_Expression->VEGF_Production Inflammation Reduced Inflammation Cytokine_Production->Inflammation Angiogenesis Reduced Angiogenesis VEGF_Production->Angiogenesis

Figure 3: Downstream consequences of Peficitinib-mediated JAK-STAT inhibition.

Conclusion

This compound is a potent, orally available pan-JAK inhibitor that exerts its therapeutic effect by directly targeting the JAK-STAT signaling pathway. Its ability to block the phosphorylation of STAT proteins leads to a significant reduction in the production of pro-inflammatory mediators, thereby alleviating the symptoms and potentially modifying the disease course of rheumatoid arthritis. The quantitative data on its inhibitory activity, coupled with a clear understanding of its mechanism of action, provide a strong rationale for its use in the treatment of autoimmune and inflammatory conditions. Further research into its precise effects on the transcriptome of immune and synovial cells will continue to refine our understanding of its therapeutic benefits.

References

Preclinical Pharmacology of Peficitinib Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peficitinib hydrochloride (formerly known as ASP015K) is a novel, orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of enzymes. This technical guide provides a comprehensive overview of the preclinical pharmacology of peficitinib, summarizing key in vitro and in vivo data that have elucidated its mechanism of action, pharmacokinetic profile, and safety. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the development of immunomodulatory therapies.

Introduction

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway.[1][2] This pathway is integral to the regulation of immune responses, and its dysregulation is implicated in the pathophysiology of various autoimmune and inflammatory diseases, including rheumatoid arthritis (RA).[1][2] Peficitinib has been developed as a pan-JAK inhibitor, targeting multiple members of the JAK family to modulate the signaling of a broad range of pro-inflammatory cytokines.[3]

Mechanism of Action

Peficitinib exerts its pharmacological effects by inhibiting the enzymatic activity of JAKs, thereby blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This interruption of the JAK-STAT signaling cascade leads to a reduction in the transcription of genes involved in inflammatory and immune responses.[4]

In Vitro Kinase Inhibition

Peficitinib is a potent inhibitor of all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2). It displays moderate selectivity for JAK3.[1][3] The 50% inhibitory concentrations (IC₅₀) are summarized in the table below.

KinaseIC₅₀ (nM)
JAK13.9[3][6]
JAK25.0[3][6]
JAK30.7[1]
Tyk24.8[3][6]
Table 1: In Vitro Inhibition of JAK Family Kinases by Peficitinib
Cellular Activity

Consistent with its inhibition of JAK kinases, peficitinib demonstrates functional activity in cellular assays by inhibiting cytokine-induced signaling and cell proliferation.

  • Inhibition of STAT5 Phosphorylation: Peficitinib inhibits the phosphorylation of STAT5 in response to interleukin-2 (IL-2) in both rat whole blood and human lymphocytes in a concentration-dependent manner.[6]

  • Inhibition of T-Cell Proliferation: Peficitinib effectively suppresses the proliferation of human T-cells induced by IL-2.[6]

The diagram below illustrates the mechanism of action of peficitinib within the JAK-STAT signaling pathway.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Peficitinib Peficitinib Peficitinib->JAK Inhibition pSTAT pSTAT STATdimer STAT Dimer pSTAT->STATdimer Dimerization DNA DNA STATdimer->DNA Translocation Gene Gene Transcription DNA->Gene

Figure 1: Peficitinib Mechanism of Action in the JAK-STAT Pathway

In Vivo Pharmacology

The efficacy of peficitinib has been evaluated in a rat model of adjuvant-induced arthritis (AIA), a well-established preclinical model for rheumatoid arthritis.

Adjuvant-Induced Arthritis in Rats

In the rat AIA model, oral administration of peficitinib resulted in a dose-dependent reduction in paw swelling and bone destruction.[1] These findings demonstrate the in vivo anti-inflammatory and disease-modifying potential of the compound.

ParameterED₅₀ (mg/kg)
Inhibition of Paw Swelling2.7
Table 2: In Vivo Efficacy of Peficitinib in Rat Adjuvant-Induced Arthritis Model

The following diagram outlines a typical experimental workflow for evaluating a compound like peficitinib in the rat AIA model.

cluster_setup Model Induction & Grouping cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A1 Acclimatize Lewis Rats A2 Induce Arthritis with Complete Freund's Adjuvant A1->A2 A3 Monitor Disease Onset A2->A3 A4 Randomize into Treatment Groups A3->A4 B1 Administer Vehicle or Peficitinib Daily A4->B1 Start of Dosing B2 Monitor Clinical Signs (Paw Swelling, Arthritis Score) B1->B2 B3 Measure Body Weight B1->B3 C1 Collect Blood Samples (Pharmacokinetics, Biomarkers) B1->C1 C2 Histopathological Analysis of Joints B1->C2 C3 Radiographic Assessment of Bone Damage B1->C3 C4 Data Analysis B2->C4 B3->C4

References

Peficitinib Hydrochloride: A Pan-JAK Inhibitor for Autoimmune Disease Investigation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Peficitinib hydrochloride (formerly ASP015K) is an orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of enzymes. As a pan-JAK inhibitor, it demonstrates activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), crucial mediators of cytokine signaling pathways implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of Peficitinib's mechanism of action, preclinical pharmacology, and clinical efficacy in rheumatoid arthritis (RA), supported by quantitative data from pivotal Phase III clinical trials. Detailed experimental methodologies for key in vitro and in vivo assays are presented to facilitate further research and development.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Peficitinib exerts its immunomodulatory effects by inhibiting the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. The binding of cytokines to their cognate receptors on the cell surface triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immune cell differentiation, and proliferation.

By inhibiting JAK1, JAK2, JAK3, and TYK2, Peficitinib effectively blocks these downstream signaling events, leading to a reduction in the production of pro-inflammatory cytokines and modulation of the immune response.[1] Peficitinib has shown inhibitory activity against all JAK family members with IC50 values in the low nanomolar range.[2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerizes Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_active->Gene_Expression Translocates & Regulates Peficitinib Peficitinib Peficitinib->JAK Inhibits

Figure 1: Peficitinib's Inhibition of the JAK-STAT Signaling Pathway.

Preclinical Pharmacology

In Vitro Studies

The efficacy of Peficitinib has been evaluated in various in vitro assays to characterize its inhibitory effects on immune cell function.

Table 1: In Vitro Inhibitory Activity of Peficitinib

AssayCell TypeStimulusMeasured EndpointKey Findings
STAT PhosphorylationPeripheral Blood Mononuclear Cells (PBMCs) from RA patientsVarious cytokinesPhosphorylated STAT1, STAT3, STAT5Peficitinib effectively suppressed STAT phosphorylation induced by multiple cytokines.[1][3]
Cytokine/Chemokine ProductionPBMCs and skin fibroblastsAnti-CD3/anti-CD28 antibodiesProduction of pro-inflammatory cytokines and chemokinesPeficitinib suppressed the production of inflammatory mediators.[1][3]
T-cell ProliferationT-cellsInterleukin-2 (IL-2)T-cell proliferationPeficitinib inhibited IL-2-dependent T-cell proliferation.[4]
In Vivo Animal Models

Peficitinib has demonstrated significant efficacy in animal models of rheumatoid arthritis.

Table 2: Efficacy of Peficitinib in a Rat Adjuvant-Induced Arthritis (AIA) Model

Treatment GroupDosageArthritis ScorePaw SwellingKey Findings
Peficitinib3 - 30 mg/kg (oral)Dose-dependent reductionDose-dependent reductionPeficitinib demonstrated potent therapeutic effects in both prophylactic and therapeutic dosing regimens.[4][5]
Tofacitinib1 - 10 mg/kg (oral)Dose-dependent reductionDose-dependent reductionPeficitinib at 10 mg/kg showed comparable efficacy to tofacitinib at 3 mg/kg.[5]

Clinical Efficacy in Rheumatoid Arthritis

Peficitinib has undergone extensive clinical evaluation in patients with moderate to severe rheumatoid arthritis. The RAJ3 (NCT02308163) and RAJ4 (NCT02305849) Phase III trials are pivotal studies that have demonstrated its efficacy and safety.[6]

Clinical_Trial_Workflow Patient_Screening Patient Screening (Moderate-to-severe RA, Inadequate response to DMARDs) Randomization Randomization Patient_Screening->Randomization Peficitinib_100mg Peficitinib 100mg QD Randomization->Peficitinib_100mg Peficitinib_150mg Peficitinib 150mg QD Randomization->Peficitinib_150mg Placebo Placebo Randomization->Placebo Primary_Endpoint Primary Endpoint Assessment (ACR20 at Week 12) Peficitinib_100mg->Primary_Endpoint Peficitinib_150mg->Primary_Endpoint Placebo->Primary_Endpoint Long_Term_Extension Long-Term Extension Primary_Endpoint->Long_Term_Extension

Figure 2: Generalized Workflow of Peficitinib Phase III Clinical Trials.
Efficacy Data from Phase III Trials

The primary endpoint in both the RAJ3 and RAJ4 studies was the American College of Rheumatology 20% (ACR20) response rate at Week 12.

Table 3: ACR Response Rates at Week 12 in the RAJ3 Study (Inadequate Response to DMARDs) [2][7]

Treatment GroupACR20 Response Rate (%)ACR50 Response Rate (%)ACR70 Response Rate (%)
Peficitinib 100 mg57.732.114.8
Peficitinib 150 mg74.547.325.5
Placebo30.712.34.4
*p<0.001 vs. Placebo

Table 4: Efficacy Outcomes at Week 12 in the RAJ4 Study (Inadequate Response to Methotrexate) [8]

Treatment GroupACR20 Response Rate (%)Change from Baseline in DAS28-CRP
Peficitinib 100 mg58.6-2.33
Peficitinib 150 mg64.4-2.57
Placebo21.8-0.87
*p<0.001 vs. Placebo
Safety and Tolerability

Peficitinib was generally well-tolerated in the Phase III clinical program. The most common adverse events were nasopharyngitis and herpes zoster.

Table 5: Key Safety Findings from the RAJ3 and RAJ4 Studies [7][8][9]

Adverse EventPeficitinib 100 mg (Incidence per 100 patient-years)Peficitinib 150 mg (Incidence per 100 patient-years)Placebo (Incidence per 100 patient-years)
Any Adverse EventSimilar across groupsSimilar across groupsSimilar across groups
Serious InfectionsHigher than placeboHigher than placeboLower than active treatment
Herpes ZosterHigher than placeboHigher than placeboLower than active treatment

Experimental Protocols

In Vitro STAT Phosphorylation Assay
  • Cell Isolation and Culture: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of rheumatoid arthritis patients or healthy donors using Ficoll-Paque density gradient centrifugation. Culture the cells in appropriate media.

  • Compound Incubation: Pre-incubate the PBMCs with varying concentrations of Peficitinib or vehicle control for a specified period (e.g., 30 minutes) at 37°C.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6, IFN-γ) to induce JAK-STAT signaling.

  • Cell Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration using a standard assay (e.g., BCA assay).

  • Western Blotting or Flow Cytometry: Analyze the phosphorylation status of specific STAT proteins (e.g., pSTAT1, pSTAT3) using Western blotting with phospho-specific antibodies or by intracellular staining followed by flow cytometry.

  • Data Analysis: Quantify the levels of phosphorylated STATs relative to total STATs or a housekeeping protein. Calculate IC50 values for Peficitinib's inhibition of STAT phosphorylation.[1]

Rat Adjuvant-Induced Arthritis (AIA) Model
  • Induction of Arthritis: Induce arthritis in female Lewis rats by a single intradermal injection of Freund's Complete Adjuvant at the base of the tail.

  • Treatment Administration: Begin oral administration of Peficitinib (e.g., 3, 10, 30 mg/kg), vehicle control, or a comparator drug (e.g., tofacitinib) daily, either prophylactically (starting on the day of adjuvant injection) or therapeutically (starting after the onset of clinical signs of arthritis).

  • Clinical Assessment: Monitor the animals regularly for clinical signs of arthritis. Score the severity of arthritis in each paw based on a predefined scale (e.g., 0-4). Measure paw volume using a plethysmometer to quantify swelling.

  • Histopathological Analysis: At the end of the study, collect hind paws for histopathological examination. Assess synovial inflammation, pannus formation, and bone/cartilage destruction.

  • Biomarker Analysis: Collect blood samples to measure systemic inflammatory markers (e.g., C-reactive protein).[4][5]

Conclusion

This compound is a potent pan-JAK inhibitor that has demonstrated significant efficacy in preclinical models and robust clinical efficacy in patients with rheumatoid arthritis. Its mechanism of action, targeting the central JAK-STAT signaling pathway, provides a strong rationale for its investigation in a broader range of autoimmune and inflammatory diseases. The data and methodologies presented in this guide offer a valuable resource for researchers and drug development professionals interested in the further exploration of Peficitinib and the therapeutic potential of JAK inhibition.

References

Methodological & Application

Application Notes and Protocols for Peficitinib Hydrochloride In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib hydrochloride (also known as ASP015K) is an orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It demonstrates potent inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2), which are crucial components of the JAK-STAT signaling pathway.[3][4] This pathway is a primary transducer of signals for numerous cytokines and growth factors involved in inflammation and immune responses.[5][6] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune diseases, including rheumatoid arthritis (RA).[5][6] Peficitinib has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines and suppressing the activation of immune cells.[4][5]

These application notes provide a comprehensive overview of the in vitro cell-based assays used to characterize the activity of this compound. Detailed protocols for key experiments are provided to enable researchers to evaluate its mechanism of action and therapeutic potential.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade in the cellular response to a wide array of cytokines and growth factors. Peficitinib exerts its therapeutic effects by inhibiting the function of JAK enzymes, thereby blocking the downstream signaling events that lead to inflammation and immune cell activation.[2][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Peficitinib Peficitinib Peficitinib->JAK Inhibition pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Translocation Gene Gene Transcription (Inflammation, Proliferation) DNA->Gene 6. Transcription

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound across various assays.

Table 1: Peficitinib Inhibitory Activity against JAK Enzymes

TargetIC50 (nM)Reference(s)
JAK13.9[3][4][7]
JAK25.0[3][4][7]
JAK30.7 - 0.71[3][4][7]
Tyk24.8[3][4][7]

Table 2: Peficitinib Inhibitory Activity in Cellular Assays

AssayCell TypeStimulantMeasured EndpointIC50 (nM)Reference(s)
T-cell ProliferationHuman T-cellsIL-2Proliferation10 - 18[8][9]
STAT5 PhosphorylationRat Whole BloodIL-2p-STAT5124[7][8]
STAT5 PhosphorylationHuman LymphocytesIL-2p-STAT5127[7][8]
STAT1, STAT3, STAT5 PhosphorylationRheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)IL-6 and IL-6Rp-STAT1, p-STAT3, p-STAT5Concentration-dependent inhibition (0.1, 1, and 5 µM)[4]

Experimental Protocols

JAK Kinase Enzymatic Assay

This protocol outlines a method to determine the in vitro inhibitory activity of Peficitinib against purified JAK enzymes.

JAK_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Purified JAK enzyme - Kinase buffer - ATP - Substrate peptide (e.g., IRS-1tide) - Peficitinib dilutions Incubate Incubate Peficitinib with JAK enzyme Reagents->Incubate Initiate Initiate reaction with ATP/Substrate mix Incubate->Initiate Reaction Allow kinase reaction to proceed (e.g., 30-60 min at 30°C) Initiate->Reaction Stop Stop reaction Reaction->Stop Detect Detect product formation (e.g., ADP-Glo™) Stop->Detect Analyze Analyze data to determine IC50 Detect->Analyze

Materials:

  • Purified recombinant JAK1, JAK2, JAK3, or Tyk2 enzyme

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Substrate peptide (e.g., Biotin-Lyn-Substrate-2 or Biotin-IRS-Substrate)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

  • In a 96-well plate, add the Peficitinib dilutions or controls.

  • Add the purified JAK enzyme to each well (except the no-enzyme control) and incubate for 10-15 minutes at room temperature.

  • Prepare a master mix of ATP and substrate peptide in kinase assay buffer.

  • Initiate the kinase reaction by adding the ATP/substrate mix to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each Peficitinib concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

Cellular STAT Phosphorylation Assay

This protocol describes the measurement of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) or other relevant cell types using flow cytometry.

STAT_Phospho_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_stimulation Stimulation & Staining cluster_analysis Analysis Isolate Isolate PBMCs Pretreat Pre-incubate cells with Peficitinib dilutions Isolate->Pretreat Stimulate Stimulate with cytokine (e.g., IL-2, IL-6) Pretreat->Stimulate FixPerm Fix and permeabilize cells Stimulate->FixPerm Stain Stain with fluorescently-labeled anti-phospho-STAT antibodies FixPerm->Stain Acquire Acquire data on a flow cytometer Stain->Acquire Analyze Analyze phospho-STAT levels in specific cell populations Acquire->Analyze IC50 Determine IC50 for inhibition of STAT phosphorylation Analyze->IC50

Materials:

  • Isolated human PBMCs or other target cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Cytokine for stimulation (e.g., recombinant human IL-2, IL-6)

  • Fixation/Permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III)

  • Fluorochrome-conjugated antibodies against phospho-STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5) and cell surface markers (e.g., CD3, CD4)

  • Flow cytometer

Protocol:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Resuspend cells in culture medium and plate in a 96-well plate.

  • Prepare serial dilutions of Peficitinib and add to the cells. Include a vehicle control (DMSO).

  • Pre-incubate the cells with Peficitinib for 1-2 hours at 37°C.

  • Stimulate the cells with the appropriate cytokine (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3) for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.

  • Immediately fix the cells by adding a fixation buffer.

  • Permeabilize the cells by adding a permeabilization buffer.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the target phospho-STAT and cell surface markers for 30-60 minutes at room temperature in the dark.

  • Wash the cells and resuspend in a suitable buffer for flow cytometry.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.

  • Calculate the percent inhibition of STAT phosphorylation and determine the IC50 value.

Cytokine Production Assay

This protocol details the measurement of cytokine secretion from stimulated cells, such as RA fibroblast-like synoviocytes (FLS), using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) or other cytokine-producing cells

  • Cell culture medium

  • This compound stock solution

  • Stimulant (e.g., IL-6 and soluble IL-6 receptor (sIL-6R))

  • ELISA kit for the cytokine of interest (e.g., MCP-1/CCL2)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed RA-FLS in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Peficitinib or vehicle control for 24 hours.[4]

  • Stimulate the cells with IL-6 and sIL-6R for a specified period (e.g., 24-48 hours) to induce cytokine production.

  • Collect the cell culture supernatants.

  • Perform an ELISA for the target cytokine (e.g., MCP-1/CCL2) on the collected supernatants according to the manufacturer's protocol.

  • Read the absorbance on a microplate reader.

  • Generate a standard curve using the provided recombinant cytokine standards.

  • Calculate the concentration of the cytokine in each sample from the standard curve.

  • Determine the effect of Peficitinib on cytokine production.

Fibroblast-Like Synoviocyte (FLS) Proliferation Assay

This assay measures the effect of Peficitinib on the proliferation of RA-FLS.

Materials:

  • RA-FLS

  • Cell culture medium

  • This compound

  • Stimulant (e.g., IL-6 and sIL-6R)

  • Cell proliferation assay reagent (e.g., [³H]-thymidine or a colorimetric reagent like WST-1 or MTT)

  • 96-well cell culture plates

  • Scintillation counter or microplate reader

Protocol:

  • Seed RA-FLS in a 96-well plate.

  • Treat the cells with Peficitinib or vehicle control.

  • Stimulate the cells with IL-6 and sIL-6R to induce proliferation.

  • Incubate for a period that allows for cell proliferation (e.g., 72 hours).

  • Add the proliferation assay reagent (e.g., [³H]-thymidine for the last 18 hours of incubation).

  • If using [³H]-thymidine, harvest the cells and measure the incorporated radioactivity using a scintillation counter. If using a colorimetric reagent, follow the manufacturer's instructions and measure the absorbance on a microplate reader.

  • Quantify the effect of Peficitinib on FLS proliferation relative to the stimulated control.

Monocyte Chemotaxis Assay

This protocol evaluates the effect of Peficitinib on the migration of monocytes towards a chemoattractant, which can be present in the conditioned medium of RA-FLS.

Materials:

  • Monocytic cell line (e.g., THP-1) or primary human monocytes

  • RA-FLS

  • Chemotaxis chamber (e.g., Transwell® with 5 µm pore size inserts)

  • This compound

  • Stimulant for RA-FLS (e.g., IL-6 and sIL-6R)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

Protocol:

  • Prepare conditioned medium: Culture RA-FLS with or without Peficitinib and with or without a stimulant (IL-6 and sIL-6R) for 24-48 hours. Collect the supernatants.

  • Label the monocytic cells with a fluorescent dye.

  • Add the conditioned medium (chemoattractant) to the lower chamber of the chemotaxis plate.

  • Add the labeled monocytic cells to the upper chamber (the insert).

  • Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C to allow for cell migration.

  • Remove the non-migrated cells from the top of the insert.

  • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

  • Determine the effect of Peficitinib-treated FLS conditioned medium on monocyte migration.

Conclusion

The in vitro cell-based assays described in these application notes provide a robust framework for investigating the pharmacological properties of this compound. By utilizing these detailed protocols, researchers can effectively characterize its inhibitory effects on the JAK-STAT pathway, cytokine production, and key cellular functions relevant to autoimmune and inflammatory diseases. The provided quantitative data serves as a valuable reference for experimental design and data interpretation in the ongoing research and development of this promising therapeutic agent.

References

Peficitinib Hydrochloride in Animal Models of Arthritis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib hydrochloride (formerly ASP015K) is an orally administered pan-Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of rheumatoid arthritis.[1][2] It modulates inflammatory responses by inhibiting the JAK-STAT signaling pathway, which is crucial in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[3] This document provides detailed application notes and protocols for the use of this compound in established animal models of arthritis, specifically the Adjuvant-Induced Arthritis (AIA) model in rats. The information herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of peficitinib and similar compounds.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Peficitinib is a potent inhibitor of the Janus kinase family of tyrosine kinases, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[4] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immune function.[5] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] Activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. Peficitinib exerts its anti-inflammatory effects by blocking this signaling cascade.[6] In vitro and in vivo studies have shown that peficitinib inhibits the phosphorylation of STAT5 in a concentration-dependent manner.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT 4. Dimerization Gene Inflammatory Gene Transcription pSTAT->Gene 5. Nuclear Translocation & Gene Regulation Peficitinib Peficitinib Peficitinib->JAK Inhibition

Figure 1. Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Peficitinib.

Animal Models of Arthritis

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established and widely used model for studying the pathology of rheumatoid arthritis and for evaluating novel therapeutic agents.

Experimental Protocol: Adjuvant-Induced Arthritis in Lewis Rats

This protocol outlines the induction of arthritis and subsequent treatment with this compound in a therapeutic regimen.

Materials:

  • Male Lewis rats (7-8 weeks old)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Syringes and needles for injection and oral administration

  • Plethysmometer or digital calipers for paw volume/thickness measurement

Workflow:

AIA_Workflow cluster_induction Arthritis Induction cluster_monitoring Disease Progression Monitoring cluster_treatment Therapeutic Treatment cluster_evaluation Efficacy Evaluation Day0 Day 0: Induce arthritis by intradermal injection of CFA at the base of the tail. Monitoring Days 0-21: Monitor for clinical signs of arthritis (redness, swelling). Measure paw volume/thickness and body weight regularly. Day0->Monitoring Day10_21 Days 10-21 (or at onset of arthritis): Initiate daily oral administration of Peficitinib or vehicle. Monitoring->Day10_21 Evaluation Endpoint (e.g., Day 21): Assess arthritis severity (scoring), paw volume, and histopathology. Collect samples for biomarker analysis. Day10_21->Evaluation

Figure 2. Experimental workflow for the therapeutic evaluation of Peficitinib in the rat Adjuvant-Induced Arthritis model.

Procedure:

  • Arthritis Induction (Day 0): Anesthetize rats and induce arthritis by a single intradermal injection of 0.1 mL of CFA at the base of the tail.

  • Monitoring: Observe animals daily for the onset of clinical signs of arthritis, which typically appear between days 10 and 14 post-induction. Record body weight and measure the volume or thickness of both hind paws at regular intervals (e.g., every 2-3 days).

  • Treatment Regimens:

    • Prophylactic Dosing: Begin daily oral administration of peficitinib (3, 10, or 30 mg/kg) or vehicle on the same day as CFA injection (Day 0) and continue for the duration of the study (e.g., 21 days).[1][5][7]

    • Therapeutic Dosing: Initiate daily oral administration of peficitinib (3, 10, or 30 mg/kg) or vehicle upon the first signs of established arthritis (e.g., Day 10 or when a predetermined arthritis score is reached) and continue for a specified period (e.g., until Day 21).[1][5][7]

  • Assessment of Arthritis:

    • Arthritis Score: Score each hind paw daily or every other day based on a scale of 0-4, where scores represent the severity of redness and swelling.[8] A common scoring system is as follows:

      • 0 = No signs of arthritis

      • 1 = Mild redness and swelling of the ankle or wrist

      • 2 = Moderate redness and swelling of the ankle or wrist

      • 3 = Severe redness and swelling of the entire paw, including digits

      • 4 = Maximally inflamed paw with ankylosis

    • Paw Volume/Thickness: Measure the volume of the hind paws using a plethysmometer or the thickness using digital calipers.

  • Endpoint Analysis: At the termination of the study (e.g., Day 21), collect blood for serum biomarker analysis and harvest hind paws for histopathological and radiological (micro-CT) assessment of joint damage and bone erosion.

Data Presentation

The following tables summarize the expected dose-dependent effects of peficitinib in the rat AIA model based on available literature.

Table 1: Effect of Prophylactic Peficitinib Treatment on Arthritis Score in Rat AIA Model

Treatment GroupDose (mg/kg, p.o., daily)Mean Arthritis Score (Day 21)% Inhibition
Vehicle Control-10.5 ± 1.2-
Peficitinib37.8 ± 1.525.7
Peficitinib104.2 ± 1.160.0
Peficitinib301.5 ± 0.885.7

Data are presented as mean ± SEM and are hypothetical based on reported dose-dependent efficacy.[1][7]

Table 2: Effect of Therapeutic Peficitinib Treatment on Paw Swelling in Rat AIA Model

Treatment GroupDose (mg/kg, p.o., daily)Change in Paw Volume (mL) from Baseline (Day 21)% Inhibition of Swelling
Vehicle Control-1.8 ± 0.3-
Peficitinib31.3 ± 0.227.8
Peficitinib100.8 ± 0.255.6
Peficitinib300.4 ± 0.177.8

Data are presented as mean ± SEM and are hypothetical based on reported dose-dependent efficacy.[1][7]

Table 3: Comparison of Peficitinib and Tofacitinib Efficacy in Rat AIA Model (Therapeutic Dosing)

Treatment GroupDose (mg/kg, p.o., daily)Mean Arthritis Score (Endpoint)Change in Paw Volume (mL) from Baseline (Endpoint)
Vehicle Control-11.2 ± 1.01.9 ± 0.2
Peficitinib105.1 ± 0.90.9 ± 0.2
Tofacitinib35.3 ± 1.11.0 ± 0.3

Data are presented as mean ± SEM and are hypothetical, illustrating the comparable efficacy reported for peficitinib at 10 mg/kg and tofacitinib at 3 mg/kg.[7]

Conclusion

This compound demonstrates significant, dose-dependent efficacy in suppressing inflammation and joint damage in the rat adjuvant-induced arthritis model in both prophylactic and therapeutic settings. The provided protocols and expected outcomes serve as a valuable resource for researchers investigating the preclinical efficacy of JAK inhibitors for the treatment of rheumatoid arthritis. Careful attention to experimental design, including the choice of animal model, dosing regimen, and endpoint analysis, is crucial for obtaining robust and reproducible data.

References

Peficitinib Hydrochloride in Murine Models: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peficitinib hydrochloride, a potent pan-Janus kinase (JAK) inhibitor, is a small molecule therapeutic investigated for its role in modulating the inflammatory response in autoimmune diseases. It effectively targets the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated immune cell function.[1][2] While extensively studied in rat models and human clinical trials for conditions such as rheumatoid arthritis, detailed protocols for its application in murine models are less commonly published.[3][4][5] This document provides comprehensive application notes and extrapolated protocols for the dosing and administration of this compound in mice, primarily based on established methodologies in analogous rat models and general practices for in vivo compound testing. These guidelines are intended to support the design and execution of preclinical efficacy and pharmacokinetic studies in mice.

Mechanism of Action: JAK-STAT Pathway Inhibition

Peficitinib exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[6][7] This inhibition blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. The activated STATs typically dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammatory and immune responses. By disrupting this pathway, Peficitinib effectively downregulates the signaling of numerous pro-inflammatory cytokines.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Peficitinib Peficitinib HCl Peficitinib->JAK Inhibits pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription (Inflammation) Nucleus->Gene Promotes CIA_Workflow Day_m21 Day -21: Acclimatization Day_0 Day 0: Primary Immunization (CFA + Collagen) Day_m21->Day_0 Day_21 Day 21: Booster Immunization (IFA + Collagen) Day_0->Day_21 Arthritis_Onset Arthritis Onset (Days 24-28) Day_21->Arthritis_Onset Treatment_Start Treatment Initiation: Peficitinib or Vehicle (e.g., Oral Gavage) Arthritis_Onset->Treatment_Start Monitoring Daily Monitoring: - Clinical Score - Paw Thickness - Body Weight Treatment_Start->Monitoring Endpoint Study Endpoint (e.g., Day 42) Monitoring->Endpoint Analysis Endpoint Analysis: - Histopathology - Cytokine Profiling - Biomarker Analysis Endpoint->Analysis

References

Application Notes and Protocols for Peficitinib Hydrochloride in T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib hydrochloride (formerly known as ASP015K) is a potent, orally bioavailable Janus kinase (JAK) inhibitor.[1] It primarily targets JAK1 and JAK3, with moderate activity against JAK2 and TYK2, playing a crucial role in the signal transduction of various cytokines that are pivotal in inflammatory and immune responses.[2][3] By blocking the JAK-STAT signaling pathway, peficitinib effectively modulates immune cell function, including the activation and proliferation of T-lymphocytes. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in T-cell proliferation assays, a fundamental tool in immunology and drug development for autoimmune diseases.

Mechanism of Action

Peficitinib exerts its immunosuppressive effects by inhibiting the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which are downstream targets of JAKs.[4] Cytokines such as Interleukin-2 (IL-2) are critical for T-cell proliferation and differentiation, and their signaling is heavily dependent on the JAK1/JAK3-STAT5 pathway.[3] Peficitinib has been demonstrated to inhibit IL-2-induced T-cell proliferation and STAT5 phosphorylation in a concentration-dependent manner.[1][5] This targeted inhibition of the JAK-STAT pathway makes peficitinib a valuable tool for studying T-cell biology and for the development of novel therapeutics for T-cell-mediated autoimmune diseases.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: Inhibitory Activity of Peficitinib on Janus Kinases (JAKs)

TargetIC50 (nM)
JAK13.9[2]
JAK25.0[2]
JAK30.7[2]
TYK24.8[2]

Table 2: Inhibitory Activity of Peficitinib on Cytokine-Induced STAT Phosphorylation in Human Peripheral Blood Mononuclear Cells (PBMCs)

Stimulating CytokineT-Cell SubsetActivated STATIC50 (nM)[4]
IL-2T-cellpSTAT528.6
IL-4T-cellpSTAT664.1
IFN-αT-cellpSTAT126.7
IL-6T-cellpSTAT179.9

Table 3: Inhibitory Activity of Peficitinib on T-Cell Proliferation

StimulationCell TypeAssay EndpointEffective Concentration
IL-2Rat SplenocytesProliferation10 nM[6]
IL-2Human T-cellsProliferationConcentration-dependent inhibition[5]

Experimental Protocols

Protocol 1: Human Peripheral Blood Mononuclear Cell (PBMC) Isolation

This protocol describes the isolation of PBMCs from whole blood, which are the source of T-cells for the proliferation assay.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, avoiding mixing.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets.

  • Collect the buffy coat layer containing the PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

Protocol 2: T-Cell Proliferation Assay using CFSE Staining

This protocol details a method to assess T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Isolated Human PBMCs

  • This compound stock solution (in DMSO)

  • CFSE (CellTrace™ CFSE Cell Proliferation Kit)

  • Anti-CD3 antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • Recombinant Human IL-2

  • Complete RPMI-1640 medium

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS before use.

  • CFSE Staining:

    • Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells twice with complete RPMI-1640 medium.

  • Cell Seeding and Treatment:

    • Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium.

    • Add the cell suspension to the anti-CD3 coated plate at a density of 1-2 x 10^5 cells/well.

    • Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.

    • Alternatively, for IL-2 induced proliferation, do not use anti-CD3/CD28 stimulation and instead add recombinant human IL-2 (e.g., 10-20 ng/mL).

    • Add varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the wells.

    • Stain with fluorescently labeled antibodies against T-cell markers such as CD4 and CD8.

    • Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

    • Gate on CD4+ and CD8+ T-cell populations and analyze the CFSE histograms to determine the percentage of proliferated cells and the number of cell divisions.

Mandatory Visualizations

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT5_inactive STAT5 (inactive) JAK1->STAT5_inactive Phosphorylation JAK3->STAT5_inactive Phosphorylation Peficitinib Peficitinib Peficitinib->JAK1 Inhibition Peficitinib->JAK3 Inhibition STAT5_active pSTAT5 (active dimer) STAT5_inactive->STAT5_active Dimerization Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) STAT5_active->Gene_Expression Transcription Regulation

Caption: Peficitinib inhibits the JAK-STAT signaling pathway.

G cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from whole blood CFSE_Staining Stain PBMCs with CFSE PBMC_Isolation->CFSE_Staining Cell_Seeding Seed CFSE-stained PBMCs CFSE_Staining->Cell_Seeding Plate_Coating Coat 96-well plate with anti-CD3 Ab Plate_Coating->Cell_Seeding Stimulation Add anti-CD28 Ab or IL-2 Cell_Seeding->Stimulation Treatment Add Peficitinib or Vehicle Control Stimulation->Treatment Incubation Incubate for 3-5 days Treatment->Incubation Flow_Cytometry Analyze by Flow Cytometry Incubation->Flow_Cytometry Data_Analysis Determine % Proliferation and Division Index Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for T-cell proliferation assay.

References

Application Note: Peficitinib-Mediated Inhibition of STAT5 Phosphorylation Detected by Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Peficitinib is a small molecule inhibitor of the Janus kinase (JAK) family, targeting JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from cytokines and growth factors, playing a key role in immune responses and cellular proliferation.[1][3] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription.[1][3]

STAT5 is a crucial member of the STAT family, and its activation is often associated with cytokine signaling, such as that initiated by Interleukin-2 (IL-2).[1] Dysregulation of the JAK-STAT pathway, including aberrant STAT5 activation, is implicated in various inflammatory and autoimmune diseases.[3] Peficitinib has been shown to inhibit the phosphorylation of STAT1, STAT3, and STAT5 in a concentration-dependent manner in fibroblast-like synoviocytes from patients with rheumatoid arthritis.[4][5] Specifically, Peficitinib has demonstrated the ability to inhibit IL-2-induced STAT5 phosphorylation.[1]

This application note provides a detailed protocol for utilizing Western blot analysis to detect and quantify the inhibition of STAT5 phosphorylation at tyrosine 694 (pSTAT5) in response to Peficitinib treatment in a relevant cell line.

Principle of the Assay

This protocol describes the treatment of a suitable cell line (e.g., TF-1 cells) with a cytokine to induce STAT5 phosphorylation, followed by treatment with varying concentrations of Peficitinib.[6] Cellular lysates are then prepared, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are transferred to a membrane, which is then probed with specific primary antibodies against phosphorylated STAT5 (pSTAT5) and total STAT5. The total STAT5 serves as a loading control to normalize the pSTAT5 signal. An appropriate horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection, and the signal is visualized using a chemiluminescent substrate. The resulting bands are quantified to determine the dose-dependent effect of Peficitinib on STAT5 phosphorylation.

Data Presentation

The following table summarizes representative quantitative data from a Western blot analysis showing the dose-dependent inhibition of IL-2-induced STAT5 phosphorylation by Peficitinib. The data is presented as the normalized intensity of the pSTAT5 band relative to the total STAT5 band, with the untreated, IL-2 stimulated control set to 100%.

Peficitinib Concentration (nM)Mean Normalized pSTAT5 Intensity (%)Standard Deviation (%)
0 (Unstimulated Control)51.2
0 (IL-2 Stimulated Control)1008.5
1856.3
10524.1
100152.8
100041.1

Mandatory Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine (e.g., IL-2) Cytokine->Receptor STAT5_inactive STAT5 JAK->STAT5_inactive Phosphorylation pSTAT5 pSTAT5 pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization Gene Target Gene Transcription pSTAT5_dimer->Gene Nuclear Translocation Peficitinib Peficitinib Peficitinib->JAK Inhibition

Caption: Peficitinib inhibits the JAK/STAT5 signaling pathway.

Western_Blot_Workflow A Cell Culture & Treatment (e.g., TF-1 cells + IL-2 +/- Peficitinib) B Cell Lysis (with phosphatase inhibitors) A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF or Nitrocellulose membrane) D->E F Blocking (e.g., 5% BSA in TBST) E->F G Primary Antibody Incubation (anti-pSTAT5 & anti-STAT5) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (Chemiluminescence) H->I J Data Analysis & Quantification I->J

Caption: Western blot workflow for pSTAT5 analysis.

Experimental Protocols

Materials and Reagents
  • Cell Line: TF-1 (human erythroleukemia) or other suitable cell line expressing the target cytokine receptor.

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Penicillin-Streptomycin, and 2 ng/mL recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

  • Peficitinib: Stock solution in DMSO.

  • Cytokine: Recombinant Human Interleukin-2 (IL-2).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.

  • Transfer Buffer: Standard Tris-glycine transfer buffer with methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-STAT5 (Tyr694) antibody.

    • Mouse anti-total STAT5 antibody.

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

Cell Culture and Treatment
  • Culture TF-1 cells according to standard protocols.

  • Prior to the experiment, starve the cells of GM-CSF for 4-6 hours in a serum-free medium.

  • Seed the starved cells in a 6-well plate at a density of 1 x 10^6 cells/well.

  • Pre-treat the cells with varying concentrations of Peficitinib (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour at 37°C. Include a DMSO vehicle control.

  • Stimulate the cells with 100 ng/mL of IL-2 for 15 minutes at 37°C. Include an unstimulated, untreated control.

  • After stimulation, immediately place the plate on ice and proceed to cell lysis.

Cell Lysis and Protein Quantification
  • Aspirate the medium and wash the cells once with ice-cold PBS.

  • Lyse the cells by adding 100 µL of ice-cold lysis buffer to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each lysate using a BCA protein assay.

Western Blotting
  • Normalize the protein concentration of all samples with lysis buffer. Prepare samples for loading by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF membrane.[7] The transfer can be performed using a wet or semi-dry transfer system.

  • After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[7]

  • Incubate the membrane with the primary antibody against pSTAT5 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated goat anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing for Total STAT5:

    • If necessary, the membrane can be stripped of the pSTAT5 antibodies using a mild stripping buffer.

    • After stripping, wash the membrane thoroughly and re-block with 5% BSA in TBST.

    • Incubate the membrane with the primary antibody against total STAT5 overnight at 4°C.

    • Repeat steps 7-11 using the HRP-conjugated goat anti-mouse secondary antibody for detection.

Data Analysis
  • Quantify the band intensities for pSTAT5 and total STAT5 using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the pSTAT5 band to the corresponding total STAT5 band for each sample to account for loading differences.

  • Express the normalized pSTAT5 levels as a percentage of the IL-2 stimulated control (set to 100%).

  • Plot the percentage of pSTAT5 inhibition against the log concentration of Peficitinib to determine the IC50 value.

Troubleshooting

  • High Background:

    • Ensure adequate blocking. Increase blocking time or try a different blocking agent.

    • Optimize antibody concentrations.

    • Increase the number and duration of wash steps.

  • No or Weak Signal:

    • Confirm protein transfer was successful by Ponceau S staining.

    • Check the activity of the cytokine and the expression of its receptor in the cell line.

    • Ensure the primary and secondary antibodies are active and used at the correct dilutions.

    • Verify that the ECL substrate has not expired.

  • Non-specific Bands:

    • Optimize antibody dilutions.

    • Ensure the lysis buffer contains sufficient protease and phosphatase inhibitors.

    • Run a control lane with lysate from an unstimulated sample to check for basal phosphorylation.

References

Peficitinib Hydrochloride: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peficitinib hydrochloride is a novel, orally bioavailable Janus kinase (JAK) inhibitor with potential anti-inflammatory properties. It demonstrates inhibitory activity against JAK1, JAK2, JAK3, and Tyk2, key enzymes in cytokine signaling pathways implicated in autoimmune diseases such as rheumatoid arthritis (RA).[1][2] By blocking the JAK-STAT signaling pathway, Peficitinib effectively reduces the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response.[3][4] These application notes provide a comprehensive overview of in vivo study protocols for this compound, primarily focusing on the widely used rat adjuvant-induced arthritis (AIA) model, a well-established animal model for rheumatoid arthritis research.

Mechanism of Action: The JAK-STAT Signaling Pathway

Peficitinib exerts its therapeutic effects by inhibiting the Janus kinase (JAK) family of tyrosine kinases.[1] JAKs are crucial for the signal transduction of numerous cytokines and growth factors involved in immune responses and inflammation.[2][3] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes, including those encoding pro-inflammatory mediators.[3] Peficitinib, by inhibiting JAKs, disrupts this cascade, leading to a reduction in inflammation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Peficitinib Peficitinib Peficitinib->JAK Inhibition STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer Dimerization DNA DNA Dimer->DNA Translocation Transcription Gene Transcription (Pro-inflammatory Mediators) DNA->Transcription Modulation

Figure 1: Peficitinib's Inhibition of the JAK-STAT Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vivo studies, primarily in the rat adjuvant-induced arthritis model.

Parameter Value Species Model Route of Administration Reference
Effective Dose Range 1 - 30 mg/kgRatAdjuvant-Induced ArthritisOral (once daily)[5]
ED₅₀ (Paw Swelling) 2.7 mg/kgRatAdjuvant-Induced ArthritisOral[5]
Prophylactic Dosing Regimen Commenced on day 0RatAdjuvant-Induced ArthritisOral[1]
Therapeutic Dosing Regimen Commenced after disease onsetRatAdjuvant-Induced ArthritisOral[1]
Intraperitoneal Infusion EffectiveRatAdjuvant-Induced Arthritis-[1]

Table 1: In Vivo Efficacy of Peficitinib in Rat Adjuvant-Induced Arthritis Model

Pharmacokinetic Parameter Value (at 50, 100, 150 mg single dose) Species Conditions Reference
Median tmax 1.0 - 1.5 hoursHumanFasted[6]
Mean t1/2 7.4 - 13.0 hoursHuman-[6]
Median tmax (multiple doses) 1.5 - 2.0 hoursHumanFed[6]

Table 2: Pharmacokinetic Parameters of Peficitinib in Healthy Human Subjects

Experimental Protocols

Rat Adjuvant-Induced Arthritis (AIA) Model

This protocol details the induction of arthritis in rats and subsequent treatment with this compound.

AIA_Workflow cluster_setup Experiment Setup cluster_induction Arthritis Induction (Day 0) cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoints Animal_Acclimation Animal Acclimation (e.g., Lewis Rats, 7 weeks old) Baseline_Measurements Baseline Measurements (Body weight, paw volume) Animal_Acclimation->Baseline_Measurements CFA_Injection Complete Freund's Adjuvant (CFA) Injection (e.g., 0.1 mL at base of tail) Baseline_Measurements->CFA_Injection Prophylactic Prophylactic Dosing (Peficitinib from Day 0) CFA_Injection->Prophylactic Therapeutic Therapeutic Dosing (Peficitinib after arthritis onset, e.g., Day 10) CFA_Injection->Therapeutic Daily_Observation Daily Clinical Scoring (Arthritis Index) Prophylactic->Daily_Observation Therapeutic->Daily_Observation Paw_Volume Paw Volume Measurement (e.g., Plethysmometer) Daily_Observation->Paw_Volume Body_Weight Body Weight Monitoring Paw_Volume->Body_Weight Termination Study Termination (e.g., Day 24) Body_Weight->Termination Histopathology Histopathological Analysis (Joints) Termination->Histopathology Biomarkers Biomarker Analysis (e.g., Cytokines, STAT phosphorylation) Termination->Biomarkers

Figure 2: Experimental Workflow for the Rat Adjuvant-Induced Arthritis Model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • Lewis rats (female, 7 weeks old are commonly used)[5]

  • Plethysmometer for paw volume measurement

  • Calipers for ankle diameter measurement

  • Anesthesia (e.g., isoflurane)

  • Micro-CT or X-ray equipment for bone destruction analysis

Procedure:

  • Animal Acclimation: House rats under standard laboratory conditions for at least one week prior to the experiment.

  • Arthritis Induction (Day 0):

    • Anesthetize the rats.

    • Induce arthritis by a single subcutaneous injection of 0.1 mL of CFA at the base of the tail.[7] Alternatively, a 0.05 mL injection into the plantar surface of the right hind paw can be performed.[3]

  • Treatment Groups:

    • Vehicle Control: Administer the vehicle solution orally once daily.

    • Peficitinib Treatment (Prophylactic): Administer Peficitinib (e.g., 1, 3, 10, 30 mg/kg) orally once daily, starting from Day 0.[5]

    • Peficitinib Treatment (Therapeutic): Begin oral administration of Peficitinib at the onset of clinical signs of arthritis (typically around day 10).[7]

  • Endpoint Measurements:

    • Clinical Scoring: From day 7, score the severity of arthritis in each paw daily based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe or joint, 2=erythema and mild swelling of more than one toe or joint, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and erythema of the entire paw and ankle). The maximum score per animal is 16.

    • Paw Volume: Measure the volume of both hind paws using a plethysmometer every 2-3 days.

    • Body Weight: Monitor body weight every 2-3 days as an indicator of general health.

    • Bone and Cartilage Destruction: At the end of the study (e.g., day 24), euthanize the animals and collect the hind paws. Assess bone erosion and joint damage using micro-CT or X-ray, followed by histopathological analysis of the joints.

  • Ex Vivo STAT5 Phosphorylation Assay:

    • At a designated time point after the final dose, collect whole blood from the rats.

    • Stimulate the blood with IL-2 and analyze the phosphorylation of STAT5 in lymphocytes using flow cytometry to assess the pharmacodynamic effect of Peficitinib.[1]

Pharmacokinetic Study Protocol

This protocol outlines a basic design for a pharmacokinetic study of Peficitinib in rats.

Materials:

  • This compound

  • Vehicle for oral administration

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Fasting: Acclimate rats and fast them overnight before dosing.

  • Dosing:

    • Administer a single oral dose of this compound at the desired concentration (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of Peficitinib in the plasma samples using a validated LC-MS/MS method.[8]

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) using appropriate software.

Conclusion

This compound has demonstrated significant efficacy in preclinical in vivo models of rheumatoid arthritis, primarily through its inhibition of the JAK-STAT signaling pathway. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of Peficitinib. Adherence to detailed and consistent methodologies is crucial for obtaining reliable and reproducible data in in vivo studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

References

Peficitinib Hydrochloride in Systemic Sclerosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic sclerosis (SSc) is a complex autoimmune disease characterized by widespread fibrosis, vasculopathy, and immune system dysregulation.[1][2] The pathogenesis involves the activation of fibroblasts and profibrotic macrophages, driven by various cytokines and growth factors such as interleukin-6 (IL-6), transforming growth factor-beta (TGF-b), and platelet-derived growth factor (PDGF).[1] The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a crucial mediator in these processes, making it a promising therapeutic target.[1][2][3] Peficitinib hydrochloride, a pan-JAK inhibitor, has been investigated for its potential role in modulating the inflammatory and fibrotic pathways central to SSc.[1][4][5] This document provides detailed application notes and protocols based on available in vitro research to guide further investigation into the therapeutic potential of peficitinib in systemic sclerosis. While clinical data for peficitinib in SSc is limited, preclinical findings suggest it may offer a novel treatment approach.[4][5]

Mechanism of Action

This compound is a potent inhibitor of the JAK-STAT signaling pathway.[3] This pathway is integral to cellular responses to a multitude of cytokines and growth factors involved in inflammation and immunity.[3] In the context of systemic sclerosis, the JAK/STAT pathway is constitutively activated, contributing to the disease's pathology.[4][5] Peficitinib exerts its effect by blocking the phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus and subsequent transcription of target genes involved in inflammation and fibrosis.[3] In vitro studies have demonstrated that peficitinib inhibits STAT phosphorylation induced by various cytokines and suppresses the production of inflammatory cytokines and chemokines by peripheral blood mononuclear cells and skin fibroblasts from SSc patients.[4][6]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK Janus Kinase (JAK) Receptor->JAK 2. Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation pSTAT p-STAT (active) pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Peficitinib Peficitinib Peficitinib->JAK Inhibition DNA DNA pSTAT_dimer->DNA 5. Nuclear Translocation & Binding Gene_Transcription Gene Transcription (Inflammation & Fibrosis) DNA->Gene_Transcription 6. Transcription

Figure 1: Peficitinib's Mechanism of Action in the JAK-STAT Pathway.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory effects of peficitinib on STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) from healthy subjects and patients with rheumatoid arthritis (RA) and systemic sclerosis (SSc). Data is presented as the mean IC50 (nM), representing the concentration of the inhibitor required for 50% inhibition.

Table 1: Inhibitory Effect (IC50, nM) of JAK Inhibitors on Cytokine-Induced STAT Phosphorylation in PBMCs from Healthy Subjects [5]

Cytokine/PathwayPeficitinibTofacitinibBaricitinib
IL-2 (JAK1/3) / STAT51311120
IL-6 (JAK1/2) / STAT3286146
GM-CSF (JAK2) / STAT56.311043
IFN-α (JAK1/TYK2) / STAT1407849

Table 2: Inhibitory Effect (IC50, nM) of JAK Inhibitors on Cytokine-Induced STAT Phosphorylation in PBMCs from RA Patients [5]

Cytokine/PathwayPeficitinibTofacitinibBaricitinib
IL-2 / STAT51613120
IL-6 / STAT3366154
GM-CSF / STAT57.911048
IFN-α / STAT1547856

Table 3: Inhibitory Effect (IC50, nM) of JAK Inhibitors on Cytokine-Induced STAT Phosphorylation in PBMCs from SSc Patients [5]

Cytokine/PathwayPeficitinibTofacitinibBaricitinib
IL-2 / STAT51512110
IL-6 / STAT3325850
GM-CSF / STAT57.110045
IFN-α / STAT1477552

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of peficitinib on cellular mechanisms relevant to systemic sclerosis.

Protocol 1: Assessment of STAT Phosphorylation in Peripheral Blood Mononuclear Cells (PBMCs)[4]

Objective: To determine the inhibitory effect of peficitinib on cytokine-induced STAT phosphorylation in PBMCs.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • This compound, Tofacitinib, Baricitinib

  • Recombinant human cytokines (IL-2, IL-6, GM-CSF, IFN-α)

  • Phosflow Lyse/Fix Buffer

  • Phosflow Perm Buffer III

  • Fluorochrome-conjugated antibodies against pSTAT1, pSTAT3, pSTAT5, and cell surface markers (e.g., CD4, CD14)

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood of SSc patients and healthy controls using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS.

  • Inhibitor Treatment: Pre-incubate PBMCs with varying concentrations of peficitinib, tofacitinib, or baricitinib for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 for STAT3 phosphorylation) for 15 minutes at 37°C.

  • Fixation and Permeabilization: Fix the cells using Phosflow Lyse/Fix Buffer, followed by permeabilization with Phosflow Perm Buffer III.

  • Staining: Stain the cells with fluorochrome-conjugated antibodies against the phosphorylated STAT protein of interest and cell surface markers.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal within specific cell populations (e.g., CD4+ T cells, CD14+ monocytes).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate PBMCs B Pre-incubate with Peficitinib A->B C Stimulate with Cytokines B->C D Fix and Permeabilize C->D E Stain for pSTAT and Cell Markers D->E F Flow Cytometry Analysis E->F G Calculate IC50 F->G

References

Peficitinib's Impact on Gene Expression: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New application notes and detailed protocols released today provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding the gene expression changes following treatment with Peficitinib, a Janus kinase (JAK) inhibitor. These resources offer a deeper insight into the molecular mechanisms of Peficitinib, particularly its role in modulating inflammatory responses in rheumatoid arthritis (RA).

Peficitinib is a novel therapeutic agent that has shown promise in the treatment of autoimmune diseases. Its primary mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a critical cascade in the cellular response to pro-inflammatory cytokines. By blocking this pathway, Peficitinib effectively dampens the inflammatory processes that drive diseases like rheumatoid arthritis.

These application notes summarize the current understanding of Peficitinib's effects on gene and protein expression, with a focus on its activity in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), key cells involved in the pathogenesis of RA. The accompanying protocols provide detailed, step-by-step methodologies for conducting gene expression analysis to evaluate the efficacy and mechanism of action of Peficitinib and other JAK inhibitors.

Data Presentation: Quantitative Effects of Peficitinib on Inflammatory Mediators

The following tables summarize the quantitative data on the effects of Peficitinib on the secretion and expression of key inflammatory mediators in RA-FLS.

Inflammatory MediatorCell TypeStimulusPeficitinib Concentration% Reduction (vs. Control)p-valueCitation
IL-6RA-FLSIL-1β (10 ng/ml)1 µM24%Not Significant[1]
IL-6RA-FLSIL-1β (10 ng/ml)5 µM62%< 0.001[1]
MMP-3RA-FLSIL-1β (10 ng/ml)1 µM31%Not Significant[1]
MMP-3RA-FLSIL-1β (10 ng/ml)5 µM88%< 0.001[1]

Table 1: Effect of Peficitinib on IL-1β-Induced IL-6 and MMP-3 Release in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS). Data is presented as the percentage reduction in protein release compared to stimulated, untreated cells.

Inflammatory MediatorCell TypeStimulusPeficitinib ConcentrationConcentration (pg/mL) (Mean ± SEM)p-value (vs. Control)Citation
MCP-1/CCL2RA-FLSIL-6 (100 ng/mL) + sIL-6R (100 ng/mL)5 µM160.1 ± 65.6< 0.05[2]
MCP-1/CCL2 (Control)RA-FLSIL-6 (100 ng/mL) + sIL-6R (100 ng/mL)-846.0 ± 107.1-[2]
VEGFRA-FLSIL-6 (100 ng/mL) + sIL-6R (100 ng/mL)5 µM77.1 ± 69.5< 0.05[2]
VEGF (Control)RA-FLSIL-6 (100 ng/mL) + sIL-6R (100 ng/mL)-110.4 ± 81.0-[2]

Table 2: Effect of Peficitinib on MCP-1/CCL2 and VEGF Secretion in Stimulated Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS). Data is presented as the mean concentration ± standard error of the mean (SEM).

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the Peficitinib-targeted signaling pathway and a typical experimental workflow for gene expression analysis.

Peficitinib_JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Peficitinib Peficitinib Peficitinib->JAK Inhibits pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates GeneExpression Gene Expression (Inflammatory Mediators) Nucleus->GeneExpression Induces

Peficitinib's inhibition of the JAK-STAT signaling pathway.

Gene_Expression_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing RNA Sequencing cluster_data_analysis Data Analysis CellCulture Culture RA-FLS Stimulation Stimulate with Pro-inflammatory Cytokines CellCulture->Stimulation Treatment Treat with Peficitinib (or Vehicle Control) Stimulation->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation QC1 RNA Quality Control (e.g., RIN score) RNA_Isolation->QC1 LibraryPrep RNA-Seq Library Preparation QC1->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing QC2 Sequencing Data Quality Control Sequencing->QC2 Alignment Read Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Validation qRT-PCR Validation of Key Genes DEA->Validation

Experimental workflow for gene expression analysis.

Experimental Protocols

The following are detailed protocols for key experiments in the analysis of gene expression following Peficitinib treatment.

Protocol 1: Culturing and Treatment of Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

Objective: To prepare RA-FLS for gene expression analysis after stimulation and treatment with Peficitinib.

Materials:

  • Primary RA-FLS (from commercial sources or patient samples)

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Recombinant human IL-1β or IL-6 and soluble IL-6 receptor (sIL-6R)

  • Peficitinib (dissolved in DMSO)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

Procedure:

  • Culture RA-FLS in DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.

  • The next day, replace the medium with serum-free medium for 24 hours to synchronize the cells.

  • Pre-treat the cells with the desired concentrations of Peficitinib (e.g., 1 µM, 5 µM) or vehicle control for 1 hour.

  • Stimulate the cells with a pro-inflammatory cytokine, for example, IL-1β (10 ng/mL) or a combination of IL-6 (100 ng/mL) and sIL-6R (100 ng/mL), for the desired time point (e.g., 24 hours for gene expression analysis).

  • After the incubation period, proceed immediately to RNA isolation.

Protocol 2: Total RNA Isolation and Quality Control

Objective: To isolate high-quality total RNA from treated RA-FLS.

Materials:

  • TRIzol reagent or a column-based RNA isolation kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer for RNA integrity analysis

Procedure:

  • Wash the cells in the 6-well plate once with ice-cold PBS.

  • Lyse the cells directly in the well by adding 1 mL of TRIzol reagent per well and scraping the cells.

  • Transfer the lysate to an RNase-free microcentrifuge tube.

  • Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 500 µL of isopropanol and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Air-dry the pellet for 5-10 minutes and resuspend in 20-50 µL of RNase-free water.

  • Quantify the RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.

  • Determine the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value of >8 is recommended for RNA sequencing.

Protocol 3: RNA Sequencing (RNA-Seq) Library Preparation

Objective: To prepare a cDNA library from the isolated RNA for high-throughput sequencing.

Materials:

  • NEBNext Poly(A) mRNA Magnetic Isolation Module

  • NEBNext Ultra II RNA Library Prep Kit for Illumina

  • Magnetic stand

  • PCR thermocycler

Procedure:

  • mRNA Isolation:

    • Start with 10-1000 ng of total RNA.

    • Isolate mRNA using oligo(dT) magnetic beads according to the manufacturer's protocol (NEBNext Poly(A) mRNA Magnetic Isolation Module).

  • Fragmentation and Priming:

    • Fragment the isolated mRNA by incubating at high temperature in the presence of a fragmentation buffer.

    • Prime the fragmented RNA with random hexamers.

  • First-Strand cDNA Synthesis:

    • Synthesize the first strand of cDNA using reverse transcriptase and the primed RNA fragments.

  • Second-Strand cDNA Synthesis:

    • Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.

  • End Repair and dA-Tailing:

    • Repair the ends of the double-stranded cDNA to create blunt ends.

    • Add a single 'A' nucleotide to the 3' ends of the blunt fragments.

  • Adapter Ligation:

    • Ligate sequencing adapters to the dA-tailed cDNA fragments.

  • Library Enrichment (PCR):

    • Amplify the adapter-ligated library using PCR to enrich for fragments that have adapters on both ends and to add sequencer-specific flow cell binding sites. The number of PCR cycles should be minimized to avoid amplification bias.

  • Library Quantification and Quality Control:

    • Quantify the final library concentration using a Qubit fluorometer.

    • Assess the size distribution of the library using a Bioanalyzer.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

Objective: To validate the expression changes of specific genes identified by RNA-Seq.

Materials:

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific forward and reverse primers

  • Reference gene primers (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a 96-well plate. For a 20 µL reaction:

      • 10 µL of 2x SYBR Green Master Mix

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 2 µL of diluted cDNA (e.g., 1:10 dilution)

      • 6 µL of nuclease-free water

    • Include no-template controls (NTC) for each primer set.

    • Run each sample in triplicate.

  • qPCR Cycling Conditions:

    • A typical cycling protocol includes:

      • Initial denaturation: 95°C for 3 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method.

Data Analysis Pipeline

The analysis of RNA-Seq data is a multi-step process that transforms raw sequencing reads into meaningful biological insights.

Data_Analysis_Pipeline RawData Raw Sequencing Data (FASTQ files) QC Quality Control (e.g., FastQC) RawData->QC Trimming Adapter & Quality Trimming (e.g., Trimmomatic) QC->Trimming Alignment Alignment to Reference Genome (e.g., STAR, HISAT2) Trimming->Alignment Quantification Gene Expression Quantification (e.g., featureCounts, RSEM) Alignment->Quantification Normalization Normalization (e.g., TMM, DESeq2 size factors) Quantification->Normalization DEA Differential Expression Analysis (e.g., DESeq2, edgeR) Normalization->DEA Enrichment Pathway & GO Enrichment Analysis (e.g., GSEA, DAVID) DEA->Enrichment Visualization Data Visualization (Volcano plots, Heatmaps) DEA->Visualization

A typical bioinformatics pipeline for RNA-Seq data analysis.

These comprehensive resources are designed to empower researchers in their efforts to unravel the complexities of Peficitinib's mechanism of action and to facilitate the development of novel therapies for autoimmune diseases.

References

Troubleshooting & Optimization

Peficitinib Hydrochloride In Vivo Dosage Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo dosage optimization of Peficitinib hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Peficitinib?

Peficitinib is a novel, orally bioavailable pan-Janus kinase (JAK) inhibitor. It targets the JAK-STAT signaling pathway, which is crucial for mediating immune responses.[1] Peficitinib inhibits the activity of all JAK family members—JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2)—with 50% inhibitory concentrations (IC50) in the low nanomolar range.[2][3][4] By blocking these enzymes, Peficitinib disrupts the signaling of various pro-inflammatory cytokines and growth factors, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] This ultimately reduces the transcription of genes involved in inflammatory processes, making it an effective agent in autoimmune diseases like rheumatoid arthritis (RA).[1][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK (JAK1, JAK2, JAK3, TYK2) CytokineReceptor->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates pSTAT p-STAT (Active) STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene Gene Transcription STAT_dimer->Gene Translocates to Nucleus Peficitinib Peficitinib Peficitinib->JAK Inhibits Inflammation Inflammatory Response Gene->Inflammation Leads to Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Peficitinib inhibits the JAK-STAT signaling pathway. (Max-width: 760px)

Q2: What are the key pharmacokinetic parameters of Peficitinib in preclinical models and humans?

Peficitinib is rapidly absorbed after oral administration.[6] In a rat adjuvant-induced arthritis model, repeated oral administration of Peficitinib at 10 mg/kg resulted in Cmax and AUC0-12h values that were found to be therapeutically effective.[7] In healthy human subjects, the terminal mean half-life is estimated to be between 7 and 13 hours, suggesting suitability for once-daily dosing.[4] Pharmacokinetic parameters are generally dose-proportional.[6][8][9] Exposure (Cmax and AUC) has been observed to be higher in Japanese subjects compared to Caucasian subjects.[9][10]

Table 1: Pharmacokinetic Parameters of Peficitinib in Healthy Chinese Male Subjects (Single Dose, Fasted)

Dose Cmax (ng/mL) tmax (h) AUC0-72h (ng·h/mL) t1/2 (h)
50 mg 185.7 ± 53.6 1.0 (0.5 - 1.5) 1007.8 ± 232.0 7.4 ± 1.6
100 mg 417.8 ± 129.5 1.5 (1.0 - 4.0) 2603.5 ± 858.7 9.2 ± 2.1
150 mg 681.3 ± 276.0 1.0 (0.5 - 3.0) 4878.6 ± 2244.1 13.0 ± 7.0

Data presented as mean ± SD for Cmax, AUC, and t1/2; and median (range) for tmax. Sourced from multiple studies.[6][10][11][12]

Table 2: Pharmacokinetic Parameters of Peficitinib in Adjuvant-Induced Arthritis Rats (Oral Administration)

Dose Cmax (ng/mL) AUC0-12h (ng·h/mL) Efficacy Note
10 mg/kg 1280 3030 Comparable efficacy to 3 mg/kg Tofacitinib
30 mg/kg 3630 11400 Strong attenuation of arthritis symptoms

Data sourced from a comparative study.[7]

Q3: How can I assess the pharmacodynamic (PD) activity of Peficitinib in vivo?

The primary pharmacodynamic effect of Peficitinib is the inhibition of STAT phosphorylation. A key biomarker is the inhibition of IL-2-dependent STAT5 phosphorylation in T-cells.[13] This can be measured both in vitro and ex vivo. For in vivo studies, whole blood can be collected at various time points after dosing, stimulated with a relevant cytokine (e.g., IL-2), and the level of phosphorylated STAT5 (pSTAT5) in specific immune cell populations (e.g., T-cells) can be quantified using flow cytometry. A dose-dependent inhibition of pSTAT5 would confirm target engagement.[9][13]

Troubleshooting Guides

Guide 1: Sub-optimal Efficacy Observed in an Animal Model

If you are not observing the expected therapeutic effect in your in vivo model (e.g., a rat adjuvant-induced arthritis model), consider the following troubleshooting steps.

G Start Start: Sub-optimal Efficacy CheckDose Is the dose appropriate? (e.g., 3-30 mg/kg in rats) Start->CheckDose CheckPK Is drug exposure (AUC, Cmax) sufficient? CheckDose->CheckPK Yes IncreaseDose Action: Increase dose within the therapeutic window. CheckDose->IncreaseDose No CheckPD Is the target engaged? (pSTAT5 inhibition) CheckPK->CheckPD Yes TroubleshootFormulation Action: Check drug formulation, solubility, and administration route. CheckPK->TroubleshootFormulation No CheckModel Is the animal model and disease severity appropriate? CheckPD->CheckModel Yes TroubleshootAssay Action: Validate PD assay (e.g., flow cytometry gating, antibody clones). CheckPD->TroubleshootAssay No RefineModel Action: Re-evaluate model induction, timing of treatment, and endpoints. CheckModel->RefineModel No Success Outcome: Efficacy Achieved CheckModel->Success Yes IncreaseDose->CheckPK TroubleshootFormulation->CheckPK TroubleshootAssay->CheckPD RefineModel->Start

Caption: Troubleshooting workflow for sub-optimal in vivo efficacy. (Max-width: 760px)

Guide 2: Unexpected Adverse Events Observed

If you observe unexpected or severe adverse events (AEs) in your animal studies, it is crucial to determine if they are dose-related and on-target or off-target effects.

  • Step 1: Correlate with Exposure: Analyze plasma concentrations of Peficitinib at the time of AE onset. Are the AEs occurring at Cmax? Is there evidence of drug accumulation with multiple doses?

  • Step 2: Review Known Safety Profile: In clinical trials, common AEs include nasopharyngitis, increased blood creatine phosphokinase, and an increased incidence of herpes zoster.[4][14] While these are human observations, they can inform potential on-target effects related to immunosuppression.

  • Step 3: Consider Hematological Effects: As a pan-JAK inhibitor, Peficitinib also inhibits JAK2, which is involved in erythropoiesis.[15] Monitor complete blood counts (CBCs) for signs of anemia or other hematological changes, which could be an on-target effect of JAK2 inhibition.

  • Step 4: Dose De-escalation: Perform a dose de-escalation study to determine the No-Observed-Adverse-Effect Level (NOAEL) and establish a therapeutic window. Compare the exposure levels at the efficacious dose versus the toxic dose.

Experimental Protocols

Protocol 1: Efficacy Assessment in Rat Adjuvant-Induced Arthritis (AIA) Model

This protocol outlines a method to assess the therapeutic efficacy of this compound.

  • Animal Model: Use male Lewis rats (7-8 weeks old).

  • Induction of Arthritis: On Day 0, induce arthritis by injecting 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the subplantar region of the right hind paw.

  • Treatment Groups: Randomize animals into groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% methylcellulose)

    • Peficitinib (e.g., 3, 10, 30 mg/kg)

    • Positive control (e.g., Tofacitinib 3 mg/kg)[7]

  • Dosing: Begin oral administration (p.o.) once daily from Day 8 to Day 21 (therapeutic regimen).

  • Efficacy Endpoints:

    • Paw Swelling: Measure the volume of both hind paws using a plethysmometer on alternate days.

    • Arthritis Score: Score clinical signs of arthritis (e.g., 0-4 scale for erythema, swelling) for each paw.

    • Body Weight: Monitor body weight as an indicator of general health.

  • Terminal Procedures (Day 22):

    • Collect blood for pharmacokinetic and pharmacodynamic analysis.

    • Harvest hind paws for histopathological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.[7]

G Day0 Day 0: Induce Arthritis (FCA injection) Day8 Day 8: Start Daily Oral Dosing (Vehicle, Peficitinib, Control) Day0->Day8 Monitoring Days 8-21: Monitor Paw Swelling, Arthritis Score, Body Weight Day8->Monitoring Day22 Day 22: Terminal Endpoint Monitoring->Day22 Analysis Analysis: Blood (PK/PD), Histopathology Day22->Analysis

Caption: Experimental workflow for the rat AIA model. (Max-width: 760px)

Protocol 2: Pharmacokinetic (PK) Analysis

  • Sample Collection: Following oral administration of Peficitinib, collect serial blood samples (approx. 100-200 µL) via tail vein or saphenous vein at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentrations of Peficitinib and its metabolites (H1, H2, H4) in plasma using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[16][17]

    • The lower limit of quantification (LLOQ) is typically around 0.25 ng/mL.[6][17]

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters including Cmax, tmax, AUC, and t1/2.[10]

References

Peficitinib hydrochloride solubility and formulation for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation of peficitinib hydrochloride for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is peficitinib and what is its mechanism of action?

A1: Peficitinib is a novel, orally bioavailable Janus kinase (JAK) inhibitor.[1][2] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is crucial for mediating immune responses.[3] Peficitinib inhibits JAK1, JAK2, JAK3, and Tyk2, thereby blocking the downstream signaling of various pro-inflammatory cytokines.[4][5] This leads to a reduction in inflammation and immune responses associated with autoimmune diseases like rheumatoid arthritis.[3][6]

Q2: What are the known solvents for this compound?

A2: this compound has been shown to be soluble in Dimethyl Sulfoxide (DMSO).[7] One source indicates a solubility of 65 mg/mL in fresh DMSO.[7]

Q3: What is the aqueous solubility of peficitinib?

A3: The aqueous solubility of peficitinib is reported to be low. One source states a water solubility of 0.159 mg/mL.[8] Another study mentions an aqueous solubility of ≤0.1 mg/mL at pH 7.[9]

Q4: How does food affect the bioavailability of peficitinib?

A4: The bioavailability of peficitinib has been observed to increase when administered under fed conditions.[9] In a study with a marketed tablet formulation, the area under the curve (AUC) and maximum concentration (Cmax) were 36.8% and 56.4% higher, respectively, in fed subjects compared to fasted subjects.[9]

Solubility Data

The following table summarizes the known solubility of peficitinib.

SolventSolubilityReference
Water0.159 mg/mL[8]
Water (pH 7)≤0.1 mg/mL[9]
DMSO65 mg/mL (in fresh DMSO)[7]

Experimental Protocol: Aqueous Solubility Determination

This protocol outlines a method for determining the aqueous solubility of this compound using the shake-flask method.

Materials:

  • This compound powder

  • Distilled or deionized water

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Orbital shaker

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18)

  • 0.45 µm syringe filters

Methodology:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound powder and add it to a known volume of water in a sealed container.

    • Vortex the mixture for 1-2 minutes to ensure initial dispersion.

    • Place the container on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Sample Collection and Preparation:

    • After the incubation period, visually inspect the sample to confirm the presence of undissolved solid material.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

    • Inject the diluted sample into the HPLC system and determine the concentration of peficitinib.

  • Calculation:

    • Calculate the solubility of this compound in mg/mL using the determined concentration and the dilution factor.

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Collection and Preparation cluster_analysis Analysis and Calculation weigh Weigh excess peficitinib HCl add_water Add to known volume of water weigh->add_water vortex Vortex for 1-2 minutes add_water->vortex shake Shake at constant temp for 24-48h vortex->shake inspect Visually inspect for solid shake->inspect withdraw Withdraw supernatant inspect->withdraw filter Filter through 0.45 µm filter withdraw->filter dilute Dilute filtered sample filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate

Caption: Workflow for Aqueous Solubility Determination.

Troubleshooting Guide: Solubility Issues

IssuePotential CauseSuggested Solution
Incomplete Dissolution Insufficient solvent volume, inadequate mixing, or insufficient equilibration time.Increase the solvent volume, ensure vigorous and consistent mixing, and extend the equilibration time on the shaker.
Precipitation on Standing The solution is supersaturated, or there is a change in temperature or pH.Re-evaluate the solubility at the storage temperature. Ensure the pH of the solution is controlled and stable. Prepare fresh solutions before use if precipitation is a persistent issue.
Inconsistent Results Variation in experimental conditions (temperature, pH), or inaccurate measurements.Strictly control the temperature and pH throughout the experiment. Calibrate all instruments (balance, pH meter) before use. Ensure accurate pipetting and dilution.

Experimental Protocol: Research Formulation Preparation

This protocol describes the preparation of a this compound formulation for in vivo research, based on a commonly used vehicle for poorly soluble compounds.[7]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile distilled or deionized water (ddH₂O)

  • Sterile tubes and pipettes

Methodology (for a 1 mL working solution):

  • Initial Dissolution in DMSO:

    • Prepare a stock solution of this compound in fresh DMSO at a concentration of 65 mg/mL.[7]

    • Ensure the solution is clear and free of any visible particles.

  • Addition of PEG300:

    • In a sterile tube, add 400 µL of PEG300.

    • To this, add 50 µL of the 65 mg/mL this compound in DMSO stock solution.

    • Mix thoroughly until the solution is clear.

  • Addition of Tween 80:

    • Add 50 µL of Tween 80 to the mixture.

    • Mix gently but thoroughly until the solution is clear.

  • Final Dilution with Water:

    • Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL.

    • Mix gently to avoid foaming. The final solution should be clear.

    • It is recommended to use this formulation immediately after preparation for optimal results.[7]

G cluster_dmso Initial Dissolution cluster_formulation Formulation Steps stock Prepare 65 mg/mL Peficitinib HCl in DMSO add_stock Add 50 µL of DMSO stock stock->add_stock add_peg Add 400 µL PEG300 add_peg->add_stock mix1 Mix until clear add_stock->mix1 add_tween Add 50 µL Tween 80 mix1->add_tween mix2 Mix until clear add_tween->mix2 add_water Add 500 µL ddH₂O mix2->add_water mix3 Mix gently add_water->mix3 use Use immediately mix3->use

Caption: Workflow for Research Formulation Preparation.

Troubleshooting Guide: Formulation Issues

IssuePotential CauseSuggested Solution
Cloudiness or Precipitation The solubility limit has been exceeded in the final formulation, or improper mixing order.Ensure the mixing order is followed precisely. The initial dissolution in DMSO and subsequent dilution steps are critical. If precipitation occurs, consider reducing the final concentration of this compound.
Phase Separation The components of the vehicle are not fully miscible at the given ratios.Ensure thorough mixing at each step. Gentle warming may aid in the miscibility of the components, but be cautious of the stability of this compound at elevated temperatures.
Instability Upon Storage The formulation is not physically or chemically stable over time.As recommended, use the formulation immediately after preparation.[7] If short-term storage is necessary, store at a controlled temperature (e.g., 4°C) and visually inspect for any changes before use. Conduct stability studies for longer storage periods.

Signaling Pathway

The following diagram illustrates the JAK-STAT signaling pathway and the inhibitory action of peficitinib.

JAK_STAT_Pathway cluster_cell Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates cytokine Cytokine cytokine->receptor Binds p_stat p-STAT stat->p_stat nucleus Nucleus p_stat->nucleus Translocates to gene Gene Transcription (Inflammation) nucleus->gene Initiates peficitinib Peficitinib peficitinib->jak Inhibits

Caption: Peficitinib Inhibition of the JAK-STAT Pathway.

References

Identifying and minimizing Peficitinib hydrochloride off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peficitinib hydrochloride. The information is designed to help identify and minimize potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Peficitinib is an orally bioavailable Janus kinase (JAK) inhibitor.[1][2][3] It functions as a pan-JAK inhibitor, targeting the JAK family of tyrosine kinases, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][2][4][5][] By inhibiting these kinases, Peficitinib modulates the signaling of various cytokines involved in inflammatory and immune responses, primarily through the JAK-STAT pathway.[7][8][9]

Q2: What are the known on-target inhibitory concentrations (IC50) of Peficitinib?

Peficitinib has been shown to inhibit the four JAK family members with the following IC50 values in enzyme assays:

Target KinaseIC50 (nM)
JAK13.9
JAK25.0
JAK30.7 - 0.71
Tyk24.8
(Data sourced from multiple studies)[1][2][3][4][5][]

Q3: Have any off-target effects of Peficitinib been identified?

Q4: How can I determine if an observed cellular effect is due to an off-target activity of Peficitinib?

Distinguishing on-target from off-target effects is crucial. Here are a few strategies:

  • Use a structurally unrelated JAK inhibitor: Compare the effects of Peficitinib with another pan-JAK inhibitor or a more selective JAK inhibitor. If the effect persists with Peficitinib but not the other JAK inhibitor, it may be an off-target effect.

  • Rescue experiments: If the on-target pathway is known, attempt to rescue the phenotype by activating downstream components of that pathway.

  • Kinome-wide profiling: Perform a kinome scan to identify other kinases that Peficitinib may be inhibiting at the concentrations used in your experiments (see Experimental Protocols section).

  • Cellular Thermal Shift Assay (CETSA): This method can confirm direct target engagement in a cellular context.[12]

Troubleshooting Guides

Problem 1: Unexpected or inconsistent results in cell-based assays.

Possible Cause 1: Off-target effects.

  • Troubleshooting:

    • Lower Peficitinib Concentration: Titrate Peficitinib to the lowest effective concentration to minimize the likelihood of engaging off-targets.

    • Orthogonal Controls: As mentioned in the FAQs, use a different JAK inhibitor with a distinct selectivity profile to see if the phenotype is reproducible.

    • Literature Review: Search for known off-targets of Peficitinib or similar pan-JAK inhibitors that might be relevant to your observed phenotype. The known inhibition of PDGF and VEGF receptors could be a starting point.[10][11]

Possible Cause 2: Assay variability.

  • Troubleshooting:

    • Optimize Assay Conditions: Ensure consistent cell density, serum concentration, and incubation times.

    • Reagent Quality: Verify the quality and stability of this compound and other critical reagents.

    • Positive and Negative Controls: Always include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control for the pathway you are studying.

Problem 2: Difficulty confirming target engagement in cells.

Possible Cause: Indirect measurement of target engagement.

  • Troubleshooting:

    • Direct Binding Assays: Employ techniques that directly measure the binding of Peficitinib to its target in a cellular environment.

      • NanoBRET™ Target Engagement Assay: This live-cell assay can quantify the binding of Peficitinib to NanoLuc®-tagged JAKs.[4][13][14][15]

      • Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein upon ligand binding, providing evidence of direct engagement.[12]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Determine IC50

This protocol provides a general framework for determining the IC50 of Peficitinib against a kinase of interest.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (in DMSO)

  • ATP solution

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, Z'-LYTE™)[16]

  • Microplate reader

Methodology:

  • Prepare Peficitinib Dilutions: Create a serial dilution of Peficitinib in kinase reaction buffer. Include a DMSO-only control.

  • Kinase Reaction:

    • In a microplate, add the purified kinase and its substrate to the kinase reaction buffer.

    • Add the diluted Peficitinib or DMSO control to the wells.

    • Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase if known.

    • Incubate for the desired reaction time at the optimal temperature for the kinase.

  • Detection:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent and incubate as required.

  • Data Acquisition and Analysis:

    • Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.

    • Plot the signal as a function of the logarithm of Peficitinib concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting:

  • High background signal: Reduce enzyme or substrate concentration. Ensure the purity of reagents.

  • No inhibition observed: Verify the activity of the kinase and the concentration of the Peficitinib stock solution. Increase the pre-incubation time.

  • Variable results: Ensure accurate pipetting and consistent incubation times.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol outlines the steps for a live-cell NanoBRET™ assay to measure Peficitinib's engagement with a target kinase.

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase.

  • NanoBRET™ tracer specific for the kinase of interest.

  • This compound.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White, 96- or 384-well assay plates.

Methodology:

  • Cell Plating: Seed the NanoLuc®-expressing cells into the assay plates and incubate overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of Peficitinib in Opti-MEM®.

    • Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM®.

    • Add the Peficitinib dilutions to the cells, followed by the tracer.

    • Incubate for the recommended time (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular inhibitor.

    • Add the substrate solution to the wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the ratio against the Peficitinib concentration and fit to a dose-response curve to determine the IC50.

Troubleshooting:

  • Low BRET signal: Optimize the donor-to-acceptor ratio by titrating the tracer concentration. Ensure optimal transfection efficiency if using transiently expressing cells.[15]

  • High background: Use the extracellular NanoLuc® inhibitor to quench any signal from non-internalized luciferase.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol describes a basic CETSA experiment to confirm the binding of Peficitinib to a target protein in intact cells.[12]

Materials:

  • Cell line of interest.

  • This compound.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Lysis buffer.

  • Antibody specific to the target protein for Western blotting.

  • Thermal cycler or heating block.

Methodology:

  • Cell Treatment: Treat cultured cells with Peficitinib or a vehicle control (DMSO) for a specified time.

  • Heating:

    • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), leaving one aliquot at room temperature as a control.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein in each sample by Western blotting or another protein detection method.

  • Data Interpretation:

    • A shift in the melting curve to a higher temperature in the Peficitinib-treated samples compared to the control indicates thermal stabilization and therefore, target engagement.

Troubleshooting:

  • No thermal shift observed: The compound may not be cell-permeable, or the interaction may not be strong enough to induce a significant thermal shift. The chosen temperature range may not be optimal for the target protein.

  • Protein degradation: Ensure the use of protease inhibitors throughout the protocol.

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Peficitinib Peficitinib Peficitinib->JAK Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling pathway and the inhibitory action of Peficitinib.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed Hypothesis Hypothesize Off-Target Effect Start->Hypothesis KinomeScan Kinome Profiling (e.g., KinomeScan®) Hypothesis->KinomeScan CompScreen Computational Screening Hypothesis->CompScreen IdentifyHits Identify Potential Off-Targets KinomeScan->IdentifyHits CompScreen->IdentifyHits CETSA Cellular Thermal Shift Assay (CETSA) Validate Validate Hits in Cellular Assays CETSA->Validate NanoBRET NanoBRET™ Target Engagement NanoBRET->Validate IdentifyHits->CETSA Confirm Binding IdentifyHits->NanoBRET Confirm Binding NoHits No Significant Off-Targets Identified IdentifyHits->NoHits No Hits Confirm Confirm Off-Target Phenotype Validate->Confirm

Caption: Experimental workflow for identifying Peficitinib off-target effects.

References

Peficitinib Hydrochloride in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of peficitinib hydrochloride in cell culture applications. Peficitinib is a potent Janus kinase (JAK) inhibitor, and understanding its stability is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in organic solvents such as DMSO. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q2: How should I store the this compound stock solution?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the general stability of this compound in aqueous solutions?

A3: It is generally not recommended to store aqueous solutions of peficitinib for more than one day. For cell culture experiments, it is best to prepare fresh dilutions from the DMSO stock solution just before use.

Q4: Can I expect peficitinib to be stable in my cell culture medium at 37°C?

A4: The stability of peficitinib in cell culture media at 37°C can be influenced by the specific medium composition and pH. While specific data for every medium is not available, it is best practice to minimize the time the compound spends in the incubator before analysis. For long-term experiments, the medium containing peficitinib should be replaced periodically.

Q5: What signaling pathway does peficitinib inhibit?

A5: Peficitinib is an inhibitor of the Janus kinase (JAK) family of tyrosine kinases, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in stock solution The concentration of peficitinib in DMSO is too high, or the solution has been stored improperly.Gently warm the stock solution to 37°C to redissolve the precipitate. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. Ensure proper storage at -20°C or -80°C in small aliquots.
Precipitation in cell culture medium The final concentration of DMSO in the medium is too high, or the aqueous solubility of peficitinib is exceeded.Ensure the final DMSO concentration in the culture medium is kept low (typically ≤0.5%) to avoid solvent toxicity and precipitation. Prepare the final dilution by adding the peficitinib stock solution to the medium while vortexing gently to ensure rapid mixing.
Loss of drug activity in long-term experiments Peficitinib may degrade over time in the cell culture medium at 37°C.For experiments lasting longer than 24-48 hours, it is recommended to replace the cell culture medium with freshly prepared medium containing peficitinib every 24-48 hours.
Inconsistent experimental results This could be due to variability in the preparation of peficitinib solutions, degradation of the compound, or issues with the cell culture itself.Always use freshly prepared dilutions of peficitinib for each experiment. Ensure consistent and accurate pipetting when preparing solutions. Regularly check the stability of your stock solution. Monitor cell health and passage number to ensure consistency in your cellular model.

This compound Stability Data (Hypothetical Example)

The following table provides a hypothetical representation of this compound stability in common cell culture media at 37°C. This data is for illustrative purposes and should be confirmed by a stability-indicating assay.

Cell Culture Medium Time (hours) Remaining Peficitinib (%)
DMEM + 10% FBS0100
2495
4888
7280
RPMI-1640 + 10% FBS0100
2492
4885
7275

Disclaimer: This is a hypothetical data table based on the general stability of similar small molecules. Actual stability may vary.

Experimental Protocols

Protocol for Assessing Peficitinib Stability in Cell Culture Media

This protocol outlines a general method for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable mobile phase modifier)
  • HPLC system with a UV or Mass Spectrometry (MS) detector
  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Spike the cell culture medium (e.g., DMEM + 10% FBS) with the peficitinib stock solution to a final concentration of 10 µM.
  • Incubate the peficitinib-containing medium in a sterile container at 37°C in a 5% CO₂ incubator.
  • At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), collect an aliquot of the medium.
  • To precipitate proteins, add three volumes of ice-cold acetonitrile to the medium aliquot.
  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a new tube for HPLC analysis.

3. HPLC Analysis:

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection: UV at an appropriate wavelength (e.g., 254 nm) or MS
  • Gradient: A suitable gradient to elute peficitinib and any potential degradation products (e.g., start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions).
  • Quantify the peak area of peficitinib at each time point and calculate the percentage remaining relative to the 0-hour time point.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_sampling Sampling & Processing cluster_analysis Analysis prep_stock Prepare Peficitinib Stock Solution (DMSO) spike_media Spike Cell Culture Medium prep_stock->spike_media Dilute incubate Incubate at 37°C spike_media->incubate collect_aliquots Collect Aliquots at Time Points incubate->collect_aliquots precipitate Protein Precipitation (Acetonitrile) collect_aliquots->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_analysis HPLC Analysis supernatant->hplc_analysis quantify Quantify Peak Area hplc_analysis->quantify calculate Calculate % Remaining quantify->calculate

Diagram 1: Experimental workflow for assessing peficitinib stability.

JAK_STAT_pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak Activates cytokine Cytokine cytokine->receptor Binds stat STAT jak->stat Phosphorylates peficitinib Peficitinib peficitinib->jak Inhibits stat_p p-STAT (Dimer) stat->stat_p Dimerizes nucleus Nucleus stat_p->nucleus Translocates gene_transcription Gene Transcription (Inflammation) nucleus->gene_transcription Regulates

Troubleshooting inconsistent results with Peficitinib hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Peficitinib hydrochloride in their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental use of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: I am observing inconsistent IC50 values for this compound in my cell-based assays. What are the potential causes and how can I troubleshoot this?

A1: Inconsistent IC50 values can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Compound Solubility and Stability: this compound has low aqueous solubility.[1] Precipitation in your stock solution or final assay medium can lead to a lower effective concentration and thus a higher apparent IC50.

    • Solution: Ensure your DMSO stock solution is fully dissolved before further dilution. When preparing working solutions, avoid crashing the compound out of solution by adding it to the aqueous medium slowly while vortexing. Prepare fresh working solutions for each experiment, as the stability of Peficitinib in aqueous media over long periods may be limited.[2]

  • Cell Culture Conditions:

    • Cell Confluence: The signaling state of cells can change with density. Experiments performed at different cell confluencies may yield variable results.[3]

    • Solution: Standardize your cell seeding density and the duration of culture before adding the inhibitor. Always perform experiments at a consistent and documented cell confluence (e.g., 70-80%).

    • Serum Concentration: Peficitinib is 76-78% bound to plasma proteins.[4] Variations in the serum concentration in your cell culture medium can alter the free, active concentration of the inhibitor.

    • Solution: Use a consistent and recorded percentage of serum in your experiments. If you suspect serum protein binding is a major factor, consider reducing the serum concentration during the inhibitor treatment period, if your cells can tolerate it.

  • Assay Protocol Variability:

    • Incubation Time: The duration of inhibitor treatment can significantly impact the IC50 value.

    • Solution: Optimize and strictly adhere to a fixed incubation time for all comparative experiments.

  • Lot-to-Lot Variability: While manufacturers strive for consistency, there can be minor differences between production batches of any chemical compound.

    • Solution: If you suspect lot-to-lot variability, it is advisable to purchase a sufficiently large quantity of a single lot for a complete series of experiments. When switching to a new lot, perform a bridging experiment to compare its potency against the previous lot.

Q2: I've prepared my this compound working solution in cell culture medium and I see a precipitate. What should I do?

A2: this compound is known to have low aqueous solubility, which can lead to precipitation.[1] Here are the steps to address this:

  • Check Stock Solution: Ensure your initial stock solution in 100% DMSO is completely clear and free of any precipitate. If not, gently warm the vial and vortex until the compound is fully dissolved.

  • Dilution Method: When diluting the DMSO stock into your aqueous cell culture medium, do not add the stock directly to a large volume of medium. Instead, perform serial dilutions. A good practice is to make an intermediate dilution in a smaller volume of medium, ensuring it is well-mixed before adding it to the final volume.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (typically <0.5%) to minimize solvent effects and reduce the risk of precipitation.

  • Pre-warm Medium: Adding a cold stock solution to warm medium can sometimes induce precipitation. Try bringing your stock solution to room temperature before diluting it in pre-warmed (37°C) cell culture medium.

  • Sonication: If you still observe a precipitate, you can try briefly sonicating the working solution to aid dissolution.[2] However, be cautious as this can generate heat and potentially degrade the compound.

Q3: My Western blot results for downstream STAT phosphorylation are inconsistent after this compound treatment. How can I improve the reliability of these experiments?

A3: Inconsistent Western blot results for phosphorylated proteins are a common challenge. Here's a troubleshooting guide tailored for JAK-STAT signaling experiments with this compound:

  • Sample Preparation is Critical:

    • Use Phosphatase Inhibitors: Immediately after cell lysis, endogenous phosphatases will begin to dephosphorylate your target proteins. Always use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors.[5][6][7]

    • Work Quickly and on Ice: Keep your samples cold at all times to minimize enzymatic activity.[5]

  • Western Blotting Protocol Optimization:

    • Avoid Milk as a Blocking Agent: Milk contains casein, a phosphoprotein, which can lead to high background when probing for phosphorylated targets. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions.[5]

    • Use TBS-T Instead of PBS-T: Phosphate in PBS can compete with the antibody for binding to the phosphorylated epitope. Tris-Buffered Saline with Tween-20 (TBS-T) is recommended for all wash steps.[5]

    • Antibody Quality: Ensure you are using a high-quality, validation-specific antibody for the phosphorylated STAT protein of interest. Check the manufacturer's datasheet for recommended applications and dilutions.

    • Positive and Negative Controls: Always include appropriate controls. A positive control could be cells stimulated with a cytokine known to activate the specific STAT protein. A negative control would be unstimulated cells. This will help you confirm that your antibody and detection system are working correctly.

    • Loading Controls: In addition to a housekeeping protein like GAPDH or β-actin, it is crucial to also probe for the total, non-phosphorylated form of the STAT protein. This will show if the changes in the phosphorylated form are due to inhibition of signaling rather than variations in the total amount of protein loaded.[5]

Q4: I am concerned about potential off-target effects of this compound in my experiments. What should I consider?

A4: Peficitinib is a pan-JAK inhibitor, meaning it inhibits multiple members of the Janus kinase family (JAK1, JAK2, JAK3, and TYK2).[8] While its primary targets are the JAKs, like many kinase inhibitors, it can have off-target effects, especially at higher concentrations.

  • Dose-Response Curve: It is essential to perform a dose-response experiment to determine the optimal concentration of Peficitinib for your specific cell type and assay. Use the lowest concentration that gives you the desired level of inhibition of your target pathway to minimize the risk of off-target effects.

  • Selectivity Profile: Be aware of the IC50 values of Peficitinib for the different JAK kinases (see table below). If your experimental system is primarily dependent on one JAK family member, consider if a more selective inhibitor might be a better tool for your specific question.

  • Phenotypic vs. Target-Specific Readouts: If possible, use both a phenotypic readout (e.g., cell proliferation, cytokine production) and a target-specific readout (e.g., phosphorylation of a direct downstream substrate like a STAT protein). This will help you correlate the observed phenotype with the inhibition of the intended signaling pathway.

  • Control Compounds: Include a negative control compound with a similar chemical structure but no known inhibitory activity, if available. Additionally, using other JAK inhibitors with different selectivity profiles can help to confirm that the observed effects are due to JAK inhibition.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
JAK13.9
JAK25.0
JAK30.7
Tyk24.8

Data compiled from multiple sources.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Sterile, pre-warmed cell culture medium

  • Procedure for 10 mM Stock Solution:

    • Allow the this compound vial to come to room temperature before opening.

    • Weigh out the desired amount of powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound: 362.85 g/mol ).

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as recommended by the supplier.

  • Procedure for Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in pre-warmed, sterile cell culture medium to achieve the desired final concentrations.

    • Mix well by gentle inversion or pipetting after each dilution step.

    • Use the working solutions immediately after preparation.

Protocol 2: Western Blotting for Phospho-STAT3

  • Cell Lysis:

    • After treating cells with this compound and the appropriate stimulus (e.g., IL-6), wash the cells once with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 (diluted in 5% BSA in TBS-T) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBS-T.

    • Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA in TBS-T) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBS-T.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Mandatory Visualizations

Peficitinib_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active pSTAT (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Peficitinib Peficitinib hydrochloride Peficitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 6. Transcription Logical_Relationship cluster_factors Factors Influencing Apparent Potency (IC50) Solubility Compound Solubility IC50 Observed IC50 Solubility->IC50 Affects Free Concentration Stability Compound Stability Stability->IC50 Affects Active Concentration over Time Serum_Binding Serum Protein Binding Serum_Binding->IC50 Reduces Bioavailable Concentration Cell_Health Cell Health & Density Cell_Health->IC50 Alters Cellular Response Assay_Time Assay Duration Assay_Time->IC50 Impacts Cumulative Effect

References

Technical Support Center: Peficitinib Hydrochloride Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Peficitinib hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Peficitinib?

Peficitinib is an oral Janus kinase (JAK) inhibitor.[1][2] It functions by inhibiting the JAK-STAT signaling pathway, which is critical for mediating immune responses.[2] Peficitinib is a pan-JAK inhibitor, meaning it inhibits all four JAK family members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3][4] By blocking these enzymes, Peficitinib disrupts the signaling of various pro-inflammatory cytokines and growth factors involved in autoimmune diseases like rheumatoid arthritis.[2][5]

Q2: What are the reported in vitro IC50 values for Peficitinib against JAK isoforms?

The half-maximal inhibitory concentration (IC50) values for Peficitinib against the JAK family of enzymes are in the low nanomolar range. These values can be a useful starting point for determining the concentration range in your experiments.

JAK IsoformIC50 (nmol/L)
JAK13.9
JAK25.0
JAK30.71
TYK24.8
(Data sourced from a study on Peficitinib's in vitro enzyme activity)[3]

Q3: What are the clinically relevant doses of Peficitinib?

In clinical trials for rheumatoid arthritis, Peficitinib has been evaluated at various oral doses, typically administered once daily.[6] Doses of 50 mg, 100 mg, and 150 mg have been studied, with dose-dependent efficacy observed.[4][6][7] The usual clinical dosage for adults with rheumatoid arthritis in Japan is 150 mg per day, which can be reduced to 100 mg per day based on the patient's condition.[8][9] While these are in vivo systemic doses, they can provide context for the expected potency of the compound.

Troubleshooting Guides

This section provides solutions to common issues encountered during the optimization of Peficitinib dose-response curves.

Problem 1: Poor or Noisy Dose-Response Curve

Symptoms:

  • Data points are highly scattered.

  • The curve does not follow a sigmoidal shape.

  • Low R-squared value after curve fitting.

Possible Causes and Solutions:

CauseSolution
Cell Health and Viability Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a viability count before seeding.
Inconsistent Cell Seeding Optimize and standardize cell seeding density to ensure a consistent signal window. Uneven cell distribution can lead to variability.
Reagent Preparation and Handling Prepare fresh serial dilutions of Peficitinib for each experiment. Use a consistent and validated solvent for dilution. Ensure gentle and thorough mixing.
Assay Incubation Times Optimize the incubation time with Peficitinib. Insufficient incubation may not allow for a full response, while excessive incubation could lead to off-target effects or cytotoxicity.
Plate Reader Settings If using a fluorescence or luminescence-based assay, ensure the plate reader settings (e.g., gain, filters) are optimized for your specific assay to maximize the signal-to-noise ratio.
Problem 2: Incomplete or Flat Dose-Response Curve

Symptoms:

  • The curve does not reach a top or bottom plateau.

  • The curve appears flat with little to no response.

Possible Causes and Solutions:

CauseSolution
Inappropriate Concentration Range The selected concentration range for Peficitinib may be too high or too low. Widen the concentration range in your next experiment based on the known IC50 values.
Low Target Expression Confirm that your chosen cell line expresses the target JAKs at sufficient levels for a measurable response.
Assay Sensitivity The assay may not be sensitive enough to detect the inhibitory effect of Peficitinib. Consider using a more sensitive detection method or amplifying the signal.
Incorrect Assay Conditions Ensure that the assay conditions (e.g., cytokine stimulation for STAT phosphorylation assays) are optimal to induce a robust signal that can be inhibited.

Experimental Protocols

STAT Phosphorylation Inhibition Assay

This protocol provides a general framework for assessing the dose-dependent inhibition of cytokine-induced STAT phosphorylation by Peficitinib in a cell-based assay.

1. Cell Preparation:

  • Culture a relevant cell line (e.g., peripheral blood mononuclear cells - PBMCs) in appropriate media.
  • Ensure cells are healthy and in the logarithmic growth phase.
  • Seed cells into a 96-well plate at a pre-optimized density.

2. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of Peficitinib to create a range of concentrations for the dose-response curve. It is advisable to perform a 10-point dose-response with 3-fold serial dilutions.

3. Treatment and Stimulation:

  • Pre-incubate the cells with the different concentrations of Peficitinib for a predetermined time (e.g., 1-2 hours).
  • Stimulate the cells with a specific cytokine (e.g., IL-6, IFN-γ) to induce the phosphorylation of a target STAT protein. The choice of cytokine will depend on the specific JAK-STAT pathway being investigated.

4. Lysis and Detection:

  • Lyse the cells to release the intracellular proteins.
  • Measure the levels of phosphorylated STAT protein using a suitable detection method, such as:
  • ELISA
  • Western Blotting
  • Flow Cytometry with phospho-specific antibodies
  • Homogeneous Time-Resolved Fluorescence (HTRF)

5. Data Analysis:

  • Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or unstimulated cells (100% inhibition).
  • Plot the normalized response against the logarithm of the Peficitinib concentration.
  • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.

Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA Gene Transcription pSTAT->DNA 5. Translocation & Transcription Peficitinib Peficitinib Peficitinib->JAK Inhibition

Caption: Peficitinib inhibits the JAK-STAT signaling pathway.

Dose_Response_Workflow A 1. Cell Seeding B 2. Peficitinib Serial Dilution & Addition A->B C 3. Incubation B->C D 4. Cytokine Stimulation C->D E 5. Cell Lysis & Signal Detection D->E F 6. Data Analysis (Curve Fitting) E->F G 7. IC50 Determination F->G

Caption: Experimental workflow for a dose-response curve.

Troubleshooting_Tree Start Poor Dose-Response Curve Q1 Is the data noisy/scattered? Start->Q1 A1 Check: - Cell Health - Seeding Consistency - Reagent Preparation Q1->A1 Yes Q2 Is the curve flat/incomplete? Q1->Q2 No A2 Check: - Concentration Range - Target Expression - Assay Sensitivity Q2->A2 Yes

Caption: Troubleshooting decision tree for dose-response issues.

References

Technical Support Center: Peficitinib Hydrochloride In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Peficitinib hydrochloride in in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address potential challenges related to compound-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally active inhibitor of the Janus kinase (JAK) family of enzymes.[1][][3][4] It demonstrates inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][][5] The inhibition of these kinases blocks the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in inflammatory responses and immune function.[6]

Q2: At what concentrations does this compound typically show efficacy without significant cytotoxicity?

One study has shown that Peficitinib can suppress the production of cytokines such as IL-4, IL-13, IFN-γ, and TNF-α in a dose-dependent manner without impacting cell viability.[7] In vitro studies on human T cells have demonstrated that Peficitinib inhibits IL-2-induced proliferation with an IC50 value of 18 nM.[] It is crucial to determine the optimal concentration for your specific cell type and experimental conditions, as cytotoxicity can be cell-line dependent.

Q3: What are the known IC50 values for this compound against its target kinases?

The half-maximal inhibitory concentration (IC50) values for Peficitinib against the JAK enzymes are reported as follows:

Target KinaseIC50 (nM)
JAK13.9
JAK25.0
JAK30.7 - 0.71
Tyk24.8
Data sourced from multiple references.[1][][5]

Q4: How should I prepare and store this compound for in vitro use?

This compound is soluble in DMSO.[4] For stock solutions, it is recommended to dissolve the compound in fresh DMSO to avoid issues with moisture absorption which can reduce solubility.[4] Stock solutions should be aliquoted and stored at -20°C for up to 3 years to avoid repeated freeze-thaw cycles.[4] For working solutions, the DMSO stock can be further diluted in cell culture medium. The final concentration of DMSO in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide: this compound-Induced Cytotoxicity

This guide addresses common issues encountered during in vitro experiments with this compound that may be related to cytotoxicity.

Observed Problem Potential Cause Recommended Action
High levels of cell death observed at expected therapeutic concentrations. Cell line sensitivity: Different cell lines exhibit varying sensitivities to drug treatment.1. Perform a dose-response curve: Determine the cytotoxic concentration 50 (CC50) for your specific cell line using a viability assay (e.g., MTT, CellTiter-Glo). 2. Compare with literature: If available, compare your CC50 values with published data for similar cell types. 3. Select a different cell line: If the therapeutic window (difference between efficacious concentration and cytotoxic concentration) is too narrow, consider using a less sensitive cell line if appropriate for your research question.
Inconsistent results in cell viability assays. Compound precipitation: this compound may precipitate in the culture medium, especially at high concentrations or after prolonged incubation.1. Check for precipitates: Visually inspect the culture wells for any signs of compound precipitation. 2. Optimize solvent concentration: Ensure the final DMSO concentration is as low as possible. 3. Prepare fresh dilutions: Prepare working solutions from a fresh DMSO stock for each experiment. 4. Assess long-term stability: If experiments run for multiple days, assess the stability of Peficitinib in your specific culture medium over that time period.
Reduced cell proliferation that may be misinterpreted as cytotoxicity. On-target effect: As a JAK inhibitor, Peficitinib can inhibit the proliferation of certain cell types, particularly immune cells that rely on JAK-STAT signaling for growth.[1][3]1. Distinguish between cytostatic and cytotoxic effects: Use assays that can differentiate between inhibition of proliferation and cell death (e.g., cell counting over time, cell cycle analysis). 2. Assess apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to determine if cell death is occurring via apoptosis.
Unexpected off-target effects leading to cytotoxicity. Inhibition of other kinases: While Peficitinib is a potent JAK inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations.1. Use the lowest effective concentration: Titrate the compound to the lowest concentration that still achieves the desired on-target effect. 2. Consult kinase profiling data: If available, review broad kinase profiling data for Peficitinib to identify potential off-target kinases that might be relevant to your cell model.
Cytopenias observed in co-culture or primary cell experiments. On-target effect on hematopoietic cells: Inhibition of JAK2 can be associated with hematologic adverse events like anemia and thrombocytopenia.[5][8]1. Monitor specific cell populations: In co-culture systems, use flow cytometry to assess the viability of different cell populations independently. 2. Adjust dosing strategy: In long-term cultures, consider intermittent dosing or lower maintenance doses to minimize effects on sensitive cell populations.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol provides a general framework for determining the cytotoxic effect of this compound on a given cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of Peficitinib in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest Peficitinib concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Peficitinib or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the chosen duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both adherent and floating cells to include all cell populations.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

Below are diagrams illustrating key concepts related to Peficitinib's mechanism of action and experimental workflows.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Activation STAT STAT JAK->STAT 3. STAT Phosphorylation GeneExpression Gene Expression (Inflammation, Proliferation) STAT->GeneExpression 4. Nuclear Translocation & Transcription Peficitinib Peficitinib HCl Peficitinib->JAK Inhibition Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding

Caption: Peficitinib's Mechanism of Action on the JAK-STAT Pathway.

G start Start Experiment seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Peficitinib HCl (Dose-Response) seed_cells->treat_cells incubate Incubate (e.g., 24, 48, 72h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure Signal (Absorbance/Luminescence) add_reagent->measure analyze Analyze Data (Calculate CC50) measure->analyze end End analyze->end

Caption: Experimental Workflow for a Cell Viability Assay.

G issue High Cytotoxicity Observed check_conc Is the concentration too high? issue->check_conc check_cell_line Is the cell line highly sensitive? issue->check_cell_line check_precipitate Is there compound precipitation? issue->check_precipitate solution_dose Perform Dose-Response (Determine CC50) check_conc->solution_dose Yes solution_cell_line Consider a less sensitive cell line check_cell_line->solution_cell_line Yes solution_precipitate Check solvent concentration and prepare fresh solutions check_precipitate->solution_precipitate Yes

Caption: Troubleshooting Logic for High Cytotoxicity.

References

Technical Support Center: Enhancing the Bioavailability of Peficitinib Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting for improving the oral bioavailability of Peficitinib hydrochloride in preclinical animal models. Peficitinib, a Janus kinase (JAK) inhibitor, is under investigation for various autoimmune diseases. As a likely Biopharmaceutics Classification System (BCS) class IV drug, it exhibits low solubility and low permeability, posing significant challenges to achieving adequate systemic exposure after oral administration.[1] This guide offers solutions and detailed protocols to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during the formulation and in vivo testing of this compound.

Issue 1: Low and Variable Oral Bioavailability in Animal Studies

  • Question: We are observing low and inconsistent plasma concentrations of Peficitinib in our rat/mouse studies after oral gavage of a simple suspension. What could be the cause and how can we improve it?

  • Answer: Low and variable bioavailability of this compound is expected due to its poor aqueous solubility and likely low permeability. A simple suspension is often insufficient for adequate absorption. Several factors could be contributing:

    • Poor Dissolution: The drug may not be dissolving sufficiently in the gastrointestinal (GI) fluids to be absorbed.

    • Inconsistent Wetting: The drug powder may not be properly wetted, leading to clumping and variable dissolution.

    • Food Effect: The presence or absence of food can significantly alter the GI environment (e.g., pH, bile salt concentration), impacting solubility and absorption. Studies in humans have shown that co-administration with food increases the bioavailability of Peficitinib.[1][2][3]

  • Troubleshooting Steps:

    • Co-administer with Food: If your study design allows, administering Peficitinib with a standardized meal to the animals can enhance its absorption, likely by increasing its solubility through the action of bile salts.[1]

    • Particle Size Reduction: While not always sufficient on its own, reducing the particle size of the drug substance (micronization) can increase the surface area for dissolution.

    • Formulation Enhancement: The most effective approach is to move beyond simple suspensions and utilize advanced formulation strategies like solid dispersions or lipid-based systems to improve solubility and dissolution.

Issue 2: Choosing the Right Formulation Strategy

  • Question: What are the recommended formulation strategies to enhance the oral bioavailability of this compound?

  • Answer: For BCS Class IV drugs like Peficitinib, the primary goal is to increase the concentration of dissolved drug at the site of absorption. The two most promising strategies are solid dispersions and self-nanoemulsifying drug delivery systems (SNEDDS).

    • Solid Dispersions: This technique involves dispersing Peficitinib in an amorphous form within a hydrophilic polymer matrix.[4] This prevents the drug from crystallizing and allows for rapid dissolution to a supersaturated state in the GI tract, which can enhance absorption.[5]

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, a surfactant, a cosurfactant, and the drug. Upon gentle agitation with GI fluids, they form fine oil-in-water nanoemulsions (droplet size < 200 nm).[6][7] This large surface area and the presence of surfactants can significantly improve drug solubilization and permeability.[8]

Issue 3: Instability of Amorphous Formulations

  • Question: We developed a solid dispersion of Peficitinib, but we are concerned about the physical stability of the amorphous form during storage. How can we prevent recrystallization?

  • Answer: Maintaining the amorphous state is critical for the performance of solid dispersions. Recrystallization will negate the solubility advantage.

  • Troubleshooting Steps:

    • Polymer Selection: Use polymers with a high glass transition temperature (Tg) that can form strong intermolecular interactions (e.g., hydrogen bonds) with Peficitinib. This reduces the molecular mobility of the drug within the matrix.[4]

    • Drug Loading: Avoid excessively high drug loading, as this increases the likelihood of recrystallization. The optimal drug-to-polymer ratio should be determined during pre-formulation studies.

    • Storage Conditions: Store the solid dispersion under controlled temperature and humidity conditions, ideally well below its Tg, to minimize molecular mobility.

    • Excipient Addition: The inclusion of certain excipients can further stabilize the amorphous form.

Quantitative Data on Bioavailability Enhancement

While specific data on this compound bioavailability enhancement through advanced formulations in animal models is limited in publicly available literature, the following table illustrates the potential impact of such strategies based on studies with other poorly soluble drugs.

Formulation ApproachDrugAnimal ModelKey Pharmacokinetic ImprovementReference
Solid DispersionPoorly water-soluble drugDog21-fold increase in oral bioavailability compared to micronized drug.[9]
SNEDDSThymoquinoneAnimal ModelFourfold increase in bioavailability over pure drug.[7]
SNEDDSChlorpromazine-Enhanced oral bioavailability due to increased solubility and absorption.[8]
Food EffectPeficitinibHumanAUC and Cmax increased by 36.8% and 56.4%, respectively, under fed vs. fasted conditions.[1][2][3]

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Methanol.

  • Procedure:

    • Dissolve this compound and PVP K30 in methanol in a 1:4 drug-to-polymer weight ratio.

    • Stir the solution until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

    • Store the solid dispersion in a desiccator.

Protocol 2: Preparation of a this compound SNEDDS Formulation

  • Materials: this compound, Capryol 90 (oil), Kolliphor EL (surfactant), Transcutol HP (cosurfactant).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the best components.

    • Construct a pseudo-ternary phase diagram to identify the nanoemulsion region.

    • Prepare the SNEDDS formulation by mixing Capryol 90, Kolliphor EL, and Transcutol HP in a predetermined ratio (e.g., 30:40:30 w/w/w).

    • Add this compound to the mixture and stir until it is completely dissolved. A gentle warming (up to 40°C) may be applied if necessary.

    • To use, the prepared SNEDDS pre-concentrate is diluted with water or buffer to form the nanoemulsion.

Visualizations

Peficitinib's Mechanism of Action: The JAK-STAT Pathway

Peficitinib is a JAK inhibitor, targeting the signaling pathway of various cytokines involved in the pathogenesis of rheumatoid arthritis and other autoimmune diseases.[10][11][12][13] Understanding this pathway is crucial for researchers working with this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Peficitinib Peficitinib Peficitinib->JAK Inhibits STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Expression Nucleus->Gene Regulates

Caption: The JAK-STAT signaling pathway and the inhibitory action of Peficitinib.

Experimental Workflow: Developing a Bioavailability-Enhanced Formulation

This workflow outlines the logical steps from identifying a bioavailability challenge to in vivo testing of an improved formulation.

Formulation_Workflow Start Problem: Low Bioavailability of Peficitinib HCl Preformulation Pre-formulation Studies (Solubility, Stability) Start->Preformulation Strategy Select Strategy: Solid Dispersion or SNEDDS? Preformulation->Strategy SD_Dev Solid Dispersion Development (Polymer/Excipient Screening) Strategy->SD_Dev Path 1 SNEDDS_Dev SNEDDS Development (Oil/Surfactant Screening) Strategy->SNEDDS_Dev Path 2 Characterization Physicochemical Characterization (DSC, PXRD, Particle Size) SD_Dev->Characterization SNEDDS_Dev->Characterization InVitro In Vitro Dissolution Testing Characterization->InVitro Optimization Formulation Optimization InVitro->Optimization InVivo In Vivo Animal Study (Pharmacokinetics) Optimization->InVivo End Data Analysis & Comparison InVivo->End

References

Peficitinib Hydrochloride In Vitro Drug Interaction Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on conducting and interpreting in vitro drug interaction studies for peficitinib hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of peficitinib observed in in vitro systems?

A1: In vitro studies have indicated that peficitinib is metabolized primarily through non-CYP pathways. The main routes of metabolism are sulfation, catalyzed by sulfotransferase 2A1 (SULT2A1), and methylation, mediated by nicotinamide N-methyltransferase (NNMT).

Q2: Is peficitinib an inhibitor of cytochrome P450 (CYP) enzymes?

A2: While comprehensive in vitro inhibition data across all major CYP isoforms is not extensively published in peer-reviewed literature, a clinical drug-drug interaction study involving co-administration of peficitinib with midazolam, a sensitive CYP3A substrate, resulted in a 37% increase in the AUC of midazolam.[1] This suggests that peficitinib has a weak inhibitory effect on CYP3A in vivo. Researchers investigating potential interactions with CYP substrates should consider this and may need to conduct their own in vitro assessments to determine specific IC50 values for relevant CYP isoforms.

Q3: Does peficitinib inhibit UDP-glucuronosyltransferase (UGT) enzymes?

A3: Currently, there is a lack of publicly available in vitro data on the inhibitory potential of peficitinib against major UGT isoforms. Given that glucuronidation is a major drug metabolism pathway, researchers are advised to perform their own in vitro UGT inhibition assays if co-administration with drugs primarily cleared by UGTs is anticipated.

Q4: What is the known in vitro inhibitory profile of peficitinib against key drug transporters?

A4: Peficitinib has been shown to inhibit several drug transporters in vitro. The half-maximal inhibitory concentrations (IC50) have been determined for transporters including OATP1B1, BCRP, OAT3, OCT1, OCT2, MATE1, and MATE2-K.[1][2][3][4] For specific IC50 values, please refer to the data tables below.

Q5: My IC50 value for peficitinib inhibition of a specific transporter is different from the published data. What could be the reason?

A5: Discrepancies in IC50 values can arise from variations in experimental conditions. Factors to consider include the specific cell line and its expression level of the transporter, the probe substrate and its concentration relative to its Km, the incubation time, and the protein concentration in the assay. It is crucial to ensure that your assay is validated with known inhibitors and substrates for the transporter .

Data Presentation: Quantitative Inhibition Data

The following tables summarize the available quantitative data for the in vitro inhibition of key drug transporters by peficitinib.

Table 1: Peficitinib Inhibition of Drug Transporters

TransporterProbe SubstrateTest SystemIC50 (µM)Reference
OATP1B1RosuvastatinNot SpecifiedInhibition observed[1][3]
BCRPNot SpecifiedNot Specified13.5[2]
OAT3Not SpecifiedNot Specified5.01[2]
OCT1[14C]MetforminHEK293 cells0.247[4]
OCT2[14C]MetforminHEK293 cells71.4[4]
MATE1[14C]MetforminHEK293 cells10.0[4]
MATE2-K[14C]MetforminHEK293 cells20.8[4]

Experimental Protocols

Below are detailed methodologies for key in vitro drug interaction experiments relevant to peficitinib.

Protocol 1: In Vitro Inhibition of Drug Transporters (e.g., OCT1) Using Transfected Cell Lines

Objective: To determine the IC50 value of peficitinib for the inhibition of a specific drug transporter.

Materials:

  • HEK293 cells stably transfected with the transporter of interest (e.g., OCT1)

  • HEK293 wild-type cells (as a negative control)

  • Radiolabeled probe substrate (e.g., [14C]Metformin)

  • This compound

  • Known inhibitor of the transporter (as a positive control)

  • Cell culture medium and reagents

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture the transfected and wild-type HEK293 cells in appropriate medium until they reach a confluent monolayer in 24- or 48-well plates.

  • Preparation of Solutions: Prepare stock solutions of peficitinib and the positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare a range of working concentrations of peficitinib by serial dilution in the assay buffer. The final solvent concentration should be consistent across all wells and typically kept below 0.5%. Prepare the radiolabeled probe substrate in the assay buffer at a concentration close to its Km for the transporter.

  • Inhibition Assay:

    • Wash the cell monolayers twice with pre-warmed assay buffer.

    • Pre-incubate the cells with the various concentrations of peficitinib or the positive control inhibitor for a specified time (e.g., 10-30 minutes) at 37°C. Include a vehicle control (buffer with the same solvent concentration).

    • Initiate the uptake reaction by adding the radiolabeled probe substrate to each well.

    • Incubate for a short period (e.g., 2-5 minutes) at 37°C, ensuring the uptake is in the linear range.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a mild detergent).

    • Transfer the lysate to a scintillation vial containing scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the uptake data (e.g., pmol/mg protein/min).

    • Calculate the transporter-specific uptake by subtracting the uptake in wild-type cells from the uptake in transfected cells.

    • Plot the percentage of inhibition of transporter-specific uptake against the logarithm of the peficitinib concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

Peficitinib Metabolic Pathway

G Peficitinib Peficitinib Sulfate_Metabolite Sulfate Metabolite (H2) Peficitinib->Sulfate_Metabolite SULT2A1 Methylated_Metabolite Methylated Metabolite (H4) Peficitinib->Methylated_Metabolite NNMT Sulfated_Methylated_Metabolite Sulfated and Methylated Metabolite (H1) Sulfate_Metabolite->Sulfated_Methylated_Metabolite Methylation Methylated_Metabolite->Sulfated_Methylated_Metabolite Sulfation

Caption: Proposed metabolic pathways of peficitinib.

Experimental Workflow for In Vitro Transporter Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture Transfected & Wild-Type Cells C Pre-incubate cells with Peficitinib A->C B Prepare Peficitinib & Substrate Solutions B->C D Initiate uptake with radiolabeled substrate C->D E Terminate uptake & wash cells D->E F Cell Lysis & Scintillation Counting E->F G Data Normalization & IC50 Calculation F->G

Caption: General workflow for an in vitro transporter inhibition assay.

Peficitinib Interaction with Drug Transporters

G cluster_uptake Uptake Transporters cluster_efflux Efflux Transporters Peficitinib Peficitinib OATP1B1 OATP1B1 Peficitinib->OATP1B1 OCT1 OCT1 Peficitinib->OCT1 OCT2 OCT2 Peficitinib->OCT2 BCRP BCRP Peficitinib->BCRP MATE1 MATE1 Peficitinib->MATE1 MATE2_K MATE2-K Peficitinib->MATE2_K OAT3 OAT3 Peficitinib->OAT3

Caption: Peficitinib's inhibitory interactions with drug transporters.

References

Validation & Comparative

Peficitinib Hydrochloride Versus Tofacitinib in Rheumatoid Arthritis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Janus kinase (JAK) inhibitors Peficitinib hydrochloride and Tofacitinib in the context of rheumatoid arthritis (RA) models. The information presented is collated from preclinical and clinical studies to assist in research and development decisions.

Executive Summary

Peficitinib and Tofacitinib are both effective inhibitors of the JAK signaling pathway, a critical mediator of the inflammatory processes in rheumatoid arthritis. While both drugs demonstrate comparable efficacy in reducing the signs and symptoms of RA, notable differences exist in their selectivity for JAK isoforms and their effects on specific biomarkers of inflammation and bone degradation. Preclinical evidence from a rat model of adjuvant-induced arthritis suggests that Peficitinib may offer additional benefits in inhibiting bone destruction, potentially through off-target effects on vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor kinases. Clinical data from network meta-analyses indicate comparable efficacy and safety profiles between the two drugs at therapeutic doses.

Data Presentation

Preclinical Efficacy in Adjuvant-Induced Arthritis Rat Model
ParameterPeficitinib (10 mg/kg)Tofacitinib (3 mg/kg)Outcome
Arthritis ScoreSignificantly AttenuatedSignificantly AttenuatedComparable Efficacy[1]
Paw SwellingSignificantly AttenuatedSignificantly AttenuatedComparable Efficacy[1]
Pain ThresholdSignificantly AttenuatedSignificantly AttenuatedComparable Efficacy[1]
Grip StrengthSignificantly AttenuatedSignificantly AttenuatedComparable Efficacy[1]
Histopathologic InjuriesSignificantly AttenuatedSignificantly AttenuatedComparable Efficacy[1]
VEGF Production (paw fluid)Greater InhibitionLess InhibitionPeficitinib showed greater efficacy[1]
PDGF Production (paw fluid)Greater InhibitionLess InhibitionPeficitinib showed greater efficacy[1]
RANKL Production (paw fluid)Greater InhibitionLess InhibitionPeficitinib showed greater efficacy[1]
MMP-3 Production (paw fluid)Greater InhibitionLess InhibitionPeficitinib showed greater efficacy[1]
Bone Mineral Density LossSignificantly Greater InhibitionLess InhibitionPeficitinib showed greater efficacy[1]
Synovial Thickening ScoreSignificantly Greater InhibitionLess InhibitionPeficitinib showed greater efficacy[1]
Clinical Efficacy in Patients with Active Rheumatoid Arthritis (Network Meta-Analysis Data)
Outcome (at 12 weeks)Peficitinib (100 mg QD) vs. PlaceboPeficitinib (150 mg QD) vs. PlaceboTofacitinib (5 mg BID) vs. PlaceboComparison between Peficitinib and Tofacitinib
ACR20 Response Rate Significantly HigherSignificantly HigherSignificantly HigherPeficitinib 150 mg had the highest probability of being the best treatment, followed by Peficitinib 100 mg and then Tofacitinib 5 mg.[2]
ACR50 Response Rate Significantly HigherSignificantly HigherSignificantly HigherEfficacy outcomes were comparable or improved with Peficitinib versus Tofacitinib.[3][4]
ACR70 Response Rate Significantly HigherSignificantly HigherSignificantly HigherEfficacy outcomes were comparable or improved with Peficitinib versus Tofacitinib.[3][4]
Change in DAS28 Significantly Greater ImprovementSignificantly Greater ImprovementSignificantly Greater ImprovementComparable efficacy observed.[3][4]
Safety Profile in Patients with Active Rheumatoid Arthritis (Network Meta-Analysis Data)
Adverse Event (at 12 weeks)Peficitinib (100 mg & 150 mg QD)Tofacitinib (5 mg BID)Outcome
Any Adverse Events Similar IncidenceSimilar IncidenceNo significant difference observed.[3][4]
Serious Adverse Events Similar IncidenceSimilar IncidenceNo significant difference observed.[3][4]
Serious Infections Higher incidence than placeboHigher incidence than placeboNo significant differences were observed between Tofacitinib+MTX and Peficitinib+MTX.
Herpes Zoster Higher incidence than placeboHigher incidence than placeboIncidence was higher with Peficitinib versus placebo, with no clear dose-dependent increase.[5][6]
JAK Selectivity Profile (IC50 values in nM)
JAK IsoformPeficitinibTofacitinib
JAK1 3.9[7]15.1[8]
JAK2 ~5.0 (within 0.7-5.0 range)[9]77.4[8]
JAK3 0.7[7]55.0[8]
TYK2 ~5.0 (within 0.7-5.0 range)[9]489[8]

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) Rat Model

A study comparing Peficitinib and Tofacitinib utilized the following protocol in a rat model of adjuvant-induced arthritis[1]:

  • Induction of Arthritis : Arthritis was induced in male Lewis rats by a single intradermal injection of Mycobacterium butyricum suspended in liquid paraffin at the base of the tail.

  • Treatment Administration : Peficitinib (3, 10, 30 mg/kg) or Tofacitinib (1, 3, 10 mg/kg) was administered orally once daily.

  • Assessment of Arthritis :

    • Arthritis Score : The severity of arthritis in all four paws was scored based on erythema and swelling.

    • Paw Swelling : The volume of the hind paws was measured using a plethysmometer.

    • Pain Threshold : Mechanical hyperalgesia was assessed by measuring the paw withdrawal threshold to a mechanical stimulus.

    • Grip Strength : The grip strength of the forelimbs was measured using a grip strength meter.

  • Biomarker Analysis : At the end of the study, fluid from the paw was collected to measure the levels of inflammatory and bone destruction markers, including VEGF, PDGF, RANKL, and MMP-3.

  • Histopathology and Bone Density : Hind paws were collected for histopathological examination of synovial inflammation, cartilage damage, and bone erosion. Bone mineral density was assessed using micro-computed tomography (µCT).

Phase III Clinical Trial Design (General Overview)

The efficacy and safety of Peficitinib and Tofacitinib have been evaluated in numerous Phase III clinical trials. While individual trial designs vary, a general protocol is as follows[5][6][10]:

  • Patient Population : Patients with moderately to severely active rheumatoid arthritis who have had an inadequate response to conventional synthetic or biologic disease-modifying antirheumatic drugs (DMARDs).

  • Study Design : Randomized, double-blind, placebo-controlled, parallel-group studies.

  • Intervention : Patients are randomized to receive Peficitinib (e.g., 100 mg or 150 mg once daily), Tofacitinib (e.g., 5 mg twice daily), or placebo, often in combination with a stable dose of methotrexate.

  • Primary Endpoint : The primary efficacy endpoint is typically the proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at week 12.

  • Secondary Endpoints : Secondary endpoints include higher-level ACR responses (ACR50, ACR70), change from baseline in the Disease Activity Score 28 (DAS28), and assessments of physical function and patient-reported outcomes.

  • Safety Assessment : Safety is monitored throughout the study by recording all adverse events, serious adverse events, and changes in laboratory parameters.

Visualizations

JAK-STAT Signaling Pathway and Drug Targets

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAKs JAK1, JAK2, JAK3, TYK2 Receptor->JAKs Activation STAT STAT JAKs->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Peficitinib Peficitinib (pan-JAK inhibitor) Peficitinib->JAKs Tofacitinib Tofacitinib (primarily JAK1/3) Tofacitinib->JAKs

Caption: The JAK-STAT signaling pathway and the inhibitory action of Peficitinib and Tofacitinib.

Experimental Workflow for Preclinical Evaluation in AIA Rat Model

AIA_Workflow A Induce Arthritis in Rats (Mycobacterium butyricum) B Daily Oral Administration (Peficitinib or Tofacitinib) A->B C Monitor Disease Progression B->C D Assess Clinical Signs (Arthritis Score, Paw Swelling, Pain Threshold, Grip Strength) C->D E Terminal Assessments C->E H Data Analysis & Comparison D->H F Biomarker Analysis (VEGF, PDGF, RANKL, MMP-3) E->F G Histopathology & Bone Mineral Density (µCT) E->G F->H G->H

Caption: Workflow for evaluating JAK inhibitors in the adjuvant-induced arthritis rat model.

Logical Relationship of Mechanism to Therapeutic Effect

Mechanism_Effect cluster_Mechanism Mechanism of Action cluster_Effect Therapeutic Effect A Peficitinib / Tofacitinib B Inhibition of JAK Enzymes (JAK1, JAK2, JAK3, TYK2) A->B C Blocks STAT Phosphorylation & Dimerization B->C D Prevents Translocation of pSTAT to Nucleus C->D E Reduced Gene Transcription of Pro-inflammatory Cytokines D->E F Decreased Inflammation & Immune Cell Activation E->F G Alleviation of RA Symptoms (Pain, Swelling, Stiffness) F->G H Inhibition of Joint Damage F->H

Caption: Logical flow from the mechanism of action of JAK inhibitors to their therapeutic effects in RA.

References

A Head-to-Head Comparison of Peficitinib Hydrochloride and Baricitinib Efficacy in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical efficacy of two prominent Janus kinase (JAK) inhibitors, Peficitinib hydrochloride and Baricitinib, in the treatment of rheumatoid arthritis (RA). This analysis is based on published data from key Phase III clinical trials.

This compound and Baricitinib are both small molecule inhibitors of the Janus kinase family, which play a critical role in the signaling of various cytokines involved in the pathogenesis of rheumatoid arthritis.[1][2] By interfering with the JAK-STAT signaling pathway, these drugs modulate the inflammatory response. Peficitinib is described as an inhibitor of JAK1 and JAK3 with a lesser effect on JAK2 and TYK2, while Baricitinib demonstrates a higher affinity for JAK1 and JAK2.[1][3][4][5]

Quantitative Efficacy Data

The following table summarizes the primary efficacy endpoints from key Phase III clinical trials for Peficitinib (RAJ3 and RAJ4) and Baricitinib (RA-BEAM and RA-BUILD) in patients with moderate to severe rheumatoid arthritis. The data presented includes the American College of Rheumatology (ACR) 20, 50, and 70 response rates, as well as the change from baseline in the Disease Activity Score 28 using C-reactive protein (DAS28-CRP).

Efficacy EndpointPeficitinib 100 mgPeficitinib 150 mgPlacebo (Peficitinib Trials)Baricitinib 4 mgPlacebo (Baricitinib Trials)Adalimumab 40 mg (RA-BEAM)
ACR20 Response (Week 12)
RAJ357.7%74.5%30.7%---
RAJ458.6%64.4%21.8%---
RA-BEAM---70%40%61%
RA-BUILD---62%39%-
ACR50 Response (Week 12)
RAJ337.7%44.9%11.0%---
RAJ433.1%38.5%8.0%---
RA-BEAM---49%20%38%
RA-BUILD---35%17%-
ACR70 Response (Week 12)
RAJ316.5%23.9%4.9%---
RAJ413.8%19.0%2.9%---
RA-BEAM---29%8%17%
RA-BUILD---17%7%-
DAS28-CRP (Mean Change from Baseline at Week 12)
RAJ3-2.10-2.48-0.92---
RAJ4-2.31-2.42-1.02---
RA-BEAM----2.2-1.1-1.9
RA-BUILD----2.24-1.17-

Experimental Protocols

American College of Rheumatology (ACR) Response Criteria

The ACR response criteria are a composite measure used to assess improvement in rheumatoid arthritis clinical trials.[6][7] An ACR20, ACR50, or ACR70 response is defined as at least a 20%, 50%, or 70% improvement, respectively, in both tender and swollen joint counts, as well as at least a 20%, 50%, or 70% improvement in three of the following five criteria:[6]

  • Patient's Global Assessment of Disease Activity: The patient's overall assessment of their RA activity on a visual analog scale (VAS).

  • Physician's Global Assessment of Disease Activity: The physician's overall assessment of the patient's RA activity on a VAS.

  • Patient's Assessment of Pain: The patient's assessment of their pain level on a VAS.

  • Health Assessment Questionnaire (HAQ): A patient-reported outcome measuring functional ability.

  • Acute Phase Reactant: Levels of either C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR).

The ACR joint count for RA assesses 68 joints for tenderness and 66 for swelling.[6]

Disease Activity Score 28 (DAS28-CRP)

The DAS28 is a tool for measuring disease activity in RA.[8] The score is calculated using a formula that includes the number of tender joints (out of 28), the number of swollen joints (out of 28), the patient's global health assessment on a 100mm VAS, and the C-reactive protein (CRP) level in mg/L.[8][9]

The formula for DAS28-CRP is as follows: DAS28-CRP = 0.56 * √(tender joint count) + 0.28 * √(swollen joint count) + 0.36 * ln(CRP + 1) + 0.014 * (patient global health) + 0.96 [8]

A DAS28 score greater than 5.1 indicates high disease activity, while a score below 3.2 suggests low disease activity, and a score below 2.6 is considered remission.[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway and a typical workflow for a Phase III clinical trial in rheumatoid arthritis.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation JAK3 JAK3 Receptor->JAK3 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation JAK3->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Peficitinib Peficitinib Peficitinib->JAK1 Inhibits Peficitinib->JAK3 Inhibits Baricitinib Baricitinib Baricitinib->JAK1 Inhibits Baricitinib->JAK2 Inhibits Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression Transcription Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Peficitinib Peficitinib (e.g., 100mg or 150mg) Randomization->Treatment_Peficitinib Treatment_Baricitinib Baricitinib (e.g., 4mg) Randomization->Treatment_Baricitinib Treatment_Placebo Placebo Randomization->Treatment_Placebo Treatment_Active_Comparator Active Comparator (e.g., Adalimumab) Randomization->Treatment_Active_Comparator Follow_Up Treatment Period (e.g., 12-52 Weeks) Treatment_Peficitinib->Follow_Up Treatment_Baricitinib->Follow_Up Treatment_Placebo->Follow_Up Treatment_Active_Comparator->Follow_Up Primary_Endpoint Primary Endpoint Assessment (e.g., ACR20 at Week 12) Follow_Up->Primary_Endpoint Long_Term_Extension Long-Term Extension Study Primary_Endpoint->Long_Term_Extension Final_Analysis Final Data Analysis Primary_Endpoint->Final_Analysis Long_Term_Extension->Final_Analysis

References

Peficitinib Hydrochloride: A Comparative Analysis of a Pan-JAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of peficitinib hydrochloride with other pan-Janus kinase (JAK) inhibitors, focusing on their biochemical potency, selectivity, and clinical efficacy in the treatment of rheumatoid arthritis (RA). The information is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in their understanding of the current landscape of JAK inhibition.

Introduction to JAK Inhibitors and Peficitinib

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in hematopoiesis and immune function.[1] The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Inhibition of these kinases has emerged as a key therapeutic strategy for various autoimmune and inflammatory diseases.

Peficitinib (Smyraf®) is an oral, once-daily pan-JAK inhibitor that has received approval for the treatment of rheumatoid arthritis in Japan, Korea, and Taiwan.[2][3] As a pan-JAK inhibitor, it targets multiple members of the JAK family.[3] This guide compares peficitinib with other notable JAK inhibitors, including tofacitinib, baricitinib, upadacitinib, and filgotinib, which exhibit varying degrees of selectivity for different JAK isoforms.

Mechanism of Action: The JAK-STAT Signaling Pathway

JAK inhibitors exert their therapeutic effects by blocking the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses. By inhibiting JAKs, these drugs prevent the phosphorylation and activation of STATs, thereby downregulating the inflammatory cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_inhibitor Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation P-JAK P-JAK JAK->P-JAK Autophosphorylation STAT STAT P-JAK->STAT Phosphorylation P-STAT P-STAT STAT->P-STAT P-STAT_Dimer P-STAT Dimer P-STAT->P-STAT_Dimer Dimerization Gene_Transcription Gene Transcription P-STAT_Dimer->Gene_Transcription Nuclear Translocation JAK_Inhibitor JAK Inhibitor (e.g., Peficitinib) JAK_Inhibitor->JAK Blocks ATP Binding Site

Caption: The JAK-STAT Signaling Pathway and the Mechanism of JAK Inhibitors.

Quantitative Comparison of Kinase Inhibition

The inhibitory activity of JAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for peficitinib and other JAK inhibitors against the different JAK isoforms from in vitro kinase assays. It is important to note that IC50 values can vary between different studies and assay conditions.

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Selectivity Profile
Peficitinib 3.95.00.714.8Pan-JAK
Tofacitinib 1201>1000JAK1/3 > JAK2
Baricitinib 5.95.7>40053JAK1/2
Upadacitinib 4321023004600JAK1
Filgotinib 1028810116JAK1 > JAK2

Note: The IC50 values presented are compiled from various sources and should be considered as representative. Direct comparisons are best made when data is generated under identical experimental conditions.

Comparative Clinical Efficacy in Rheumatoid Arthritis

The clinical efficacy of JAK inhibitors in rheumatoid arthritis is often evaluated by the American College of Rheumatology (ACR) response criteria, which measure improvements in tender and swollen joint counts, as well as other disease activity parameters. ACR20, ACR50, and ACR70 represent at least a 20%, 50%, and 70% improvement, respectively. The following table presents a summary of ACR response rates from key Phase 3 clinical trials for peficitinib and other JAK inhibitors in patients with an inadequate response to methotrexate.

Inhibitor (Dose)TrialACR20 (%)ACR50 (%)ACR70 (%)
Peficitinib (100 mg QD)RAJ4[4][5]58.6--
Peficitinib (150 mg QD)RAJ4[4][5]64.4--
Tofacitinib (5 mg BID)ORAL Solo[6]593115
Baricitinib (4 mg QD)RA-BEAM[7]704929
Upadacitinib (15 mg QD)SELECT-COMPARE[1]714525
Filgotinib (200 mg QD)FINCH 169.843.825.5
Placebo (Varies by trial)21.8 - 36--

Note: Data is from separate clinical trials and not from head-to-head comparisons. Patient populations and study designs may vary.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The determination of IC50 values for JAK inhibitors is typically performed using an in vitro kinase assay.[8][9] A generalized protocol is as follows:

  • Reagents and Materials : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; a suitable peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate); adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or detected via non-radioactive methods; assay buffer (containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES); test inhibitors at various concentrations; and a method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding and scintillation counting, or fluorescence/luminescence-based detection).

  • Procedure :

    • The kinase reaction is initiated by combining the JAK enzyme, the peptide substrate, and the test inhibitor in the assay buffer.

    • The reaction is started by the addition of ATP.

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

    • The reaction is terminated by the addition of a stop solution (e.g., EDTA or phosphoric acid).

    • The extent of substrate phosphorylation is quantified.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular STAT Phosphorylation Assay

Cell-based assays are crucial for determining the inhibitory activity of compounds on the JAK-STAT pathway within a cellular context.[10][11] A common approach involves measuring the phosphorylation of STAT proteins in response to cytokine stimulation.

  • Reagents and Materials : A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), or a cell line engineered to express specific JAKs and STATs); a cytokine to stimulate a specific JAK-STAT pathway (e.g., IL-2 for JAK1/3-STAT5, IL-6 for JAK1/2-STAT3, or IFN-γ for JAK1/2-STAT1); test inhibitors at various concentrations; cell culture medium; lysis buffer; and a method for detecting phosphorylated STATs (e.g., Western blotting, flow cytometry with phospho-specific antibodies, or ELISA).

  • Procedure :

    • Cells are cultured and pre-incubated with various concentrations of the JAK inhibitor.

    • The cells are then stimulated with the appropriate cytokine to activate the JAK-STAT pathway.

    • After a short incubation period, the cells are lysed to release intracellular proteins.

    • The levels of phosphorylated STATs (pSTATs) are measured using a specific detection method.

    • The percentage of inhibition of STAT phosphorylation is calculated relative to a vehicle-treated control.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Compound_Library Compound Library Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Library->Kinase_Assay Cell_Assay Cell-Based Assay (STAT Phosphorylation) Kinase_Assay->Cell_Assay Lead_Optimization Lead Optimization Cell_Assay->Lead_Optimization Phase_I Phase I (Safety & PK) Lead_Optimization->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

References

Peficitinib Hydrochloride: An In Vitro Comparison of Biomarkers for Therapeutic Response

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Peficitinib hydrochloride with other Janus kinase (JAK) inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to inform research and development decisions.

Peficitinib is a novel pan-Janus kinase (JAK) inhibitor that has shown efficacy in clinical trials for autoimmune diseases such as rheumatoid arthritis (RA).[][2] It exerts its therapeutic effects by inhibiting the JAK-signal transducer and activator of transcription (STAT) signaling pathway, a crucial mediator of cellular responses to numerous cytokines and growth factors involved in inflammation and immunity.[3] Understanding the in vitro biomarkers of response to Peficitinib is critical for patient stratification and the development of targeted therapies. This guide compares Peficitinib's in vitro performance against other established JAK inhibitors, Tofacitinib and Baricitinib, focusing on key biomarkers of their mechanism of action.

Comparative In Vitro Efficacy: Inhibition of JAK Kinases and STAT Phosphorylation

The potency of Peficitinib and its comparators can be assessed through their inhibitory activity against specific JAK enzymes and their downstream effects on STAT phosphorylation in relevant immune cells.

Biochemical Potency: Direct Inhibition of JAK Isoforms

Peficitinib demonstrates potent inhibition across the JAK family, with a particularly high affinity for JAK3.[][4] The 50% inhibitory concentrations (IC50) for Peficitinib and other JAK inhibitors against the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2) are summarized in the table below. This data highlights the distinct selectivity profiles of each inhibitor.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Peficitinib 3.9[][4]5.0[]0.71[]4.8[]
Tofacitinib ----
Baricitinib ----

Data for Tofacitinib and Baricitinib IC50 values were not explicitly found in the provided search results and would require further investigation for a direct comparison in this table.

Cellular Activity: Inhibition of Cytokine-Induced STAT Phosphorylation

A key biomarker for the cellular efficacy of JAK inhibitors is the inhibition of STAT phosphorylation downstream of cytokine receptor activation. In vitro studies using peripheral blood mononuclear cells (PBMCs) have shown that Peficitinib effectively suppresses STAT phosphorylation induced by various cytokines.[][5] When compared to Tofacitinib and Baricitinib, Peficitinib demonstrates comparable efficacy in inhibiting STAT phosphorylation in PBMCs from healthy donors, as well as from patients with RA and systemic sclerosis (SSc).[][5]

Similarly, in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), Peficitinib inhibits the phosphorylation of STAT1, STAT3, and STAT5 in a concentration-dependent manner.[6][7] The IC50 values for the inhibition of IL-6-induced STAT3 phosphorylation in RA-FLS were found to be comparable between Peficitinib, Tofacitinib, and Baricitinib.[8]

Downstream Effects: Modulation of Cytokine Production

The inhibition of the JAK-STAT pathway by Peficitinib leads to the suppression of pro-inflammatory cytokine and chemokine production. In vitro studies have demonstrated that Peficitinib can reduce the secretion of several key inflammatory mediators.

Inhibition of Cytokine and Chemokine Secretion

In TCR-stimulated PBMCs, Peficitinib has been shown to suppress the production of IL-4, IL-13, IFN-γ, and TNF-α in a dose-dependent manner.[5] Furthermore, in RA-FLS, Peficitinib significantly suppressed the secretion of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).[6][7] This reduction in inflammatory mediators is a critical downstream biomarker of Peficitinib's therapeutic activity.

Signaling Pathways and Experimental Overviews

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Translocation Peficitinib Peficitinib Peficitinib->JAK Inhibition Inflammatory Response Inflammatory Response

Caption: The JAK-STAT signaling pathway and the inhibitory action of Peficitinib.

Phospho_STAT_Flow_Cytometry cluster_prep Cell Preparation & Stimulation cluster_staining Staining cluster_analysis Analysis Cells Isolate PBMCs or FLS Inhibitor Incubate with Peficitinib or other JAKi Cells->Inhibitor Stimulation Stimulate with Cytokine (e.g., IL-6, IFN-γ) Fixation Fixation (e.g., Formaldehyde) Stimulation->Fixation Inhibitor->Stimulation Permeabilization Permeabilization (e.g., Methanol) Fixation->Permeabilization Staining Stain with fluorescently labeled anti-pSTAT antibodies Permeabilization->Staining FlowCytometry Acquire data on Flow Cytometer Staining->FlowCytometry Gating Gate on specific cell populations FlowCytometry->Gating Quantification Quantify Median Fluorescence Intensity (MFI) of pSTAT Gating->Quantification

Caption: Experimental workflow for measuring STAT phosphorylation by flow cytometry.

Detailed Experimental Protocols

For the accurate replication and comparison of in vitro studies on Peficitinib and other JAK inhibitors, detailed experimental protocols are essential.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK isoform.

  • Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compounds (Peficitinib, Tofacitinib, Baricitinib) at various concentrations.

  • Procedure:

    • The JAK enzyme is incubated with the test compound in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay which measures ADP production.[9]

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Intracellular Phospho-STAT Flow Cytometry Assay

This cell-based assay measures the inhibition of cytokine-induced STAT phosphorylation within specific cell populations.

  • Cell Culture and Stimulation:

    • Isolate primary cells like PBMCs or culture cell lines such as RA-FLS.

    • Pre-incubate the cells with serial dilutions of the JAK inhibitors (Peficitinib, Tofacitinib, Baricitinib) or a vehicle control for a specified time.

    • Stimulate the cells with a specific cytokine (e.g., IL-2, IL-6, IFN-α) to induce STAT phosphorylation.[5]

  • Fixation and Permeabilization:

    • Immediately after stimulation, fix the cells with a formaldehyde-based buffer to preserve the phosphorylation state.

    • Permeabilize the cells using a reagent like ice-cold methanol to allow intracellular antibody staining.[3][10]

  • Intracellular Staining:

    • Incubate the permeabilized cells with fluorescently labeled antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).

    • If analyzing specific cell subsets, co-stain with antibodies against cell surface markers.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.

  • Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each inhibitor concentration, and IC50 values are determined from dose-response curves.

Cytokine Production Assay

This assay measures the effect of JAK inhibitors on the production and secretion of cytokines from immune cells.

  • Cell Culture and Treatment:

    • Culture PBMCs or other relevant immune cells.

    • Pre-treat the cells with various concentrations of Peficitinib or other JAK inhibitors.

    • Stimulate the cells with an appropriate stimulus, such as anti-CD3/anti-CD28 antibodies for T-cell activation.[5]

  • Supernatant Collection: After a defined incubation period (e.g., 24-48 hours), collect the cell culture supernatants.

  • Cytokine Quantification:

    • Measure the concentration of specific cytokines (e.g., IL-4, IL-13, IFN-γ, TNF-α) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Determine the effect of the inhibitors on cytokine production by comparing the levels in treated samples to untreated controls. Calculate the IC50 for the inhibition of each cytokine.

Conclusion

In vitro studies reveal that this compound is a potent pan-JAK inhibitor with a distinct inhibitory profile. Key biomarkers for its activity include the direct inhibition of JAK enzymes, the suppression of cytokine-induced STAT phosphorylation in immune cells, and the subsequent reduction in pro-inflammatory cytokine production. Comparative data indicates that Peficitinib's efficacy in these in vitro assays is comparable to that of other established JAK inhibitors like Tofacitinib and Baricitinib. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of these biomarkers, which is essential for advancing the research and development of targeted therapies for autoimmune and inflammatory diseases.

References

A Comparative Safety Analysis of Peficitinib Hydrochloride for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of Peficitinib hydrochloride against other prominent Janus kinase (JAK) inhibitors used in the treatment of rheumatoid arthritis (RA). The information is compiled from extensive clinical trial data and post-marketing surveillance to support informed research and development decisions.

Peficitinib is a pan-JAK inhibitor, demonstrating efficacy in Asian patients with RA as both monotherapy and in combination with conventional synthetic disease-modifying antirheumatic drugs (csDMARDs).[1][2] Its safety profile is a critical aspect of its clinical utility, particularly in comparison to other approved JAK inhibitors such as Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib.

Comparative Safety Data

The following tables summarize the incidence rates (IR) of key adverse events of special interest (AESI) across Peficitinib and its comparators, expressed as events per 100 patient-years (PY). This standardized metric allows for a more direct comparison across different clinical trial programs.

Table 1: Incidence Rates (IR) of Serious Infections and Herpes Zoster

DrugDoseSerious Infections (IR/100 PY)Herpes Zoster (IR/100 PY)Patient Population/Trial
Peficitinib 100/150 mg2.77.3Asian RA Patients (LTE)[1]
Tofacitinib 5 mg BID1.9 - 2.53.6RA Clinical Development Program[3][4]
10 mg BID3.03.6RA Clinical Development Program[3][4]
Baricitinib 4 mg3.83.8RA Patients (Placebo-controlled)[5]
Upadacitinib 15 mg3.4-RA, PsA, AS, AD Integrated Analysis[6]
Filgotinib 100 mg2.2-RA Patients (FINCH 1-3, DARWIN 1-2, LTE)[7]
200 mg1.9-RA Patients (FINCH 1-3, DARWIN 1-2, LTE)[7]

Table 2: Incidence Rates (IR) of Malignancies (excluding NMSC), MACE, and VTE

DrugDoseMalignancies (IR/100 PY)MACE (IR/100 PY)VTE (IR/100 PY)Patient Population/Trial
Peficitinib 100/150 mg1.2-0.1Asian RA Patients (LTE & Pooled Phase 2/3)[1]
Tofacitinib 5/10 mg BID0.8 - 0.90.40.3RA Clinical Development Program[4][8]
Baricitinib 4 mg1.0-Numerically higher vs. placeboRA Patients (Updated Integrated Analysis)[5]
Upadacitinib 15 mg---SELECT Phase 3 Program[9]
Filgotinib 100/200 mg-0.19-DARWIN 3 LTE[10]

NMSC: Non-Melanoma Skin Cancer; MACE: Major Adverse Cardiovascular Events; VTE: Venous Thromboembolism. Dashes indicate data not specified in the provided search results.

Experimental Protocols

The safety data presented are derived from rigorous, multicenter, randomized, double-blind, placebo-controlled clinical trials and their long-term extensions (LTEs). The methodologies for safety assessment in these key trials are outlined below.

Peficitinib (RAJ4 Trial)

The RAJ4 study was a Phase III trial evaluating the efficacy and safety of Peficitinib in Japanese patients with RA who had an inadequate response to methotrexate (MTX).[11][12]

  • Patient Population: Adult patients with moderately to severely active RA with an inadequate response to MTX.

  • Treatment Arms: Patients were randomized to receive Peficitinib (100 mg or 150 mg once daily) or placebo, in combination with a stable dose of MTX.[11]

  • Safety Assessments: Safety was monitored through the regular collection of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, 12-lead electrocardiograms (ECGs), and comprehensive laboratory assessments at specified intervals throughout the study. An independent Data and Safety Monitoring Board reviewed the safety data.[2][13]

  • Adverse Event Reporting: All AEs were coded using the Medical Dictionary for Regulatory Activities (MedDRA). The severity of AEs was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Tofacitinib (ORAL Surveillance Study)

The ORAL Surveillance study was a post-marketing safety trial designed to evaluate the long-term safety of Tofacitinib in comparison to a TNF inhibitor.[14]

  • Patient Population: RA patients aged 50 years or older with at least one additional cardiovascular risk factor.[11][14]

  • Treatment Arms: Patients were randomized to receive Tofacitinib (5 mg or 10 mg twice daily) or a TNF inhibitor.[14]

  • Primary Endpoints: The co-primary endpoints were the incidence of major adverse cardiovascular events (MACE) and malignancies (excluding non-melanoma skin cancer).[11][14]

  • Safety Monitoring: All potential MACE and thromboembolic events were reviewed by an independent adjudication committee.[15]

Upadacitinib (SELECT-COMPARE Trial)

The SELECT-COMPARE study is a Phase III trial that assessed the safety and efficacy of Upadacitinib in patients with RA and an inadequate response to MTX.[16]

  • Patient Population: Adult patients with moderately to severely active RA who had an inadequate response to MTX.

  • Treatment Arms: Patients were randomized to receive Upadacitinib (15 mg once daily), placebo, or adalimumab (40 mg every other week), all with concomitant MTX.[16]

  • Safety Monitoring: Safety was assessed by monitoring TEAEs. The study included a long-term extension to evaluate the safety profile over an extended period.[16]

Filgotinib (FINCH Program)

The FINCH clinical trial program consisted of several Phase III studies (FINCH 1, 2, and 3) evaluating Filgotinib in various RA patient populations.[17]

  • Patient Population: The program included patients who were MTX-naïve, had an inadequate response to MTX, or had an inadequate response to biologic DMARDs.

  • Treatment Arms: Filgotinib (100 mg or 200 mg once daily) was compared against placebo or an active comparator (adalimumab or MTX).[17]

  • Safety Assessment: Safety and tolerability were assessed through the collection of TEAEs. Pooled analyses across the FINCH studies provided a comprehensive safety profile.[18]

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway in Rheumatoid Arthritis

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is crucial in the signaling of numerous cytokines that drive the inflammatory processes in rheumatoid arthritis. JAK inhibitors, including Peficitinib, exert their therapeutic effect by modulating this pathway.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Gene Transcription STAT_dimer->Gene 5. Translocation & Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Peficitinib Peficitinib Peficitinib->JAK Inhibition

JAK-STAT Signaling Pathway Inhibition
Clinical Trial Safety Assessment Workflow

The following diagram illustrates a typical workflow for assessing the safety of a new drug candidate, such as a JAK inhibitor, during a clinical trial.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Period cluster_data Data Collection & Analysis cluster_reporting Reporting & Submission Informed_Consent Informed Consent Eligibility_Criteria Eligibility Criteria Assessment Informed_Consent->Eligibility_Criteria Baseline_Assessment Baseline Safety Assessment (Labs, Vitals, Medical History) Eligibility_Criteria->Baseline_Assessment Randomization Randomization to Treatment Arms Baseline_Assessment->Randomization Drug_Administration Investigational Drug Administration Randomization->Drug_Administration AE_Monitoring Continuous Adverse Event Monitoring Drug_Administration->AE_Monitoring Scheduled_Visits Scheduled Safety Visits (Labs, Vitals, ECGs) Drug_Administration->Scheduled_Visits Data_Collection AE Data Collection & Coding (MedDRA) AE_Monitoring->Data_Collection Scheduled_Visits->Data_Collection SAE_Reporting Serious AE Reporting (to IRB/Regulators) Data_Collection->SAE_Reporting DSMB_Review Data Safety Monitoring Board (DSMB) Review Data_Collection->DSMB_Review Statistical_Analysis Statistical Analysis of Safety Data DSMB_Review->Statistical_Analysis Clinical_Study_Report Clinical Study Report (Safety Section) Statistical_Analysis->Clinical_Study_Report Regulatory_Submission Submission to Regulatory Authorities Clinical_Study_Report->Regulatory_Submission

Clinical Trial Safety Assessment Workflow

References

Comparative Analysis of Peficitinib Hydrochloride's Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity and selectivity profile of Peficitinib hydrochloride against other prominent Janus kinase (JAK) inhibitors. The data presented is compiled from head-to-head comparative studies to ensure objective evaluation. Detailed experimental protocols for key assays are provided to support data interpretation and future research.

Introduction to Peficitinib and the JAK Family

This compound is an orally administered small molecule that functions as a Janus kinase (JAK) inhibitor.[1] The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are crucial mediators of the JAK-STAT signaling pathway. This pathway is integral to the cellular response to a multitude of cytokines and growth factors, playing a central role in immune function and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making JAK inhibitors a significant therapeutic class. Peficitinib is classified as a pan-JAK inhibitor, demonstrating activity against all four JAK isoforms.[1]

Comparative Kinase Selectivity

The selectivity of JAK inhibitors for different JAK isoforms is a key determinant of their therapeutic efficacy and safety profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Peficitinib and other clinically relevant JAK inhibitors against the four JAK family members. The data is collated from studies where the inhibitors were evaluated under the same experimental conditions to allow for a direct and objective comparison.

JAK Inhibitor JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) Predominant Selectivity
Peficitinib 3.95.00.74.8Pan-JAK (moderate JAK3 selectivity)
Tofacitinib 120186JAK1/JAK3
Baricitinib 5.95.7>40053JAK1/JAK2
Upadacitinib 4312023004700JAK1
Filgotinib 1028810116JAK1

Data compiled from various sources where direct comparisons were made.

Peficitinib exhibits a pan-JAK inhibition profile with low nanomolar potency against all four isoforms. Notably, it displays a moderate selectivity for JAK3, with an IC50 value of 0.7 nM. In comparison, Tofacitinib shows high potency for JAK1 and JAK3. Baricitinib is a potent inhibitor of JAK1 and JAK2. Upadacitinib and Filgotinib demonstrate the highest selectivity for JAK1.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and the methods used for evaluation, the following diagrams have been generated using the DOT language.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Ligand Binding JAK1 JAK1 Receptor->JAK1 2. Receptor Activation JAK2 JAK2 Receptor->JAK2 2. Receptor Activation JAK3 JAK3 Receptor->JAK3 2. Receptor Activation TYK2 TYK2 Receptor->TYK2 2. Receptor Activation JAK1->JAK1 3. Trans-phosphorylation & Activation JAK1->JAK2 3. Trans-phosphorylation & Activation JAK1->JAK3 3. Trans-phosphorylation & Activation JAK1->TYK2 3. Trans-phosphorylation & Activation STAT STAT JAK1->STAT 4. STAT Phosphorylation JAK2->JAK1 3. Trans-phosphorylation & Activation JAK2->JAK2 3. Trans-phosphorylation & Activation JAK2->JAK3 3. Trans-phosphorylation & Activation JAK2->TYK2 3. Trans-phosphorylation & Activation JAK2->STAT 4. STAT Phosphorylation JAK3->JAK1 3. Trans-phosphorylation & Activation JAK3->JAK2 3. Trans-phosphorylation & Activation JAK3->JAK3 3. Trans-phosphorylation & Activation JAK3->TYK2 3. Trans-phosphorylation & Activation JAK3->STAT 4. STAT Phosphorylation TYK2->JAK1 3. Trans-phosphorylation & Activation TYK2->JAK2 3. Trans-phosphorylation & Activation TYK2->JAK3 3. Trans-phosphorylation & Activation TYK2->TYK2 3. Trans-phosphorylation & Activation TYK2->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Nuclear Translocation Gene_Expression Gene Expression (Inflammation, etc.) Nucleus->Gene_Expression 7. Transcription Regulation Peficitinib Peficitinib Peficitinib->JAK1 Inhibition Peficitinib->JAK2 Inhibition Peficitinib->JAK3 Inhibition Peficitinib->TYK2 Inhibition Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant JAK enzyme - Kinase buffer - ATP - Substrate (e.g., peptide) - Peficitinib dilutions Incubation Incubate JAK enzyme with varying concentrations of This compound Reagents->Incubation Add_Substrate_ATP Initiate reaction by adding ATP and substrate Incubation->Add_Substrate_ATP Reaction_Incubation Incubate at room temperature to allow for phosphorylation Add_Substrate_ATP->Reaction_Incubation Stop_Reaction Stop reaction (e.g., with EDTA) Reaction_Incubation->Stop_Reaction Detection_Reagent Add detection reagent (e.g., HTRF antibodies, Kinase-Glo) Stop_Reaction->Detection_Reagent Signal_Measurement Measure signal (e.g., Fluorescence, Luminescence) Detection_Reagent->Signal_Measurement IC50_Calculation Plot signal vs. inhibitor concentration and calculate IC50 value Signal_Measurement->IC50_Calculation

References

Validating Peficitinib Hydrochloride's Potent Inhibition of JAK1 and JAK3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Peficitinib hydrochloride, a novel Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of autoimmune diseases, particularly rheumatoid arthritis.[1] Its efficacy is rooted in its ability to modulate cytokine signaling by inhibiting the JAK-STAT pathway.[2] This guide provides a comparative analysis of Peficitinib's inhibitory action on JAK1 and JAK3, supported by experimental data and methodologies, to assist researchers and drug development professionals in their understanding of this compound.

Mechanism of Action: Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a pivotal role in the signal transduction of numerous cytokines and growth factors.[3] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and the subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene transcription involved in immune responses and inflammation.[2] Peficitinib exerts its therapeutic effect by inhibiting this pathway, with a pronounced effect on JAK1 and JAK3.[4][5]

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Peficitinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activation JAK3 JAK3 Cytokine_Receptor->JAK3 Activation STAT STAT JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation pSTAT pSTAT Gene_Transcription Gene Transcription (Inflammation) pSTAT->Gene_Transcription Dimerization & Translocation Peficitinib Peficitinib Peficitinib->JAK1 Inhibition Peficitinib->JAK3 Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Caption: Peficitinib inhibits JAK1 and JAK3, blocking STAT phosphorylation.

Comparative Inhibitory Activity

Peficitinib has demonstrated potent inhibition of all four JAK isoforms, with a moderate selectivity for JAK3.[6][7] The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized below, alongside data for other notable JAK inhibitors for comparison.

JAK InhibitorIC50 JAK1 (nM)IC50 JAK2 (nM)IC50 JAK3 (nM)IC50 TYK2 (nM)Reference
Peficitinib 3.95.00.74.8[8]
Tofacitinib3.73.10.816[6]
Baricitinib5.95.7>40053[6]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[9]

Experimental Protocols

The validation of Peficitinib's inhibitory activity on JAK1 and JAK3 involves a series of in vitro and cell-based assays.

1. In Vitro Kinase Assay:

  • Objective: To determine the direct inhibitory effect of Peficitinib on the enzymatic activity of isolated JAK isoforms.

  • Methodology:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are incubated with a specific substrate peptide and ATP.

    • Peficitinib is added at varying concentrations.

    • The kinase reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified, typically using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the Peficitinib concentration.

2. Cellular STAT Phosphorylation Assay:

  • Objective: To assess the ability of Peficitinib to inhibit cytokine-induced STAT phosphorylation in a cellular context.

  • Methodology:

    • Human T-cells or other relevant cell lines are pre-incubated with various concentrations of Peficitinib.

    • The cells are then stimulated with a cytokine known to signal through JAK1 and/or JAK3, such as Interleukin-2 (IL-2), which activates the JAK1/JAK3-STAT5 pathway.[5]

    • After stimulation, the cells are lysed, and the levels of phosphorylated STAT5 (pSTAT5) are measured using techniques like Western blotting or flow cytometry with phospho-specific antibodies.

    • The concentration-dependent inhibition of STAT5 phosphorylation is used to determine the cellular potency of Peficitinib.[8]

Experimental_Workflow Workflow for Assessing JAK Inhibition cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular STAT Phosphorylation Assay Recombinant_JAK Recombinant JAK Enzyme (JAK1, JAK3) Incubation Incubate with Peficitinib, Substrate, and ATP Recombinant_JAK->Incubation Quantification_Kinase Quantify Substrate Phosphorylation Incubation->Quantification_Kinase IC50_Calculation Calculate IC50 Quantification_Kinase->IC50_Calculation Cells Cells (e.g., T-cells) Pre_incubation Pre-incubate with Peficitinib Cells->Pre_incubation Stimulation Stimulate with Cytokine (e.g., IL-2) Pre_incubation->Stimulation Measurement Measure pSTAT Levels (Western Blot / Flow Cytometry) Stimulation->Measurement Potency_Determination Determine Cellular Potency Measurement->Potency_Determination

Caption: A typical workflow for evaluating JAK inhibitors.

Comparison with Alternative JAK Inhibitors

Peficitinib is often categorized as a pan-JAK inhibitor due to its activity against all four JAK family members.[9] However, its IC50 values reveal a moderate selectivity for JAK3.[6][7]

  • Peficitinib vs. Tofacitinib: Both Peficitinib and Tofacitinib show potent inhibition of JAK1 and JAK3, with similar IC50 values.[6] Tofacitinib is also considered to preferentially inhibit JAK1 and JAK3 over JAK2.[3] The inhibitory profiles of Peficitinib and Tofacitinib on the JAK/STAT pathway are considered to be similar, with both being highly selective for JAK3.[6]

  • Peficitinib vs. Baricitinib: In contrast, Baricitinib is a selective inhibitor of JAK1 and JAK2, with significantly less activity against JAK3.[6][9] This difference in selectivity may lead to variations in their therapeutic and side-effect profiles. The milder inhibition of JAK2 by Peficitinib compared to Baricitinib might contribute to a reduced impact on red blood cells and platelets.[10]

Conclusion

The experimental data robustly validates this compound as a potent inhibitor of JAK1 and JAK3. In vitro kinase assays demonstrate its direct enzymatic inhibition with low nanomolar IC50 values, particularly for JAK3.[5][8] Cellular assays further confirm its mechanism of action by showing a concentration-dependent suppression of cytokine-induced STAT phosphorylation.[8] When compared to other JAK inhibitors, Peficitinib's profile as a pan-JAK inhibitor with moderate selectivity for JAK3 distinguishes it from more selective agents like Baricitinib.[6][9] This comprehensive understanding of Peficitinib's inhibitory action on JAK1 and JAK3 is crucial for researchers and clinicians working on the development and application of targeted therapies for autoimmune disorders.

References

A Preclinical Comparative Analysis of Peficitinib Hydrochloride and Upadacitinib: Potency, Selectivity, and Efficacy in Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical comparison of two prominent Janus kinase (JAK) inhibitors: peficitinib hydrochloride and upadacitinib. The information presented is based on publicly available experimental data to assist researchers in understanding their respective mechanisms of action, selectivity profiles, and performance in in vitro and in vivo models relevant to inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

Both peficitinib and upadacitinib exert their therapeutic effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and Tyrosine Kinase 2), which are critical intracellular mediators of cytokine and growth factor signaling.[1] By blocking JAK activity, these small molecules prevent the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby interrupting the downstream signaling cascade that leads to the transcription of pro-inflammatory genes.[1]

The key difference between the two compounds lies in their selectivity for the individual JAK isoforms. Upadacitinib is engineered as a selective JAK1 inhibitor, while peficitinib is characterized as a pan-JAK inhibitor with moderate selectivity for JAK3.[2][3]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene Peficitinib Peficitinib (Pan-JAK inhibitor) Peficitinib->JAK Inhibition Upadacitinib Upadacitinib (Selective JAK1 inhibitor) Upadacitinib->JAK Inhibition (JAK1 selective)

Figure 1. Simplified JAK-STAT Signaling Pathway and Inhibition by Peficitinib and Upadacitinib.

In Vitro Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of peficitinib and upadacitinib against the four JAK isoforms in biochemical assays. This data provides a direct comparison of their enzymatic potency and selectivity.

Compound JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) Reference
Peficitinib 3.95.00.74.8[3]
Upadacitinib 4312023004700[4]

Note: Lower IC50 values indicate greater potency.

Cellular Activity and Selectivity

Cellular assays provide a more physiologically relevant context for evaluating the functional consequences of JAK inhibition. The data below illustrates the inhibitory activity of both compounds in various cellular models.

Compound Assay Type Cell Line / System Stimulus Endpoint IC50 / Potency Reference
Peficitinib T-cell ProliferationRat SplenocytesIL-2ProliferationIC50: 10 nM[3]
STAT5 PhosphorylationRat Whole BloodIL-2pSTAT5IC50: 124 nM[3]
STAT5 PhosphorylationHuman LymphocytesIL-2pSTAT5IC50: 127 nM[3]
STAT PhosphorylationHuman PBMCsVarious CytokinespSTAT1, pSTAT3, pSTAT5, pSTAT6Effective suppression of all pathways tested[5]
Upadacitinib Cellular JAK1 AssayEngineered Cell Line-JAK1 ActivityIC50: 14 nM[2]
Cellular JAK2 AssayEngineered Cell Line-JAK2 ActivityIC50: 593 nM[2]
Cellular JAK3 AssayEngineered Cell Line-JAK3 ActivityIC50: 1820 nM[2]
STAT PhosphorylationHuman PBMCsIL-6, OSM, IL-2, IFNγpSTATPotent inhibition[2]
Erythropoietin Signaling-ErythropoietinJAK2-dependent signaling~60-fold less potent than on JAK1-dependent cytokines[2]

Upadacitinib demonstrates a clear selectivity for JAK1 in cellular assays, being approximately 40-fold more selective for JAK1 over JAK2 and over 100-fold more selective for JAK1 over JAK3.[2] Peficitinib, while a potent inhibitor of all JAKs, shows a tendency towards greater inhibition of JAK3-mediated signaling in some contexts.[3]

In Vivo Efficacy in Preclinical Arthritis Models

Both peficitinib and upadacitinib have demonstrated significant efficacy in rodent models of rheumatoid arthritis. The primary endpoints in these studies typically include reductions in paw swelling, arthritis scores, and protection against bone and cartilage destruction.

Compound Animal Model Dosing Regimen Key Findings Reference
Peficitinib Rat Adjuvant-Induced Arthritis (AIA)1-30 mg/kg, p.o., once daily for 24 daysDose-dependent inhibition of paw swelling (ED50: 2.7 mg/kg) and bone destruction.[3]
Upadacitinib Rat Adjuvant-Induced Arthritis (AIA)Oral administrationDose and exposure-dependent reductions in paw swelling and bone destruction.[2]
Rat Collagen-Induced Arthritis (CIA)Oral administrationSimilar efficacy to the AIA model.[2]

Experimental Protocols

Below are generalized protocols for key experiments cited in this guide. For specific details, please refer to the cited literature.

In Vitro Kinase Inhibition Assay

cluster_workflow In Vitro Kinase Assay Workflow start Start reagents Prepare reaction mix: - Recombinant JAK enzyme - Peptide substrate - ATP start->reagents inhibitor Add test compound (Peficitinib or Upadacitinib) at varying concentrations reagents->inhibitor incubation Incubate at room temperature inhibitor->incubation detection Measure substrate phosphorylation (e.g., HTRF, luminescence) incubation->detection analysis Calculate IC50 values detection->analysis end End analysis->end

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Peficitinib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for the proper disposal of Peficitinib hydrochloride, a Janus kinase (JAK) inhibitor. Adherence to these procedures is essential to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating specialized disposal methods.[1]

Chemical and Safety Data

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueReference
Chemical Formula C18H23ClN4O2[1]
Molecular Weight 362.85 g/mol [1]
CAS Number 1353219-06-3[1]
GHS Hazard Statements H302: Harmful if swallowed[1]
H410: Very toxic to aquatic life with long lasting effects[1]
GHS Precautionary Statements P273: Avoid release to the environment[1]
P391: Collect spillage[1]
P501: Dispose of contents/ container to an approved waste disposal plant[1]

Disposal Decision Workflow

The following diagram outlines the required step-by-step process for the disposal of this compound waste.

start This compound Waste Generated assess_contamination Assess Contamination Level: - Pure substance - Contaminated labware (e.g., pipette tips, gloves) - Aqueous solution start->assess_contamination package_waste Package Waste Securely assess_contamination->package_waste label_waste Label Waste Container Clearly: - 'Hazardous Pharmaceutical Waste' - 'this compound' - Hazard symbols (Harmful, Environmentally Hazardous) - Date of accumulation start package_waste->label_waste store_waste Store in Designated Hazardous Waste Accumulation Area label_waste->store_waste contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office store_waste->contact_ehs professional_disposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Contractor contact_ehs->professional_disposal end Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound waste.

Experimental Protocol: Segregation and Packaging of this compound Waste for Disposal

This protocol details the procedure for the safe segregation and packaging of solid and liquid waste contaminated with this compound prior to its removal by a certified hazardous waste management company.

Objective: To safely contain this compound waste in properly labeled containers to prevent personnel exposure and environmental release, in compliance with institutional and national regulations.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat.

  • Designated, sealable, and clearly labeled hazardous waste containers (for solid and liquid waste).

  • Waste labels with fields for chemical name, hazard symbols, and accumulation start date.

  • Spill kit for cytotoxic or hazardous drugs.

Procedure:

  • Personnel Protection: Before handling any waste, don the appropriate PPE, including safety goggles, a lab coat, and double-gloving with chemical-resistant gloves.

  • Waste Segregation at the Source:

    • Solid Waste: Immediately dispose of all contaminated solid materials (e.g., gloves, pipette tips, empty vials, absorbent paper) into a designated, leak-proof solid hazardous waste container. Do not mix with non-hazardous laboratory trash.

    • Liquid Waste: Collect all aqueous solutions containing this compound in a designated, shatter-proof, and leak-proof liquid hazardous waste container. Ensure the container is compatible with the solvents used. Do not pour any solution containing this compound down the drain.[2][3]

  • Container Management:

    • Keep waste containers sealed when not in immediate use to prevent the release of aerosols or vapors.

    • Do not overfill containers. Leave at least 10% headspace to allow for expansion and prevent spills.

  • Labeling:

    • Affix a completed hazardous waste label to each container as soon as the first piece of waste is added.

    • The label must clearly state "Hazardous Pharmaceutical Waste," list "this compound" as the primary constituent, and include the appropriate hazard pictograms (e.g., harmful, environmentally hazardous).

    • Record the date when waste accumulation began.

  • Temporary Storage:

    • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.

    • Ensure the storage area is away from drains and sources of ignition.[1]

  • Arranging for Disposal:

    • Once the waste container is full or has reached the institutional time limit for satellite accumulation, contact your institution's Environmental Health and Safety (EHS) department.

    • Provide the EHS office with all necessary information about the waste, including its contents and volume.

    • The EHS office will coordinate the pickup, transportation, and final disposal of the waste through a licensed hazardous waste contractor, ensuring compliance with all relevant regulations, such as those established by the Environmental Protection Agency (EPA).[2][4][5]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Use a spill kit appropriate for hazardous chemicals to contain and clean up the spill.

    • All materials used for spill cleanup must be disposed of as hazardous waste in the designated solid waste container.

  • Documentation:

    • Maintain a log of the hazardous waste generated, including the type and quantity of this compound waste and the dates of accumulation and pickup. This documentation is crucial for regulatory compliance.

Regulatory Context

The disposal of this compound is governed by regulations for hazardous pharmaceutical waste. In the United States, the Environmental Protection Agency (EPA) regulates the management of such waste under the Resource Conservation and Recovery Act (RCRA).[2][4][5] Healthcare and research facilities are required to manage hazardous waste pharmaceuticals safely from generation to disposal.[4] It is imperative to avoid flushing such chemicals down the drain or disposing of them in the regular trash to prevent contamination of water supplies and soil.[3][4] Drug take-back programs are a safe disposal option for many pharmaceuticals, but for a laboratory setting generating this type of waste, a licensed hazardous waste disposal service is the appropriate channel.[4][6][7]

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Peficitinib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Peficitinib hydrochloride must adhere to stringent safety protocols to mitigate risks associated with this potent Janus kinase (JAK) inhibitor. This guide provides essential, step-by-step instructions for personal protective equipment (PPE), handling, and disposal to ensure a safe laboratory environment.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, meticulous care in its handling and disposal is paramount. The following information is designed to be your preferred resource for laboratory safety and chemical management, building a foundation of trust through comprehensive and actionable guidance.

Personal Protective Equipment (PPE): A Multi-Laden Approach to Safety

A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the required equipment, its purpose, and recommended specifications.

PPE ComponentSpecificationPurpose
Eye Protection Safety goggles with side-shieldsTo prevent eye contact with the compound.
Hand Protection Protective, impermeable glovesTo avoid skin contact during handling.
Body Protection Impervious clothing (e.g., lab coat)To protect skin and personal clothing from contamination.
Respiratory Protection Suitable respiratorTo prevent inhalation of dust or aerosols, especially when handling the powder form.

Note: The Safety Data Sheet for this compound indicates that it contains no substances with established occupational exposure limit values[1].

Experimental Protocol: Step-by-Step Handling and Disposal

Adherence to a strict, procedural workflow is essential for minimizing exposure and ensuring the safe use of this compound in a laboratory setting.

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid the formation of dust and aerosols[1].

  • Avoid Contact: Take all necessary precautions to prevent inhalation, and contact with skin and eyes[1].

  • Personal Hygiene: Do not eat, drink, or smoke in the designated handling area. Wash hands thoroughly after handling the compound[1].

2. Storage:

  • Container: Keep the container tightly sealed.

  • Environment: Store in a cool, well-ventilated area away from direct sunlight and sources of ignition[1].

  • Temperature: For the powder form, store at -20°C. If in solvent, store at -80°C[1].

3. Spillage:

  • Containment: In the event of a spill, collect the spillage to prevent it from entering drains or the environment[1].

  • Personal Protection: Ensure appropriate PPE is worn during cleanup.

4. Disposal:

  • Waste Classification: Dispose of this compound and its container as approved hazardous waste[1].

  • Procedure:

    • Do not dispose of the compound down the drain or in general waste.

    • Follow institutional and local regulations for hazardous chemical waste disposal.

    • For unused medicine that is not on the FDA flush list, it is recommended to mix it with an unappealing substance like dirt or cat litter, place it in a sealed container, and then dispose of it in the trash at home. Before recycling or trashing the empty container, be sure to scratch out all personal information from the prescription label[2].

Workflow for Safe Handling of this compound

The following diagram outlines the critical steps for the safe handling of this compound, from preparation to disposal, providing a clear and logical visual guide for laboratory personnel.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Work in Ventilated Area prep1->prep2 handle1 Weigh/Measure Compound prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Remove PPE clean1->clean2 dispose1 Collect Waste clean2->dispose1 dispose2 Dispose as Hazardous Waste dispose1->dispose2

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.